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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2,3,4,6-Tetra-O-acetyl Linamarin

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core chemical properties of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462). The information is cu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462). The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of relevant biochemical pathways.

Core Chemical Properties

2,3,4,6-Tetra-O-acetyl linamarin is a synthetic derivative of linamarin, a naturally occurring cyanogenic glucoside. The acetylation of the hydroxyl groups on the glucose moiety enhances its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Structural and Physical Properties
PropertyValueReference
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate (B1210297)[1]
Synonyms 2-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyloxy)isobutyronitrile, Linamarin Tetraacetate[2]
CAS Number 66432-53-9[2]
Molecular Formula C18H25NO10[2]
Molecular Weight 415.39 g/mol [2]
Appearance White solid / Colorless fine needles[1][3]
Melting Point 140-142 °C[2][4]
Boiling Point 484.4 ± 45.0 °C (Predicted)[4]
Density 1.26 ± 0.1 g/cm³ (Predicted)[2]
Solubility Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, Acetone, DMSO.[5][6]

Experimental Protocols

Synthesis: Acetylation of Linamarin

The most common method for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin is the acetylation of linamarin using acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270).[1]

Materials:

  • Linamarin

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate and hexane (B92381) for elution

Procedure:

  • Dissolution: Dissolve linamarin in a mixture of pyridine and dichloromethane in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen or argon atmosphere.

  • Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding ice-cold water.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers sequentially with 1M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.[7]

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2,3,4,6-Tetra-O-acetyl linamarin as a white solid.

Analytical Characterization

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a 5 mm NMR tube.[8]

¹H NMR (Proton NMR):

  • Expected Chemical Shifts (in CDCl₃):

    • Acetyl Protons (12H): Multiple singlets in the region of δ 2.0-2.2 ppm.[9]

    • Aglycone Methyl Protons (6H): Two singlets around δ 1.6-1.8 ppm.

    • Glucopyranose Ring Protons (7H): A series of multiplets between δ 3.8 and 5.3 ppm.

    • Anomeric Proton (1H): A doublet around δ 4.7-4.9 ppm with a coupling constant (J) of approximately 8-10 Hz, characteristic of a β-anomeric configuration.

¹³C NMR (Carbon-13 NMR):

  • Expected Chemical Shifts (in CDCl₃):

    • Acetyl Carbonyl Carbons: Four signals in the region of δ 169-171 ppm.[9]

    • Acetyl Methyl Carbons: Four signals around δ 20-21 ppm.

    • Aglycone Carbons: Signals for the quaternary carbon, methyl carbons, and the nitrile carbon (around δ 118-120 ppm).

    • Glucopyranose Ring Carbons: Signals in the region of δ 60-100 ppm, with the anomeric carbon (C-1) appearing around δ 95-100 ppm.

Technique: Electrospray Ionization (ESI) is a suitable method for the analysis of this compound.

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI-MS, such as acetonitrile (B52724) or methanol.

Expected Fragmentation Pattern:

  • Molecular Ion: An adduct ion, such as [M+Na]⁺ or [M+H]⁺, should be observed. For the protonated molecule, this would be at m/z 416.4.

  • Major Fragments: Expect to see sequential losses of acetyl groups (42 Da), acetic acid (60 Da), and the aglycone moiety.

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or analyze as a thin film by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.[10]

Expected Absorption Bands:

  • C≡N (Nitrile): A weak to medium intensity band around 2240-2260 cm⁻¹.

  • C=O (Ester): Strong absorption bands in the region of 1740-1760 cm⁻¹.

  • C-O (Ester and Ether): Strong, broad absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

  • C-H (Alkyl): Stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Signaling Pathways and Logical Relationships

The biological activity of 2,3,4,6-Tetra-O-acetyl linamarin is intrinsically linked to its parent compound, linamarin. The following diagrams illustrate the biosynthesis of linamarin and its subsequent hydrolysis, which is a key step in its potential biological effects.

Linamarin Biosynthesis Pathway

The biosynthesis of linamarin originates from the amino acid L-valine and involves a series of enzymatic conversions.

Linamarin_Biosynthesis L_Valine L-Valine Intermediate1 N-Hydroxy-L-valine L_Valine->Intermediate1 CYP79D1/D2 Intermediate2 2-Methylpropanal oxime Intermediate1->Intermediate2 CYP71E7 Intermediate3 Acetone cyanohydrin Intermediate2->Intermediate3 CYP71E7 Linamarin Linamarin Intermediate3->Linamarin UGT85K- UDP UDP Linamarin->UDP UDP_Glucose UDP-Glucose UDP_Glucose->Linamarin Linamarin_Hydrolysis Linamarin Linamarin Acetone_Cyanohydrin Acetone Cyanohydrin Linamarin->Acetone_Cyanohydrin Linamarase Glucose Glucose Linamarin->Glucose Acetone Acetone Acetone_Cyanohydrin->Acetone Hydroxynitrile lyase (or spontaneous) HCN Hydrogen Cyanide Acetone_Cyanohydrin->HCN Experimental_Workflow Start Start: Linamarin Synthesis Acetylation (Acetic Anhydride, Pyridine) Start->Synthesis Workup Aqueous Work-up Synthesis->Workup Purification Silica Gel Column Chromatography Workup->Purification Pure_Product Pure 2,3,4,6-Tetra-O-acetyl linamarin Purification->Pure_Product Analysis Structural Analysis Pure_Product->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry (ESI-MS) Analysis->MS IR FT-IR Spectroscopy Analysis->IR

References

Exploratory

An In-Depth Technical Guide to 2,3,4,6-Tetra-O-acetyl linamarin (CAS: 66432-53-9)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462), a synthetically modified derivative of the n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462), a synthetically modified derivative of the natural cyanogenic glucoside, linamarin. While its primary application lies in organic synthesis as a stable intermediate for the creation of more complex molecules, particularly in the pharmaceutical industry, the biological implications of its precursor, linamarin, suggest potential avenues for research.[1][2] This document details the chemical and physical properties, synthesis, and analytical data of 2,3,4,6-Tetra-O-acetyl linamarin. Furthermore, it explores the biological context of linamarin, its mechanism of action, and potential, though currently underexplored, relevance of its acetylated form in biomedical research.

Chemical and Physical Properties

2,3,4,6-Tetra-O-acetyl linamarin is a white, crystalline solid, appearing as colorless fine needles.[1][2] The acetylation of the four hydroxyl groups on the glucose moiety of linamarin enhances its stability and solubility in organic solvents, making it a more versatile compound for synthetic applications compared to its natural precursor.[1]

Table 1: Physicochemical Properties of 2,3,4,6-Tetra-O-acetyl linamarin

PropertyValueReference
CAS Number 66432-53-9N/A
Molecular Formula C₁₈H₂₅NO₁₀[1]
Molecular Weight 415.39 g/mol [1]
Appearance Colorless fine needles[2]
Melting Point 141-142°C[1]
Boiling Point 484.4 ± 45.0 °C (Predicted)N/A
Solubility Soluble in organic solvents[1]
Synonyms Linamarin Tetraacetate, 2-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyloxy)isobutyronitrile[2]

Synthesis and Purification

The most common method for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin is the acetylation of linamarin.[1] This reaction utilizes an acetylating agent, typically acetic anhydride (B1165640), in the presence of a base catalyst such as pyridine (B92270), which also serves as the solvent.[1]

Experimental Protocol: Acetylation of Linamarin

Materials:

  • Linamarin

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (optional solvent)

  • Water

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Recrystallization solvent (e.g., ethanol (B145695) or ethyl acetate/hexane)

Procedure:

  • Dissolution: Dissolve linamarin in pyridine (or a suitable solvent like dichloromethane).

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with continuous stirring.[1]

  • Reaction Monitoring: Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess acetic anhydride by the slow addition of water.

  • Neutralization: Neutralize the reaction mixture with a dilute acid, such as HCl.[1]

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain pure 2,3,4,6-Tetra-O-acetyl linamarin.[1]

Diagram 1: General Workflow for the Synthesis of 2,3,4,6-Tetra-O-acetyl linamarin

G Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification start Linamarin in Pyridine reagents Acetic Anhydride reaction Acetylation Reaction start->reaction reagents->reaction quench Quenching with Water reaction->quench neutralize Neutralization with HCl quench->neutralize extract Extraction with Ethyl Acetate neutralize->extract wash Washing with Water & Brine extract->wash dry Drying over Na2SO4 wash->dry evaporate Solvent Evaporation dry->evaporate recrystallize Recrystallization evaporate->recrystallize product Pure 2,3,4,6-Tetra-O-acetyl linamarin recrystallize->product G Linamarin Degradation Pathway Linamarin Linamarin Linamarase Linamarase (β-glucosidase) Acetone_Cyanohydrin Acetone Cyanohydrin Linamarin->Acetone_Cyanohydrin Hydrolysis Linamarase->Acetone_Cyanohydrin Glucose Glucose Acetone_Cyanohydrin->Glucose + HCN Hydrogen Cyanide (HCN) Acetone_Cyanohydrin->HCN Decomposition Acetone Acetone HCN->Acetone + G Prodrug Investigation Workflow cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action compound 2,3,4,6-Tetra-O-acetyl linamarin treatment Treatment compound->treatment cell_culture Cancer Cell Lines (e.g., MCF-7, HT-29) cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay deacetylation Assess Deacetylation (HPLC, LC-MS) treatment->deacetylation apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis pathway Signaling Pathway Analysis (Western Blot) treatment->pathway ic50 Determine IC50 assay->ic50

References

Foundational

An In-depth Technical Guide on the Molecular Structure of 2,3,4,6-Tetra-O-acetyl linamarin

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical characterization of 2,3,4,6-Tetra-O-a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical characterization of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462). The information is intended to support research and development activities in organic synthesis, medicinal chemistry, and material science.

Molecular Structure and Properties

2,3,4,6-Tetra-O-acetyl linamarin, also known as Linamarin Tetraacetate, is a derivative of the naturally occurring cyanogenic glucoside, linamarin.[1] The acetylation of the hydroxyl groups on the glucose moiety enhances its stability and solubility in organic solvents, making it a valuable intermediate in various chemical syntheses.[1]

Chemical Structure:

The molecule consists of a β-D-glucopyranose core, fully acetylated at positions 2, 3, 4, and 6. This sugar unit is glycosidically linked to an acetone (B3395972) cyanohydrin moiety.

IUPAC Name: [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 2,3,4,6-Tetra-O-acetyl linamarin.

PropertyValueSource
Molecular Formula C₁₈H₂₅NO₁₀[1][2]
Molecular Weight 415.39 g/mol [1][2]
CAS Number 66432-53-9[2]
Appearance Colorless fine needles[2]
Melting Point 140-141 °C[2][3]
Boiling Point (Predicted) 484.4 ± 45.0 °C[2][3]
Density (Predicted) 1.26 ± 0.1 g/cm³[2]
Solubility Chloroform (B151607), Ethyl Acetate[2]
Storage Temperature -20°C, under inert atmosphere, hygroscopic[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2,3,4,6-Tetra-O-acetyl linamarin are crucial for its application in research. The following protocols are based on established methods for the acetylation and analysis of glycosides.

Synthesis: Acetylation of Linamarin

This protocol describes a general method for the O-acetylation of linamarin using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

Procedure:

  • Dissolve linamarin (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (a slight excess per hydroxyl group, typically 4.5-5.0 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

  • Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,3,4,6-Tetra-O-acetyl linamarin.

Purification: Column Chromatography

The crude product can be purified by silica (B1680970) gel column chromatography.

Materials:

  • Silica Gel (for column chromatography)

  • Hexane (B92381) (analytical grade)

  • Ethyl Acetate (analytical grade)

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate. The optimal gradient will depend on the specific impurities, but a starting point could be a gradient from 9:1 to 1:1 hexane:ethyl acetate.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,3,4,6-Tetra-O-acetyl linamarin as a white solid.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). The spectrum is expected to show characteristic signals for the acetyl methyl protons as singlets in the region of δ 2.0-2.2 ppm.[1] The anomeric proton of the glucose unit typically appears as a doublet.

  • ¹³C NMR: A ¹³C NMR spectrum in CDCl₃ will show signals for the carbonyl carbons of the acetyl groups in the range of δ 169-171 ppm.[1] The anomeric carbon signal will also be present at a characteristic chemical shift.

2. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent such as methanol or acetonitrile. In positive ion mode, the spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 416.[1] Fragmentation analysis may reveal sequential losses of acetyl groups (42 Da).

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 2,3,4,6-Tetra-O-acetyl linamarin.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Linamarin acetylation Acetylation (Acetic Anhydride, Pyridine) start->acetylation Reactant workup Aqueous Workup acetylation->workup Reaction Mixture crude Crude Product workup->crude Isolation column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column_chrom pure_product Pure 2,3,4,6-Tetra-O-acetyl linamarin column_chrom->pure_product Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (ESI-MS) pure_product->ms structure_confirmed Structure Confirmed nmr->structure_confirmed Structural Data ms->structure_confirmed Molecular Weight Data

Caption: Workflow for the synthesis and characterization of 2,3,4,6-Tetra-O-acetyl linamarin.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-acetyl linamarin from Linamarin

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) from its precursor, linamarin. This d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) from its precursor, linamarin. This document details the chemical rationale, a step-by-step experimental protocol, and methods for purification and characterization of the final product. Additionally, it explores the biological significance of linamarin and its derivatives, particularly in the context of cancer research.

Introduction

Linamarin is a cyanogenic glucoside naturally found in plants such as cassava and lima beans.[1][2] Its biological activity is primarily associated with the enzymatic release of hydrogen cyanide (HCN), a potent cytotoxin.[2][3] This property has garnered interest in its potential as a targeted anticancer agent. The acetylation of linamarin to 2,3,4,6-Tetra-O-acetyl linamarin is a crucial chemical modification. This peracetylation serves to protect the hydroxyl groups of the glucose moiety, which can enhance the compound's stability and solubility in organic solvents, facilitating further chemical manipulation and biological studies.[4]

Synthesis of 2,3,4,6-Tetra-O-acetyl linamarin

The synthesis of 2,3,4,6-Tetra-O-acetyl linamarin is achieved through the acetylation of linamarin using acetic anhydride (B1165640) in the presence of pyridine (B92270). Pyridine acts as both a solvent and a basic catalyst, facilitating the nucleophilic attack of the hydroxyl groups on the acetylating agent.

Reaction Scheme

Caption: Reaction scheme for the acetylation of linamarin.

Experimental Protocol

This protocol is a generalized procedure based on standard methods for the acetylation of glycosides.[5] Researchers should adapt this protocol based on the specific scale of their reaction and available laboratory equipment.

Materials:

  • Linamarin

  • Anhydrous Pyridine

  • Acetic Anhydride (Ac₂O)

  • Methanol (MeOH)

  • Toluene (B28343)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Solvents for column chromatography (e.g., hexane (B92381)/ethyl acetate mixtures)

Procedure:

  • Dissolution: Dissolve linamarin (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of linamarin) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

  • Acetylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (a slight excess, e.g., 1.5-2.0 equivalents per hydroxyl group, so 6-8 equivalents in total) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

  • Work-up:

    • Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Purification

The crude product is purified by silica gel column chromatography. The appropriate eluent system is typically a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product. The fractions containing the pure product, as determined by TLC, are combined and concentrated under reduced pressure to yield 2,3,4,6-Tetra-O-acetyl linamarin as a white solid.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceMelting Point (°C)
LinamarinC₁₀H₁₇NO₆247.25White crystalline solid142-143
2,3,4,6-Tetra-O-acetyl linamarinC₁₈H₂₅NO₁₀415.39White crystalline solid140-142[6]

Table 2: Reaction Parameters and Yield

ParameterValue
Molar ratio of Linamarin:Acetic Anhydride~1:8
SolventPyridine
Reaction Temperature0 °C to Room Temperature
Typical Yield>85%

Table 3: Spectroscopic Data for 2,3,4,6-Tetra-O-acetyl linamarin

SpectroscopyCharacteristic Peaks/Regions
¹H NMR δ (ppm): ~2.0-2.2 (s, 12H, 4 x OCOCH₃), ~5.0-5.5 (m, sugar protons), ~5.8-6.0 (anomeric proton)
¹³C NMR δ (ppm): ~20-21 (4 x OCOCH₃), ~60-80 (sugar carbons), ~95-100 (anomeric carbon), ~118 (CN), ~169-171 (4 x C=O)
IR ν (cm⁻¹): ~2240 (C≡N stretch), ~1750 (C=O stretch, ester)

Biological Context and Mechanism of Action

The cytotoxic potential of linamarin is realized through its enzymatic hydrolysis, a process that can be strategically exploited in cancer therapy.

Enzymatic Activation Pathway

G Linamarin Linamarin Acetone_cyanohydrin Acetone (B3395972) Cyanohydrin Linamarin->Acetone_cyanohydrin β-glucosidase HCN Hydrogen Cyanide (HCN) Acetone_cyanohydrin->HCN Hydroxynitrile lyase or spontaneous decomposition Mitochondria Mitochondria HCN->Mitochondria Inhibits cytochrome c oxidase Apoptosis Cell Death (Apoptosis) Mitochondria->Apoptosis Disrupts electron transport chain

Caption: Enzymatic hydrolysis of linamarin leading to cytotoxicity.

Linamarin itself is relatively non-toxic.[2] However, in the presence of the enzyme β-glucosidase, it is hydrolyzed to glucose and acetone cyanohydrin.[7] Acetone cyanohydrin is unstable and can decompose, either spontaneously or catalyzed by hydroxynitrile lyase, to release hydrogen cyanide.[7] HCN is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain, which ultimately leads to apoptotic cell death.[3][4] This mechanism forms the basis of gene-directed enzyme prodrug therapy (GDEPT) approaches, where cancer cells are engineered to express β-glucosidase, making them selectively susceptible to linamarin treatment.

Conclusion

The acetylation of linamarin is a straightforward and high-yielding reaction that provides a valuable intermediate for further chemical and biological investigations. The resulting 2,3,4,6-Tetra-O-acetyl linamarin can be used in various applications, including as a protected building block in organic synthesis and as a tool to study the biological effects of cyanogenic glucosides. The targeted release of cyanide from linamarin in cancer cells represents a promising avenue for the development of novel anticancer therapies. This guide provides the essential technical information for researchers to synthesize, purify, and characterize 2,3,4,6-Tetra-O-acetyl linamarin, and to understand its biological significance.

References

Foundational

An In-depth Technical Guide to the Biological Activity of Acetylated Linamarin Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the biological activities of linamarin (B1675462) and explores the potential of its acetylated derivatives as novel bioacti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of linamarin (B1675462) and explores the potential of its acetylated derivatives as novel bioactive compounds. While research on acetylated linamarin is nascent, this document synthesizes existing knowledge on linamarin's bioactivity and the effects of acetylation on similar glycosides to provide a forward-looking perspective for research and development.

Introduction to Linamarin and the Rationale for Acetylation

Linamarin is a cyanogenic glucoside naturally found in plants like cassava (Manihot esculenta) and lima beans.[1] Chemically, it is a glucoside of acetone (B3395972) cyanohydrin.[1] The biological significance of linamarin primarily stems from its enzymatic hydrolysis, which releases hydrogen cyanide (HCN), a potent cytotoxin.[2][3] This property has made linamarin a subject of interest for its potential anti-cancer properties.[2][4][5]

Acetylation, the process of introducing an acetyl functional group, is a common chemical modification strategy for natural products. This modification can alter the physicochemical properties of a molecule, such as its solubility, stability, and bioavailability.[6][7][8] In polysaccharides, acetylation has been shown to enhance biological activities, including antioxidant, immunomodulatory, and antitumor capacities.[6] By applying this strategy to linamarin, it is hypothesized that its therapeutic window and efficacy could be modulated, potentially leading to derivatives with enhanced or novel biological activities.

Known Biological Activity of Linamarin

The primary biological activity of linamarin is its cytotoxicity, which is contingent upon its hydrolysis by the enzyme β-glucosidase (linamarase).[4][5] This enzymatic action cleaves the glucose moiety, yielding acetone cyanohydrin, which then decomposes to the highly toxic hydrogen cyanide (HCN).[1][9] HCN is a potent inhibitor of the mitochondrial respiratory chain, leading to cell death.[5]

Studies have demonstrated the cytotoxic effects of linamarin on various cancer cell lines, with its potency significantly increased in the presence of linamarase.[4][5] This has led to the exploration of linamarin in enzyme-prodrug systems for targeted cancer therapy.[5][10]

The following table summarizes the available quantitative data on the cytotoxic effects of linamarin.

Cell LineTreatmentIC50 ValueReference
HL-60 (Human promyelocytic leukemia)Linamarin with linamaraseA 10-fold decrease in IC50 was observed compared to linamarin alone.[4][5]
MCF-7 (Human breast adenocarcinoma)Linamarin with linamaraseSignificant cytotoxic effects observed.[4][5]
HT-29 (Human colorectal adenocarcinoma)Linamarin with linamaraseSignificant cytotoxic effects observed.[4][5]

Linamarin Biosynthesis and Bioactivation Pathway

The biosynthesis of linamarin in plants like cassava originates from the amino acid valine. A series of enzymatic steps convert valine into linamarin, which is then stored in the plant's vacuoles.[11][12] The bioactivation pathway, leading to the release of cyanide, is spatially separated, with the hydrolytic enzyme linamarase located in the cell wall.[13] Tissue disruption brings the substrate and enzyme into contact, initiating the toxic effect.

Linamarin_Pathway Linamarin Biosynthesis and Hydrolysis Pathway cluster_biosynthesis Biosynthesis cluster_hydrolysis Hydrolysis (Bioactivation) L-Valine L-Valine Oxime Oxime L-Valine->Oxime CYP79D1/D2 Acetone Cyanohydrin Acetone Cyanohydrin Oxime->Acetone Cyanohydrin CYP71E7 Linamarin Linamarin Acetone Cyanohydrin->Linamarin UGT Acetone Cyanohydrin_2 Acetone Cyanohydrin Linamarin->Acetone Cyanohydrin_2 Linamarase (β-glucosidase) Hydrogen Cyanide Hydrogen Cyanide Acetone Cyanohydrin_2->Hydrogen Cyanide Spontaneous or HNL Cytotoxicity Cytotoxicity Hydrogen Cyanide->Cytotoxicity

A diagram of the linamarin biosynthesis and hydrolysis pathway.

Experimental Protocols

While specific protocols for acetylating linamarin are not available in the reviewed literature, a general method can be adapted from protocols for the acetylation of other glycosides.

Objective: To synthesize acetylated linamarin derivatives with varying degrees of substitution.

Materials:

  • Linamarin (isolated from a natural source or synthesized)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (as a catalyst and solvent) or an alternative base like sodium carbonate.[2]

  • Dimethylformamide (DMF) as a solvent

  • Sodium bicarbonate solution (5%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve a known quantity of linamarin in a mixture of pyridine and DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution. The molar ratio of acetic anhydride to linamarin can be varied to control the degree of acetylation.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by slowly adding cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the acetylated linamarin derivatives.

  • Characterize the purified products using techniques like NMR (¹H, ¹³C) and Mass Spectrometry to confirm the structure and determine the degree of acetylation.

Objective: To determine the cytotoxic effects of acetylated linamarin derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, HL-60)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Acetylated linamarin derivatives (dissolved in a suitable solvent like DMSO)

  • Linamarase solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the acetylated linamarin derivatives.

  • Treat the cells with different concentrations of the acetylated derivatives, both with and without the addition of a fixed concentration of linamarase. Include untreated cells and solvent-treated cells as negative controls.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values for each compound.

Proposed Workflow for Synthesis and Evaluation

The following diagram illustrates a logical workflow for the synthesis and biological evaluation of acetylated linamarin derivatives.

Workflow Workflow for Synthesis and Evaluation of Acetylated Linamarin Derivatives Linamarin_Isolation Isolation/Synthesis of Linamarin Acetylation Chemical Acetylation Linamarin_Isolation->Acetylation Purification Purification & Characterization (Chromatography, NMR, MS) Acetylation->Purification Bioassays Biological Activity Screening Purification->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity Enzymatic_Hydrolysis Enzymatic Hydrolysis Assay Bioassays->Enzymatic_Hydrolysis Other_Assays Other Bioassays (Antioxidant, Anti-inflammatory) Bioassays->Other_Assays Data_Analysis Data Analysis & Structure-Activity Relationship Cytotoxicity->Data_Analysis Enzymatic_Hydrolysis->Data_Analysis Other_Assays->Data_Analysis

A workflow for the synthesis and evaluation of acetylated linamarin derivatives.

Conclusion and Future Directions

The acetylation of linamarin represents an unexplored area with significant potential for the development of novel therapeutic agents. Based on the known effects of acetylation on other natural glycosides, it is plausible that acetylated linamarin derivatives could exhibit modulated cytotoxicity, altered susceptibility to enzymatic activation, and potentially new biological activities. This technical guide provides a foundational framework for initiating research in this promising field. Future work should focus on the successful synthesis and purification of these derivatives, followed by comprehensive biological evaluation to elucidate their structure-activity relationships and therapeutic potential.

References

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462) This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-acetyl linamarin, a fully protected derivative of the cyanogenic glucos...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462)

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-acetyl linamarin, a fully protected derivative of the cyanogenic glucoside linamarin. The acetylation of linamarin enhances its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and a stable pro-drug candidate for further investigation.[1] This document details its physicochemical properties, synthesis, spectroscopic characterization, and biological implications.

Physicochemical and Spectroscopic Properties

2,3,4,6-Tetra-O-acetyl linamarin is a white, crystalline solid.[1] Its key properties are summarized below. The acetylation of the hydroxyl groups preserves the labile cyanohydrin functionality while increasing the compound's stability.[1]

Table 1: Physicochemical Properties of 2,3,4,6-Tetra-O-acetyl Linamarin
PropertyValueReferences
Molecular Formula C₁₈H₂₅NO₁₀[1][2]
Molecular Weight 415.39 g/mol [1][2]
Appearance White Solid / Colorless Fine Needles[1][3]
Melting Point 140-141 °C[3]
Boiling Point 484.4 ± 45.0 °C (Predicted)[3]
Solubility Chloroform, Dichloromethane, DMSO, Ethyl Acetate[1]
CAS Number 66432-53-9[3][4]
Table 2: Spectroscopic Data for 2,3,4,6-Tetra-O-acetyl Linamarin
TechniqueCharacteristic SignalsReferences
¹H NMR Acetyl methyl protons: ~2.0-2.2 ppm (singlets)[1]
¹³C NMR Acetyl carbonyl carbons: 169-171 ppm[1]
FT-IR C=O stretching vibrations: 1735-1750 cm⁻¹[1]
ESI-MS Molecular ion peak [M+H]⁺: m/z 416. Predominant fragmentation via sequential loss of acetyl groups (43 Da).[1]

Synthesis and Experimental Protocols

The synthesis of 2,3,4,6-Tetra-O-acetyl linamarin is typically achieved through the peracetylation of its natural precursor, linamarin.

Synthesis Workflow

The general workflow involves the reaction of linamarin with an acetylating agent in the presence of a base catalyst, followed by an aqueous workup and purification.

Synthesis_Workflow Linamarin Linamarin Reaction Acetylation Reaction (Stir Overnight) Linamarin->Reaction Reagents Acetic Anhydride (B1165640) & Pyridine Reagents->Reaction Workup Aqueous Workup (EtOAc, HCl, NaHCO₃) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product 2,3,4,6-Tetra-O-acetyl Linamarin Purification->Product

Synthesis workflow for 2,3,4,6-Tetra-O-acetyl linamarin.
Detailed Experimental Protocol: Acetylation of Linamarin

This protocol is adapted from a standard procedure for the exhaustive acetylation of glycosides.[1][5]

  • Preparation: Dissolve linamarin (1.0 eq) in a minimal amount of pyridine.

  • Reaction: Cool the mixture in an ice bath. Add acetic anhydride (at least 4.0 eq, one for each hydroxyl group) dropwise while stirring.

  • Incubation: Allow the reaction mixture to warm to room temperature and stir overnight to ensure complete acetylation.

  • Workup: Transfer the mixture to a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with 2 N HCl to remove pyridine, saturated aqueous NaHCO₃ to neutralize excess acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica (B1680970) gel column chromatography to yield pure 2,3,4,6-Tetra-O-acetyl linamarin.[1] A similar procedure for a related glucopyranoside affords a nearly quantitative yield.[5]

Biological Activity and Mechanism of Action

While 2,3,4,6-Tetra-O-acetyl linamarin is primarily a stable synthetic intermediate, its biological relevance is linked to its parent compound, linamarin.[1] Linamarin itself is a cyanogenic glucoside that can release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis.[6][7]

Mechanism of Action: A Pro-drug Approach

The acetyl groups render the molecule biologically inactive. For cytotoxic activity, the acetyl groups must first be cleaved (e.g., by cellular esterases) to release linamarin. Subsequently, linamarin must be hydrolyzed by a β-glucosidase (such as linamarase) to release acetone (B3395972) cyanohydrin, which rapidly decomposes to form the ultimate cytotoxin, hydrogen cyanide.[8][9] HCN is a potent inhibitor of cellular respiration, primarily by targeting cytochrome c oxidase in the mitochondrial electron transport chain.[6]

Mechanism_of_Action cluster_prodrug Pro-drug Activation cluster_toxicity Cytotoxicity TA_Linamarin 2,3,4,6-Tetra-O-acetyl Linamarin Linamarin Linamarin TA_Linamarin->Linamarin Deacetylation (Esterases) Cyanohydrin Acetone Cyanohydrin Linamarin->Cyanohydrin Hydrolysis (β-glucosidase) HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Decomposition Mitochondria Mitochondrial Respiration HCN->Mitochondria Inhibition Apoptosis Cell Death Mitochondria->Apoptosis Leads to

Proposed bioactivation pathway of 2,3,4,6-Tetra-O-acetyl linamarin.
In Vitro Cytotoxicity of Linamarin

A study on the cytotoxicity of the parent compound, linamarin, demonstrated its potential as an anti-neoplastic agent, particularly when co-administered with the activating enzyme linamarase.[8] The presence of the enzyme significantly enhanced the cytotoxic effects.[8]

Table 3: Cytotoxicity of Linamarin (IC₅₀ values)
Cell LineLinamarin Alone (µg/mL)Linamarin + Linamarase (µg/mL)Reference
HL-60 (Leukemia)> 20020[8]
MCF-7 (Breast Cancer)> 200> 200[8]
HT-29 (Colon Cancer)> 200> 200[8]
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of compounds like linamarin, based on the MTT assay methodology cited in the literature.[8]

  • Cell Seeding: Plate cancer cells (e.g., HL-60) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2,3,4,6-Tetra-O-acetyl linamarin (or linamarin) in the appropriate cell culture medium. Add the compound to the wells, with and without a fixed concentration of a suitable activating enzyme like β-glucosidase. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Broader Context: Linamarin Biosynthesis

Understanding the origin of the precursor, linamarin, is crucial. It is synthesized in plants like cassava from the amino acid L-valine through a multi-step enzymatic pathway involving cytochrome P450 enzymes.[10][11][12]

Biosynthesis_Pathway Valine L-Valine NHydroxy N-Hydroxyvaline Valine->NHydroxy CYP79 Aldoxime Aldoxime NHydroxy->Aldoxime CYP79 Cyanohydrin Acetone Cyanohydrin Aldoxime->Cyanohydrin CYP71 Linamarin Linamarin Cyanohydrin->Linamarin UGT

Simplified biosynthesis pathway of linamarin from L-valine.

Applications and Future Directions

2,3,4,6-Tetra-O-acetyl linamarin serves several key roles in research and development:

  • Organic Synthesis: It is a valuable intermediate for the synthesis of more complex glycosides and natural product analogs, where the acetyl groups serve as robust protection for the hydroxyls.[1][3]

  • Biochemical Research: It can be used as a stable, non-toxic substrate for studying the activity and kinetics of esterase and glycosidase enzymes.[1]

  • Pharmaceutical Development: As a protected form of linamarin, it holds potential in pro-drug strategies for targeted cancer therapy.[1] Future research could focus on conjugating it to tumor-targeting moieties or developing delivery systems that release the active compound specifically in the tumor microenvironment, where enzymatic activity might differ from that in healthy tissue.

References

Foundational

The Synthesis, Isolation, and Characterization of 2,3,4,6-Tetra-O-acetyl Linamarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462), a synthetic derivative of the naturally occurring cyanoge...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462), a synthetic derivative of the naturally occurring cyanogenic glucoside, linamarin. While the discovery of this acetylated form is not documented in natural sources, its synthesis offers a promising avenue for modifying the biological activity and physicochemical properties of the parent compound. This document details the synthesis, isolation, and structural elucidation of 2,3,4,6-Tetra-O-acetyl linamarin, presenting available data in a structured format and proposing potential areas for future research.

Introduction to Linamarin and its Acetylated Derivative

Linamarin is a cyanogenic glucoside naturally found in plants such as cassava (Manihot esculenta), lima beans, and flax.[1] As a glucoside of acetone (B3395972) cyanohydrin, its biological significance is primarily associated with its potential to release toxic hydrogen cyanide upon enzymatic hydrolysis.[1] The acetylation of linamarin to form 2,3,4,6-Tetra-O-acetyl linamarin is a chemical modification that enhances its stability and solubility in organic solvents.[2] This alteration of its chemical properties may also modulate its biological activity, making it a compound of interest for biochemical research and as a potential intermediate in organic synthesis.[2][3]

Synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin

The synthesis of 2,3,4,6-Tetra-O-acetyl linamarin is achieved through the acetylation of linamarin.[2] The following protocol outlines a general procedure for this chemical transformation.

Experimental Protocol: Acetylation of Linamarin

Materials:

  • Linamarin (starting material)

  • Acetic anhydride (B1165640) or Acetyl chloride (acetylating agent)

  • Pyridine or another suitable base (catalyst and acid scavenger)

  • Dichloromethane (B109758) or other appropriate aprotic solvent

  • Water (for quenching and washing)

  • Dilute acid (for neutralization)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolution: Dissolve a known quantity of linamarin in an appropriate volume of a suitable solvent such as dichloromethane in a round-bottom flask.

  • Acetylation: To the stirred solution, add a molar excess of acetic anhydride or acetyl chloride dropwise. The reaction should be conducted in the presence of a base like pyridine, which acts as a catalyst and neutralizes the acid byproduct.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: Upon completion, the reaction mixture is carefully quenched by the addition of water. If necessary, the mixture is neutralized with a dilute acid.

  • Extraction: The acetylated product is extracted into an organic solvent. The organic layer is then washed with water and brine to remove any remaining impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2,3,4,6-Tetra-O-acetyl linamarin.[2]

Isolation and Purification

The crude product obtained from the synthesis requires purification to isolate 2,3,4,6-Tetra-O-acetyl linamarin in a pure form. Chromatographic techniques are typically employed for this purpose.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude 2,3,4,6-Tetra-O-acetyl linamarin

  • Silica (B1680970) gel for column chromatography

  • A suitable solvent system for elution (e.g., a gradient of ethyl acetate (B1210297) in hexane)

  • Chromatography column

  • Fraction collector

  • TLC plates and developing chamber

  • UV lamp for visualization (if applicable) or a suitable staining reagent

Procedure:

  • Column Packing: A chromatography column is packed with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of increasing polarity. The polarity is gradually increased to facilitate the separation of the desired compound from any impurities and unreacted starting materials.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Purity Analysis: The purity of each fraction is assessed by TLC. Fractions containing the pure 2,3,4,6-Tetra-O-acetyl linamarin are identified and combined.

  • Solvent Evaporation: The solvent is removed from the pooled pure fractions under reduced pressure to yield the purified 2,3,4,6-Tetra-O-acetyl linamarin.[4]

Structural Elucidation and Data

The structure of 2,3,4,6-Tetra-O-acetyl linamarin can be confirmed using various spectroscopic techniques. The available quantitative data for this compound is summarized below.

PropertyData
Molecular Formula C₁₈H₂₅NO₁₀
Molecular Weight 415.39 g/mol
¹H NMR (Proton NMR) The acetyl methyl protons typically appear as prominent singlet signals in the region of 2.0-2.2 ppm. These signals correspond to the four acetyl groups attached to the glucose moiety.[2]
ESI-MS (Electrospray Ionization Mass Spectrometry) The compound exhibits a molecular ion peak [M+H]⁺ at m/z 416. The predominant fragmentation pathway involves the sequential loss of acetyl groups (43 mass units, CH₃CO).[2]

Potential Biological Activity and Signaling Pathways

While the biological activity of 2,3,4,6-Tetra-O-acetyl linamarin has not been extensively studied, its structural modifications suggest potential alterations in its interaction with biological systems compared to the parent compound, linamarin. The acetylation may influence its ability to be hydrolyzed by enzymes, potentially reducing its cyanogenic toxicity. Furthermore, studies on acetylated compounds suggest that they can influence enzymatic activity and cellular metabolism.[2] Research into its potential to modulate signaling pathways related to cell growth and apoptosis has been suggested.[2]

Proposed Signaling Pathway for Investigation

Given the general suggestions of interactions with cell growth and apoptosis pathways, a hypothetical signaling pathway that could be investigated for the effects of 2,3,4,6-Tetra-O-acetyl linamarin is the PI3K/Akt pathway, which is a critical regulator of these cellular processes.

PI3K_Akt_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis Compound 2,3,4,6-Tetra-O-acetyl linamarin Compound->Akt modulates?

Caption: Proposed PI3K/Akt signaling pathway for investigating the effects of 2,3,4,6-Tetra-O-acetyl linamarin.

Experimental Workflow

The overall workflow from the starting material to the purified product is a multi-step process that involves synthesis, purification, and characterization.

Experimental_Workflow Start Linamarin (Starting Material) Synthesis Acetylation Reaction (Acetic Anhydride/Pyridine) Start->Synthesis Workup Quenching, Extraction, & Drying Synthesis->Workup Crude Crude 2,3,4,6-Tetra-O-acetyl linamarin Workup->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Pure Purified 2,3,4,6-Tetra-O-acetyl linamarin Purification->Pure Analysis Structural Characterization (NMR, MS) Pure->Analysis

Caption: Experimental workflow for the synthesis and isolation of 2,3,4,6-Tetra-O-acetyl linamarin.

Conclusion and Future Directions

2,3,4,6-Tetra-O-acetyl linamarin is a synthetically accessible derivative of the natural product linamarin. While its discovery in nature has not been reported, its synthesis and characterization provide a foundation for further investigation. The enhanced stability and altered polarity of this compound compared to its parent glucoside make it a candidate for studies in drug development and as a biochemical probe. Future research should focus on a more detailed structural elucidation using advanced NMR techniques, comprehensive evaluation of its biological activities, and investigation of its effects on specific cellular signaling pathways. Such studies will be crucial in determining the potential applications of 2,3,4,6-Tetra-O-acetyl linamarin in various scientific and therapeutic fields.

References

Exploratory

Physicochemical Characteristics of 2,3,4,6-Tetra-O-acetyl Linamarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical characteristics of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462), a ful...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462), a fully acetylated derivative of the cyanogenic glucoside linamarin. Found naturally in plants like cassava, linamarin and its derivatives are of significant interest in biochemical research and drug development. Acetylation enhances the compound's stability and solubility in organic solvents, facilitating its use in various applications. This document details its physical and chemical properties, spectroscopic data, synthesis, and purification protocols. Additionally, it explores the biological context of its parent compound, linamarin, including its biosynthesis, degradation, and a proposed mechanism of action related to apoptosis.

Physicochemical Properties

2,3,4,6-Tetra-O-acetyl linamarin is a white crystalline solid.[1] Its acetylation serves as a protective strategy in organic synthesis, allowing for selective manipulation of other functional groups.[1] The key physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₈H₂₅NO₁₀[1]
Molecular Weight 415.39 g/mol [1]
Appearance White crystalline solid / Colorless fine needles[1]
Melting Point 141-142 °C[1]
Boiling Point (Predicted) 484.4 ± 45.0 °C
Density (Predicted) 1.26 ± 0.1 g/cm³
Solubility Soluble in chloroform (B151607), ethyl acetate (B1210297), acetone, and dichloromethane.
Table 2: Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2,3,4,6-Tetra-O-acetyl linamarin.

Spectroscopic Technique Observed Features Reference
¹H NMR Acetyl signals: ~2.0-2.2 ppm (s)Anomeric proton: ~5.0-6.3 ppm (d)[1]
¹³C NMR Carbonyl carbons: 169-171 ppm[1]
Mass Spectrometry (ESI-MS) Molecular ion peak [M+H]⁺ at m/z 416. Characteristic fragmentation pattern involves sequential loss of acetyl groups (43 Da).[1]

Experimental Protocols

Synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin

This protocol describes the acetylation of linamarin using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

  • Linamarin

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve linamarin in a mixture of anhydrous pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude 2,3,4,6-Tetra-O-acetyl linamarin in a minimal amount of DCM.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra. Confirm the presence of acetyl and anomeric proton signals in the ¹H NMR spectrum and carbonyl signals in the ¹³C NMR spectrum within the expected ranges.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight and observe the characteristic fragmentation pattern.

High-Performance Liquid Chromatography (HPLC):

  • Develop an appropriate HPLC method for purity analysis. A typical system would involve a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water.

  • Detection can be performed using a UV detector.

Signaling Pathways and Workflows

While specific signaling pathways for 2,3,4,6-Tetra-O-acetyl linamarin are not extensively documented, the biological activity of its parent compound, linamarin, provides valuable insights. Linamarin can be hydrolyzed to release hydrogen cyanide, a known cytotoxic agent. Studies have suggested that linamarin can induce apoptosis and may involve the p53 signaling pathway.

Diagram 1: Biosynthesis of Linamarin

linamarin_biosynthesis Valine Valine Intermediate1 N-Hydroxyvaline Valine->Intermediate1 CYP79D1/D2 Intermediate2 2-Methylpropanal oxime Intermediate1->Intermediate2 CYP79D1/D2 Intermediate3 Acetone cyanohydrin Intermediate2->Intermediate3 CYP71E7 Linamarin Linamarin Intermediate3->Linamarin UGT

Caption: Biosynthesis pathway of linamarin from L-valine.

Diagram 2: Degradation of Linamarin (Cyanogenesis)

linamarin_degradation Linamarin Linamarin Intermediate Acetone cyanohydrin Linamarin->Intermediate Linamarase (β-glucosidase) HCN Hydrogen Cyanide Intermediate->HCN Acetone Acetone Intermediate->Acetone

Caption: Enzymatic degradation of linamarin to produce hydrogen cyanide.

Diagram 3: Proposed Apoptosis Signaling Pathway of Linamarin

apoptosis_pathway Linamarin Linamarin HCN Hydrogen Cyanide Linamarin->HCN Hydrolysis DNA_Damage DNA Damage HCN->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation Synthesis Acetylation of Linamarin Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC (Purity) Purification->HPLC Cytotoxicity Cytotoxicity Assays Purification->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis) Cytotoxicity->Mechanism

References

Foundational

Unveiling the Cytotoxic Potential: A Technical Guide to the Mechanism of Action of 2,3,4,6-Tetra-O-acetyl linamarin

For Researchers, Scientists, and Drug Development Professionals Abstract 2,3,4,6-Tetra-O-acetyl linamarin (B1675462), a synthetic derivative of the natural cyanogenic glucoside linamarin, is emerging as a compound of int...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetra-O-acetyl linamarin (B1675462), a synthetic derivative of the natural cyanogenic glucoside linamarin, is emerging as a compound of interest in oncological research. Its enhanced stability and solubility compared to its parent compound make it a promising candidate for further investigation. This technical guide delineates the proposed mechanism of action of 2,3,4,6-Tetra-O-acetyl linamarin, focusing on its role as a prodrug that, upon intracellular activation, releases cytotoxic hydrogen cyanide. This document provides a comprehensive overview of the enzymatic activation cascade, potential downstream signaling effects, and relevant experimental data and protocols to facilitate further research and development.

Introduction

Cyanogenic glycosides are a class of plant secondary metabolites that have garnered attention for their potential therapeutic properties, particularly in cancer therapy.[1] Linamarin, found in plants such as cassava, is one such compound.[2] However, its therapeutic application is hampered by factors such as stability. The acetylation of linamarin to form 2,3,4,6-Tetra-O-acetyl linamarin enhances its stability and lipophilicity, potentially improving its cellular uptake and bioavailability.[3] This guide proposes a multi-step mechanism of action for 2,3,4,6-Tetra-O-acetyl linamarin, predicated on its conversion to the active cytotoxic agent.

Proposed Mechanism of Action: A Prodrug Approach

The central hypothesis for the mechanism of action of 2,3,4,6-Tetra-O-acetyl linamarin is its function as a prodrug that undergoes a two-stage enzymatic activation within the cellular environment to release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.

Stage 1: Intracellular Deacetylation

The initial step in the activation of 2,3,4,6-Tetra-O-acetyl linamarin is the removal of its four acetyl groups. This hydrolysis is likely catalyzed by intracellular esterases, a class of enzymes that are often dysregulated in cancer cells.[2][4] The upregulation of certain esterases in tumor tissues could potentially lead to a preferential accumulation of the deacetylated, active form of the drug in cancer cells.[2][4] This enzymatic action yields linamarin.

G compound 2,3,4,6-Tetra-O-acetyl linamarin linamarin Linamarin compound->linamarin Deacetylation enzymes Intracellular Esterases enzymes->compound

Figure 1: Proposed deacetylation of 2,3,4,6-Tetra-O-acetyl linamarin.

Stage 2: Hydrolysis and Release of Hydrogen Cyanide

Following deacetylation, the resulting linamarin is hydrolyzed by β-glucosidase enzymes. While the plant enzyme linamarase is highly efficient, human cells also possess β-glucosidases that can catalyze this reaction.[2] This hydrolysis cleaves the glycosidic bond, releasing glucose and acetone (B3395972) cyanohydrin. Acetone cyanohydrin is an unstable intermediate that rapidly decomposes into acetone and the ultimate cytotoxic agent, hydrogen cyanide (HCN).[1]

G linamarin Linamarin cyanohydrin Acetone Cyanohydrin linamarin->cyanohydrin Hydrolysis hcn Hydrogen Cyanide (HCN) cyanohydrin->hcn glucosidase β-Glucosidase glucosidase->linamarin decomposition Spontaneous Decomposition decomposition->cyanohydrin

Figure 2: Hydrolysis of linamarin and release of hydrogen cyanide.

Cytotoxicity of Hydrogen Cyanide

Hydrogen cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. By binding to the ferric iron in the heme a3-cuporphyrin center of this enzyme, HCN effectively halts aerobic respiration, leading to a rapid decrease in ATP production and subsequent cell death.

Potential Downstream Signaling Pathways

While the primary mechanism of cytotoxicity is attributed to the inhibition of cellular respiration by HCN, some evidence suggests that linamarin may also induce apoptosis. Studies on Burkitt's lymphoma Raji cells treated with linamarin have shown an increased expression of the tumor suppressor protein p53.[4] The activation of p53 can trigger the intrinsic apoptotic pathway through the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.

G hcn HCN stress Cellular Stress hcn->stress p53 p53 Activation stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Figure 3: Potential p53-mediated apoptotic pathway.

Quantitative Data

Cell LineTreatmentIC50 (µg/mL)Incubation Time (h)Reference
HT-29 (Colon Adenocarcinoma)Linamarin + LinamaraseNot specified, but significant cytotoxicity observed48[5]
MCF-7 (Breast Adenocarcinoma)Linamarin + LinamaraseNot specified, but significant cytotoxicity observed48[5]
HL-60 (Promyelocytic Leukemia)Linamarin + Linamarase10-fold decrease compared to linamarin alone48[6]
Raji (Burkitt's Lymphoma)LinamarinModerate cytotoxicityNot specified[4]
Caov-3 (Ovarian Carcinoma)Linamarin38Not specified[5]
HeLa (Cervical Adenocarcinoma)Linamarin57Not specified[5]

Table 1: Cytotoxic Activity of Linamarin Against Various Cancer Cell Lines.

Experimental Protocols

The following provides a generalized methodology for assessing the cytotoxic activity of 2,3,4,6-Tetra-O-acetyl linamarin, based on commonly cited experimental procedures.

Cell Culture

Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of 2,3,4,6-Tetra-O-acetyl linamarin (and/or linamarin with and without β-glucosidase as controls) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

G cluster_0 Experimental Workflow start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for Formazan Formation mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Figure 4: General workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

The mechanism of action of 2,3,4,6-Tetra-O-acetyl linamarin is hypothesized to be that of a targeted prodrug, relying on intracellular enzymatic activation to release the cytotoxic agent, hydrogen cyanide. This proposed pathway offers a promising avenue for cancer therapy, potentially exploiting the altered enzymatic landscape of tumor cells for selective drug activation. Future research should focus on:

  • Direct Experimental Validation: Confirming the deacetylation of 2,3,4,6-Tetra-O-acetyl linamarin in various cancer cell lines and identifying the specific esterases involved.

  • Quantitative Analysis: Determining the IC50 values of 2,3,4,6-Tetra-O-acetyl linamarin against a broad panel of cancer cell lines.

  • Signaling Pathway Elucidation: Investigating the downstream signaling effects, including the induction of apoptosis and the specific pathways involved.

  • In Vivo Studies: Evaluating the efficacy and safety of 2,3,4,6-Tetra-O-acetyl linamarin in preclinical animal models of cancer.

A deeper understanding of these aspects will be crucial for the translation of this promising compound into a viable therapeutic strategy.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2,3,4,6-Tetra-O-acetyl linamarin

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462), an acetylated derivative of the cyanog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462), an acetylated derivative of the cyanogenic glucoside linamarin. The acetylation of linamarin enhances its stability and solubility in organic solvents, facilitating its use in various biochemical applications, including proteomics research and as an intermediate in organic synthesis.[1] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. Additionally, relevant biological pathways involving linamarin are illustrated.

Introduction

Linamarin is a naturally occurring cyanogenic glucoside found in plants such as cassava (Manihot esculenta) and lima beans.[1] Its biological activity and potential as a precursor for therapeutic agents have garnered significant interest. However, its inherent instability and limited solubility in organic solvents can hinder its application in drug development and biochemical studies. The acetylation of linamarin to 2,3,4,6-Tetra-O-acetyl linamarin serves as a protective strategy, enhancing its stability while allowing for further chemical modifications.[1] This acetylated form is a valuable intermediate for the synthesis of more complex molecules and is used in chemical research as a model compound for studying reaction mechanisms.

Synthesis Protocol

The synthesis of 2,3,4,6-Tetra-O-acetyl linamarin is typically achieved through the acetylation of linamarin using acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270).[1]

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Linamarin≥95%Commercially available
Acetic AnhydrideReagent GradeStandard chemical supplier
PyridineAnhydrousStandard chemical supplier
Dichloromethane (B109758) (DCM)AnhydrousStandard chemical supplier
Hydrochloric Acid (HCl)1 M solutionStandard chemical supplier
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard chemical supplier
Ethyl Acetate (B1210297)HPLC GradeStandard chemical supplier
HexaneHPLC GradeStandard chemical supplier
Silica (B1680970) Gel60 Å, 230-400 meshStandard chemical supplier

2.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

  • FTIR spectrometer

2.3. Experimental Procedure

  • Dissolution: In a clean, dry round-bottom flask, dissolve linamarin in anhydrous dichloromethane (DCM) and anhydrous pyridine.

  • Acetylation: Cool the solution in an ice bath. Add acetic anhydride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding it to a beaker of ice water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Final Product: Collect the fractions containing the pure product (as determined by TLC), combine, and evaporate the solvent to yield 2,3,4,6-Tetra-O-acetyl linamarin as a white solid.

2.4. Expected Yield and Purity

ParameterExpected Value
Yield >85%
Purity ≥98% (by HPLC)
Physical Appearance White crystalline solid or colorless fine needles

Characterization Data

The structure and purity of the synthesized 2,3,4,6-Tetra-O-acetyl linamarin can be confirmed by various spectroscopic methods.

3.1. NMR Spectroscopy

Nucleus Chemical Shift (δ) ppm Description
¹H NMR2.0-2.2Singlets, acetyl methyl protons[1]
5.0-6.3Doublet, anomeric proton[1]
¹³C NMR169-171Carbonyl carbons of acetyl groups[1]

3.2. Mass Spectrometry

Technique m/z Description
ESI-MS416[M+H]⁺, protonated molecular ion[1]

3.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Description
1735-1750C=O stretching of acetyl groups

Visualized Workflows and Pathways

4.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin.

G Synthesis Workflow for 2,3,4,6-Tetra-O-acetyl linamarin cluster_start Starting Material cluster_reaction Acetylation Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Linamarin Linamarin Dissolution Dissolution Linamarin->Dissolution Pyridine, DCM Acetylation Acetylation Dissolution->Acetylation Acetic Anhydride Reaction_Monitoring Reaction_Monitoring Acetylation->Reaction_Monitoring TLC Quenching Quenching Reaction_Monitoring->Quenching Ice Water Extraction Extraction Quenching->Extraction Drying_Concentration Drying_Concentration Extraction->Drying_Concentration Column_Chromatography Column_Chromatography Drying_Concentration->Column_Chromatography Product 2,3,4,6-Tetra-O-acetyl linamarin Column_Chromatography->Product

Caption: General workflow for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin.

4.2. Linamarin Biosynthesis Pathway

The biosynthesis of linamarin in plants like cassava starts from the amino acid L-valine.

G Linamarin Biosynthesis Pathway L_Valine L_Valine N_Hydroxyvaline N_Hydroxyvaline L_Valine->N_Hydroxyvaline CYP79D1/D2 2_Methylpropanal_Oxime 2_Methylpropanal_Oxime N_Hydroxyvaline->2_Methylpropanal_Oxime Acetone_Cyanohydrin Acetone_Cyanohydrin 2_Methylpropanal_Oxime->Acetone_Cyanohydrin CYP71E7 Linamarin Linamarin Acetone_Cyanohydrin->Linamarin UGT85K

Caption: Biosynthetic pathway of linamarin from L-valine.

4.3. Linamarin Degradation Pathway (Cyanogenesis)

Upon tissue damage, linamarin is hydrolyzed to release hydrogen cyanide, a process known as cyanogenesis.

G Linamarin Degradation Pathway (Cyanogenesis) Linamarin Linamarin Acetone_Cyanohydrin_Glucose Acetone Cyanohydrin + Glucose Linamarin->Acetone_Cyanohydrin_Glucose Linamarase Acetone_HCN Acetone + Hydrogen Cyanide Acetone_Cyanohydrin_Glucose->Acetone_HCN Hydroxynitrile Lyase (HNL) or spontaneous

Caption: Enzymatic degradation of linamarin to produce hydrogen cyanide.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling pyridine and dichloromethane.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Pyridine is flammable and toxic; avoid inhalation and skin contact.

  • Linamarin and its derivatives are cyanogenic; handle with caution and avoid ingestion.

Conclusion

The protocol described provides a reliable method for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin from linamarin. The acetylation effectively protects the hydroxyl groups, yielding a more stable and soluble compound suitable for further synthetic manipulations and biological investigations. The provided characterization data and visualized pathways offer a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

Application

Application Notes and Protocols for the Analytical Detection of 2,3,4,6-Tetra-O-acetyl linamarin

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) is a synthetic derivative of linamarin, a cyanogenic glucoside naturally found in plants such as ca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl linamarin (B1675462) is a synthetic derivative of linamarin, a cyanogenic glucoside naturally found in plants such as cassava and lima beans. The acetylation of linamarin increases its stability and lipophilicity, making it a valuable compound in biochemical research and a potential candidate in drug development. Accurate and precise analytical methods are crucial for its detection and quantification in various matrices to support research in toxicology, pharmacology, and medicinal chemistry.

These application notes provide detailed protocols for the analysis of 2,3,4,6-Tetra-O-acetyl linamarin using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is described for structural confirmation.

Analytical Methods Overview

A summary of the primary analytical techniques for the characterization and quantification of 2,3,4,6-Tetra-O-acetyl linamarin is provided below.

TechniquePurposeKey Advantages
HPLC-UV Quantitative analysisRobust, widely available, suitable for routine analysis.
LC-MS/MS Quantitative analysis and structural confirmationHigh sensitivity, high selectivity, provides molecular weight and fragmentation information.
NMR Structural elucidation and confirmationProvides detailed structural information for unambiguous identification.

Quantitative Data Summary

The following tables present illustrative quantitative data for the developed analytical methods. This data is representative of the expected performance of these methods and should be validated in-house for specific applications.

Table 1: HPLC-UV Method Performance Characteristics

ParameterResult
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)99.1% - 102.5%
Precision (% RSD)< 5%

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines the procedure for the quantification of 2,3,4,6-Tetra-O-acetyl linamarin using a reversed-phase HPLC system with UV detection.

1. Materials and Reagents

  • 2,3,4,6-Tetra-O-acetyl linamarin reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Standard Solutions: Prepare a stock solution of 2,3,4,6-Tetra-O-acetyl linamarin (1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile).

  • Sample Extraction (from a biological matrix, illustrative):

    • Homogenize 1 g of the sample with 5 mL of methanol.

    • Sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of 2,3,4,6-Tetra-O-acetyl linamarin in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of 2,3,4,6-Tetra-O-acetyl linamarin.

1. Materials and Reagents

  • 2,3,4,6-Tetra-O-acetyl linamarin reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

3. LC Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 90% B

    • 5-6 min: 90% B

    • 6-6.5 min: 90% to 20% B

    • 6.5-8 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 416.15 ([M+H]⁺)

  • Product Ions (Q3): m/z 356.1 (loss of acetyl group), m/z 296.1 (loss of two acetyl groups)

  • Collision Energy: Optimized for the specific instrument, typically in the range of 10-30 eV.

  • Other parameters (e.g., capillary voltage, source temperature): Optimized for the specific instrument.

5. Sample Preparation

  • Follow the same procedure as for HPLC-UV, but use LC-MS grade solvents. A solid-phase extraction (SPE) cleanup step may be incorporated for complex matrices to reduce matrix effects.

6. Data Analysis

  • Quantification is performed using a calibration curve constructed from the peak areas of the selected product ion transitions for the standard solutions.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation of isolated or synthesized 2,3,4,6-Tetra-O-acetyl linamarin.

1. Materials and Reagents

  • Isolated or synthesized 2,3,4,6-Tetra-O-acetyl linamarin (5-10 mg)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS

2. Instrumentation

  • NMR spectrometer (e.g., 400 MHz or higher)

3. Experimental Procedure

  • Dissolve the sample in ~0.6 mL of CDCl₃ in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra.

4. Expected Chemical Shifts

  • ¹H NMR (CDCl₃):

    • δ ~5.0-5.3 ppm (m, sugar ring protons)

    • δ ~4.1-4.3 ppm (m, sugar ring protons)

    • δ ~3.8 ppm (m, sugar ring proton)

    • δ ~2.0-2.1 ppm (s, 12H, 4 x -OCOCH₃)

    • δ ~1.6 ppm (s, 6H, 2 x -CH₃)

  • ¹³C NMR (CDCl₃):

    • δ ~169-171 ppm (4 x C=O, acetyl)

    • δ ~118 ppm (CN)

    • δ ~95 ppm (anomeric carbon)

    • δ ~60-80 ppm (sugar ring carbons and C(CH₃)₂)

    • δ ~20-25 ppm (4 x -OCOCH₃ and 2 x -CH₃)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_purification For NMR Analysis cluster_data Data Processing sample Biological or Synthetic Sample extraction Extraction with Organic Solvent sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv lc_msms LC-MS/MS Analysis filtration->lc_msms purification Purification (e.g., Column Chromatography) filtration->purification If necessary quant_data Quantitative Data (Concentration) hplc_uv->quant_data lc_msms->quant_data nmr NMR Analysis qual_data Structural Confirmation nmr->qual_data purification->nmr

Caption: General experimental workflow for the analysis of 2,3,4,6-Tetra-O-acetyl linamarin.

Linamarin Bioactivation and Cellular Effect Pathway

While 2,3,4,6-Tetra-O-acetyl linamarin is a synthetic compound, understanding the biological pathway of its parent compound, linamarin, is crucial for toxicological and pharmacological studies. The acetyl groups are likely to be hydrolyzed in vivo, releasing linamarin.

linamarin_pathway cluster_ingestion Ingestion & Metabolism cluster_dissociation Spontaneous Dissociation cluster_cellular_effect Cellular Effect Linamarin Linamarin AcetoneCyanohydrin Acetone Cyanohydrin Linamarin->AcetoneCyanohydrin β-glucosidase HCN Hydrogen Cyanide (HCN) AcetoneCyanohydrin->HCN Acetone Acetone AcetoneCyanohydrin->Acetone CytochromeC Cytochrome c Oxidase (Complex IV) HCN->CytochromeC Inhibition Inhibition of Electron Transport Chain CytochromeC->Inhibition binds to Fe³⁺ ATP ATP Production Blocked Inhibition->ATP

Caption: Bioactivation pathway of linamarin leading to cellular toxicity.

Method

Application Notes and Protocols for HPLC Analysis of 2,3,4,6-Tetra-O-acetyl linamarin

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) is an acetylated derivative of linamarin, a cyanogenic glucoside found in plants like cassava and l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl linamarin (B1675462) is an acetylated derivative of linamarin, a cyanogenic glucoside found in plants like cassava and lima beans.[1] The acetylation of linamarin enhances its stability and solubility in organic solvents, making it a valuable compound in biochemical research and organic synthesis.[2] It serves as an intermediate in the synthesis of more complex molecules and is used in research to study enzyme activity and metabolic pathways.[2][3] Accurate and reliable analytical methods are crucial for the quantification and quality control of 2,3,4,6-Tetra-O-acetyl linamarin in various matrices. High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for the analysis of cyanogenic glycosides and their derivatives.[4] This document provides a detailed protocol for the HPLC analysis of 2,3,4,6-Tetra-O-acetyl linamarin.

Principle of the Method

This method utilizes reverse-phase HPLC with a C18 column to separate 2,3,4,6-Tetra-O-acetyl linamarin from other components in the sample. The separation is based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase (a mixture of water and acetonitrile). Detection is achieved using a UV detector, as the acetylated compound is expected to have a UV absorbance suitable for quantification.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-acetyl linamarin Standard

This protocol describes the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin from linamarin, which can be used as a reference standard for HPLC analysis.

Materials:

  • Linamarin

  • Acetic anhydride[5]

  • Pyridine (B92270)

  • Dichloromethane

  • Distilled water

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Glassware for extraction and filtration

Procedure:

  • Dissolution: Dissolve a known amount of linamarin in a minimal amount of pyridine in a round bottom flask.

  • Acetylation: Cool the solution in an ice bath and slowly add an excess of acetic anhydride (B1165640) dropwise while stirring.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully add distilled water to the reaction mixture to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution and distilled water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the solution and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2,3,4,6-Tetra-O-acetyl linamarin can be further purified by recrystallization or column chromatography.

Protocol 2: Sample Preparation for HPLC Analysis

This protocol outlines the preparation of samples containing 2,3,4,6-Tetra-O-acetyl linamarin for HPLC analysis.

Materials:

  • Sample containing 2,3,4,6-Tetra-O-acetyl linamarin

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Procedure:

  • Extraction: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water. For plant materials, an extraction with an organic phase and water may be necessary.[6]

  • Sonication/Vortexing: Sonicate or vortex the sample to ensure complete dissolution of the analyte.

  • Centrifugation: Centrifuge the sample to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the sample with the mobile phase to bring the concentration of 2,3,4,6-Tetra-O-acetyl linamarin within the calibration range.

Protocol 3: HPLC Analysis

This protocol provides the instrumental parameters for the HPLC analysis of 2,3,4,6-Tetra-O-acetyl linamarin.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A gradient of Water (A) and Acetonitrile (B). A typical gradient could be: 0-20 min, 30-70% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection UV at 220 nm. Detections for cyanogenic glycosides are often performed between 210 nm and 220 nm.[6][7]
Run Time 25 minutes.

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)
ParameterResult
Retention Time (RT) Approximately 12.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy/Recovery 98 - 102%
Table 2: Sample Analysis Results (Hypothetical Data)
Sample IDPeak AreaConcentration (µg/mL)
Sample 112589025.2
Sample 225134050.3
Sample 349987099.9

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Standard Synthesis cluster_sample_prep Protocol 2: Sample Preparation cluster_hplc Protocol 3: HPLC Analysis s1 Dissolve Linamarin in Pyridine s2 Acetylation with Acetic Anhydride s1->s2 s3 Reaction at Room Temperature s2->s3 s4 Quench and Extract s3->s4 s5 Purification s4->s5 s6 Standard: 2,3,4,6-Tetra-O-acetyl linamarin s5->s6 h1 Inject Sample into HPLC System s6->h1 Calibration p1 Dissolve/Extract Sample p2 Sonicate/Vortex p1->p2 p3 Centrifuge and Filter p2->p3 p4 Dilute if Necessary p3->p4 p5 Sample for HPLC p4->p5 p5->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 220 nm h2->h3 h4 Data Acquisition and Analysis h3->h4 h5 Quantitative Results h4->h5

Caption: Experimental workflow for the HPLC analysis of 2,3,4,6-Tetra-O-acetyl linamarin.

logical_relationship cluster_analyte Analyte and Precursor cluster_method Analytical Method cluster_output Output linamarin Linamarin (Cyanogenic Glucoside) acetyl_linamarin 2,3,4,6-Tetra-O-acetyl linamarin (Analyte) linamarin->acetyl_linamarin Acetylation rp_hplc Reverse-Phase HPLC acetyl_linamarin->rp_hplc is analyzed by uv_detection UV Detection rp_hplc->uv_detection coupled with quantification Quantification and Quality Control uv_detection->quantification leads to

Caption: Logical relationship between the analyte, analytical method, and output.

References

Application

Application Note: NMR Spectroscopic Analysis of 2,3,4,6-Tetra-O-acetyl linamarin

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2,3,4,6...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462). Linamarin, a cyanogenic glucoside found in plants like cassava, is of significant interest in toxicology and drug development. Acetylation of linamarin facilitates its characterization in organic solvents and serves as a key step for further synthetic modifications. This note covers the peracetylation of linamarin and the subsequent analysis of the product using ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy to confirm its structure.

Introduction

Linamarin is a naturally occurring cyanogenic glucoside found in the roots and leaves of several plants, most notably cassava (Manihot esculenta) and lima beans.[1] It is a glucoside of acetone (B3395972) cyanohydrin. The release of hydrogen cyanide upon enzymatic hydrolysis makes linamarin a compound of interest in food science, toxicology, and metabolic studies. In drug development, the glycosidic moiety offers a scaffold for the synthesis of novel therapeutic agents.

The acetylation of linamarin to form 2,3,4,6-Tetra-O-acetyl linamarin (also known as linamarin tetraacetate) is a common derivatization strategy. This process replaces the polar hydroxyl groups on the glucose unit with acetyl groups, which enhances the compound's solubility in common organic NMR solvents (e.g., CDCl₃) and allows for detailed structural elucidation. NMR spectroscopy is the most powerful tool for the unambiguous characterization of such derivatives, providing precise information about the molecular structure, stereochemistry, and purity.

This application note details the synthetic protocol for the preparation of 2,3,4,6-Tetra-O-acetyl linamarin and provides a comprehensive guide to its NMR spectral analysis.

Experimental Protocols

Synthesis of 2,3,4,6-Tetra-O-acetyl linamarin

This protocol describes the chemical acetylation of linamarin using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

  • Linamarin

  • Acetic Anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)

Procedure:

  • Dissolution: Dissolve linamarin in a minimal amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.

  • Acetylation: Slowly add an excess of acetic anhydride (typically 5-10 equivalents per hydroxyl group) to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture again in an ice bath and cautiously add cold water to quench the excess acetic anhydride.

  • Extraction: Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield pure 2,3,4,6-Tetra-O-acetyl linamarin as a solid.

NMR Sample Preparation and Data Acquisition

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of CDCl₃.

  • Data Acquisition: Acquire the following NMR spectra:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Proton-decoupled carbon spectrum.

    • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and linking the aglycone to the sugar moiety.

Data Presentation and Interpretation

Key Spectral Features:

  • ¹H NMR: Expect four sharp singlet signals for the methyl protons of the four acetyl groups in the region of δ 2.0-2.2 ppm. The protons of the glucose ring will appear as a series of multiplets between δ 3.8 and 5.3 ppm. The anomeric proton (H-1') is expected to be a doublet around δ 4.6-5.0 ppm with a J-coupling constant of ~8.0 Hz, characteristic of a β-anomeric configuration. The two methyl groups of the aglycone will appear as singlets.

  • ¹³C NMR: The carbonyl carbons of the acetyl groups are expected in the δ 169.0-171.0 ppm region. The methyl carbons of the acetyl groups will resonate around δ 20.5-21.0 ppm. The carbons of the glucose ring will be found between δ 60 and 100 ppm, with the anomeric carbon (C-1') appearing around δ 98-102 ppm. The nitrile carbon (-CN) is expected around δ 118-120 ppm.

Table 1: Representative ¹H NMR Data (CDCl₃)
Atom NumberRepresentative δ (ppm)MultiplicityJ (Hz)
H-1'~4.75d~8.0
H-2'~5.05t~9.5
H-3'~5.25t~9.5
H-4'~5.15t~9.7
H-5'~3.85ddd-
H-6'a~4.25dd-
H-6'b~4.15dd-
Me (aglycone)~1.60s-
Me (aglycone)~1.55s-
CH₃ (Ac)~2.0-2.1s-
Table 2: Representative ¹³C NMR Data (CDCl₃)
Atom NumberRepresentative δ (ppm)
C (quat, aglycone)~78.0
CN~119.0
Me (aglycone)~25.0-26.0
C-1'~99.0
C-2'~71.5
C-3'~72.8
C-4'~68.3
C-5'~72.0
C-6'~61.8
C=O (Ac)~169.0-170.7
CH₃ (Ac)~20.5-20.7

Note: The numbering scheme designates the glucose ring carbons as 1' to 6'. The aglycone is the 2-cyano-2-propyl group.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from starting material to the final characterization of 2,3,4,6-Tetra-O-acetyl linamarin.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis start Linamarin reaction Acetylation (Acetic Anhydride, Pyridine) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 2,3,4,6-Tetra-O-acetyl linamarin purification->product nmr_acq NMR Data Acquisition (1D: ¹H, ¹³C) (2D: COSY, HSQC, HMBC) product->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure Structure Confirmation data_proc->structure

Caption: Experimental workflow for the synthesis and NMR characterization.

Logical Relationship for Structural Confirmation

The confirmation of the structure relies on piecing together information from various NMR experiments in a logical sequence.

logical_relationship cluster_glucose Glucose Moiety Assignment cluster_aglycone Aglycone & Acetyl Assignment H1 ¹H NMR (Chemical Shifts, Multiplicity, J-Couplings) COSY 2D COSY (¹H-¹H Correlations) H1->COSY identifies aglycone Assign Aglycone & Acetyl Protons and Carbons H1->aglycone identifies signals C13 ¹³C NMR (Number of Signals, Chemical Shifts) HSQC 2D HSQC (¹H-¹³C Direct Correlations) C13->HSQC C13->aglycone H1_glucose Assign H-1' to H-6' spin system COSY->H1_glucose establishes C_glucose Assign C-1' to C-6' HSQC->C_glucose assigns HMBC 2D HMBC (¹H-¹³C Long-Range Correlations) final_structure Final Structure Confirmation of 2,3,4,6-Tetra-O-acetyl linamarin HMBC->final_structure confirms connectivity H1_glucose->HSQC correlates to C_glucose->HMBC links C_glucose->final_structure aglycone->HMBC correlates to aglycone->final_structure

Caption: Logic diagram for NMR-based structure elucidation.

References

Method

Mass spectrometry fragmentation of 2,3,4,6-Tetra-O-acetyl linamarin

An Application Note and Protocol for the Mass Spectrometry Fragmentation of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) Application Note Introduction 2,3,4,6-Tetra-O-acetyl linamarin is a derivatized form of linamarin, a...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Mass Spectrometry Fragmentation of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462)

Application Note

Introduction

2,3,4,6-Tetra-O-acetyl linamarin is a derivatized form of linamarin, a cyanogenic glucoside found in plants such as cassava. The acetylation of linamarin increases its stability and solubility in organic solvents, making it more amenable to analysis by techniques like mass spectrometry. Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification and characterization in various research and drug development contexts. This application note details the characteristic fragmentation of 2,3,4,6-Tetra-O-acetyl linamarin observed using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and provides a protocol for its analysis.

Mass Spectrometry Fragmentation Analysis

Under positive ion electrospray ionization, 2,3,4,6-Tetra-O-acetyl linamarin readily forms a protonated molecular ion [M+H]⁺ at an m/z of 416.[1] The subsequent fragmentation in MS/MS analysis is characterized by a predominant pathway involving the sequential neutral loss of acetyl groups (CH₃CO), which corresponds to a mass loss of 43 Da at each step.[1]

A key diagnostic fragment is the isobutyronitrile (B166230) ion ([C₄H₇NO]⁺) at m/z 85, which confirms the presence of the cyanogenic aglycone portion of the molecule.[1] The base peak in the spectrum is typically the acetyl cation ([CH₃CO]⁺) at m/z 43, indicating the extensive acetylation of the parent molecule.[1] The observation of these characteristic fragment ions provides definitive structural confirmation of 2,3,4,6-Tetra-O-acetyl linamarin.

Quantitative Data Summary

The prominent ions observed in the positive ion ESI-MS/MS spectrum of 2,3,4,6-Tetra-O-acetyl linamarin are summarized in the table below.

m/zProposed Ion StructureDescription
416[M+H]⁺Protonated molecular ion
373[M+H - 43]⁺Loss of one acetyl group
330[M+H - 243]⁺Loss of two acetyl groups
287[M+H - 343]⁺Loss of three acetyl groups
244[M+H - 4*43]⁺Loss of four acetyl groups
85[C₄H₇NO]⁺Isobutyronitrile fragment
43[CH₃CO]⁺Acetyl cation (Base Peak)

Experimental Protocols

This section provides a general protocol for the analysis of 2,3,4,6-Tetra-O-acetyl linamarin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of 2,3,4,6-Tetra-O-acetyl linamarin at a concentration of 1 mg/mL in a suitable organic solvent such as methanol (B129727) or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, plant extracts), a validated extraction method such as protein precipitation or solid-phase extraction should be employed.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan MS and Product Ion Scan (MS/MS).

  • Mass Range (Full Scan): m/z 100-500.

  • Precursor Ion (MS/MS): m/z 416.

  • Collision Energy: Optimize collision energy to achieve the desired fragmentation pattern. A starting point of 20-40 eV can be used.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of protonated 2,3,4,6-Tetra-O-acetyl linamarin.

Fragmentation_Pathway M [M+H]⁺ m/z 416 (C₁₈H₂₆NO₁₀)⁺ F1 [M+H - CH₂CO]⁺ m/z 373 M->F1 - 43 Da Aglycone Isobutyronitrile Fragment [C₄H₇NO]⁺ m/z 85 M->Aglycone Cleavage Acetyl Acetyl Cation [CH₃CO]⁺ m/z 43 (Base Peak) M->Acetyl Rearrangement F2 [M+H - 2CH₂CO]⁺ m/z 330 F1->F2 - 43 Da F3 [M+H - 3CH₂CO]⁺ m/z 287 F2->F3 - 43 Da F4 [M+H - 4CH₂CO]⁺ m/z 244 F3->F4 - 43 Da

Caption: Fragmentation pathway of 2,3,4,6-Tetra-O-acetyl linamarin.

References

Application

Application Notes and Protocols for 2,3,4,6-Tetra-O-acetyl linamarin in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) is a chemically modified, acetylated form of linamarin, a cyanogenic glucoside naturally found in p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl linamarin (B1675462) is a chemically modified, acetylated form of linamarin, a cyanogenic glucoside naturally found in plants like cassava and lima beans.[1] The acetylation of the hydroxyl groups in the glucose moiety enhances the compound's stability and its solubility in organic solvents, making it a useful tool for various biochemical and synthetic applications.[2] In the context of enzyme assays, 2,3,4,6-Tetra-O-acetyl linamarin can serve as a stable precursor to linamarin for studying enzymes involved in cyanogenesis, particularly β-glucosidases (such as linamarase).

Cyanogenesis is the process by which cyanogenic glycosides are enzymatically broken down to release hydrogen cyanide (HCN).[3] This process is initiated by the cleavage of the glycosidic bond by a β-glucosidase, followed by the spontaneous or enzyme-catalyzed decomposition of the resulting cyanohydrin.[4] These application notes provide a framework and protocols for utilizing 2,3,4,6-Tetra-O-acetyl linamarin in enzyme assays to investigate β-glucosidase activity.

Principle of the Enzyme Assay

The use of 2,3,4,6-Tetra-O-acetyl linamarin as a substrate for β-glucosidases in an enzyme assay is predicated on a two-step process:

  • Deacetylation: The acetyl protecting groups on the glucose unit must first be removed to yield linamarin. This deprotection step is necessary because β-glucosidases are specific for the natural glycosidic linkage and are sterically hindered by the acetyl groups. Deacetylation can be achieved through chemical hydrolysis or by using a general esterase.

  • Enzymatic Hydrolysis: Once linamarin is generated, it can be hydrolyzed by a specific β-glucosidase (e.g., linamarase). This reaction cleaves the β-glycosidic bond to produce glucose and acetone (B3395972) cyanohydrin.

  • Detection: The unstable acetone cyanohydrin spontaneously decomposes to acetone and toxic hydrogen cyanide (HCN).[5] The activity of the β-glucosidase can be quantified by measuring the rate of formation of one of these products, typically HCN or acetone.[6]

Data Presentation

Table 1: Hypothetical β-Glucosidase Activity with Different Substrates

SubstrateEnzyme Concentration (µg/mL)Incubation Time (min)Product Formed (nmol/min)Specific Activity (nmol/min/mg)
Linamarin51015030,000
2,3,4,6-Tetra-O-acetyl linamarin5102.5500
Deacetylated 2,3,4,6-Tetra-O-acetyl linamarin51014529,000
No Substrate Control51000

Experimental Protocols

Protocol 1: Chemical Deacetylation of 2,3,4,6-Tetra-O-acetyl linamarin

This protocol describes the chemical removal of the acetyl groups to generate linamarin for use in subsequent enzyme assays.

Materials:

Procedure:

  • Dissolve 2,3,4,6-Tetra-O-acetyl linamarin in dry methanol in an amber vial.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Stir the reaction at room temperature.

  • Monitor the progress of the deacetylation reaction by TLC.

  • Once the reaction is complete (disappearance of the starting material), neutralize the reaction with a suitable acidic resin.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the deacetylated linamarin.

  • Confirm the identity and purity of the resulting linamarin using analytical techniques such as NMR or mass spectrometry.

Protocol 2: β-Glucosidase Activity Assay

This protocol outlines the measurement of β-glucosidase activity using the deacetylated linamarin. The detection method is based on the colorimetric quantification of released hydrogen cyanide.

Materials:

  • Deacetylated linamarin (from Protocol 1) or commercial linamarin

  • β-glucosidase enzyme solution

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Picric acid solution (0.05 M)

  • Sodium carbonate solution (0.5 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of deacetylated linamarin in phosphate buffer.

    • In a 96-well microplate, add 50 µL of the linamarin solution to each well.

    • Include a "no substrate" control with 50 µL of phosphate buffer.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 50 µL of the β-glucosidase enzyme solution to each well.

    • Include a "no enzyme" control by adding 50 µL of phosphate buffer instead of the enzyme solution.

    • Incubate the plate at the optimal temperature for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 50 µL of 0.5 M sodium carbonate solution to each well.

    • Add 50 µL of the picric acid solution to each well. This solution will react with the released HCN to form a colored product.

    • Incubate the plate at room temperature for 15 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of each well at a suitable wavelength (e.g., 520 nm) using a microplate reader.

  • Calculation:

    • Create a standard curve using known concentrations of KCN.

    • Calculate the amount of HCN produced in each well based on the standard curve.

    • Determine the specific activity of the enzyme in nmol of HCN produced per minute per mg of enzyme.

Visualizations

G cluster_prep Substrate Preparation cluster_assay Enzyme Assay cluster_detection Detection start 2,3,4,6-Tetra-O-acetyl linamarin deacetylation Chemical or Enzymatic Deacetylation start->deacetylation linamarin Linamarin deacetylation->linamarin add_enzyme Add β-Glucosidase linamarin->add_enzyme incubation Incubate at Optimal Temperature and Time add_enzyme->incubation stop_reaction Stop Reaction incubation->stop_reaction color_dev Add Detection Reagents (e.g., Picric Acid) stop_reaction->color_dev measure Measure Absorbance color_dev->measure calculate Calculate Enzyme Activity measure->calculate

Caption: Experimental workflow for β-glucosidase assay.

G sub1 2,3,4,6-Tetra-O-acetyl linamarin sub2 Linamarin sub1->sub2 Deacetylation (Chemical or Esterase) int1 Acetone Cyanohydrin + Glucose sub2->int1 β-Glucosidase prod Hydrogen Cyanide (HCN) + Acetone int1->prod Spontaneous Decomposition

Caption: Reaction pathway from acetylated linamarin.

References

Method

Application Notes and Protocols: 2,3,4,6-Tetra-O-acetyl linamarin as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) is a synthetic derivative of linamarin, a naturally occurring cyanogenic glycoside found in plants...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl linamarin (B1675462) is a synthetic derivative of linamarin, a naturally occurring cyanogenic glycoside found in plants such as cassava and lima beans.[1] The acetylation of the four hydroxyl groups on the glucose moiety of linamarin enhances its chemical stability and solubility in organic solvents, making it a valuable tool for biochemical and pharmaceutical research.[1] This modification allows for its potential use as a chemical probe and a prodrug to deliver linamarin into cells.

The biological activity of linamarin is primarily attributed to its enzymatic hydrolysis by β-glucosidase (linamarase), which releases hydrogen cyanide (HCN), a potent cytotoxic agent.[2][3] This mechanism forms the basis of its investigation as a potential anticancer agent. 2,3,4,6-Tetra-O-acetyl linamarin is hypothesized to act as a precursor to linamarin in a cellular context. Once it crosses the cell membrane, intracellular esterases are expected to remove the acetyl groups, releasing linamarin. Subsequently, endogenous or co-administered β-glucosidase can hydrolyze linamarin to generate HCN, leading to cell death. This targeted release of a cytotoxic agent in cancer cells, which may have higher esterase and/or β-glucosidase activity, is a promising strategy in cancer therapy.

These application notes provide detailed protocols for the synthesis, characterization, and application of 2,3,4,6-Tetra-O-acetyl linamarin as a chemical probe to investigate enzyme activity and to induce and study cytotoxic effects in cancer cell lines.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of 2,3,4,6-Tetra-O-acetyl linamarin

PropertyValueReference
Molecular Formula C₁₈H₂₅NO₁₀[1]
Molecular Weight 415.39 g/mol [1]
Appearance White crystalline solid/Colorless fine needles[1][4]
Melting Point 141-142°C[1][4]
Solubility Chloroform, Ethyl Acetate (B1210297), Dichloromethane, DMSO[4]
Storage Hygroscopic, -20°C Freezer, Under Inert Atmosphere[4]
Synthesis Protocol: Acetylation of Linamarin

This protocol describes the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin from linamarin using acetic anhydride (B1165640) and pyridine (B92270).[1]

Materials:

  • Linamarin

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate and hexane (B92381) for chromatography elution

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve linamarin (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (excess, e.g., 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2,3,4,6-Tetra-O-acetyl linamarin.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • ¹H NMR: Expect characteristic signals for the four acetyl methyl protons as singlets around δ 2.0-2.2 ppm.[1]

  • ¹³C NMR: Expect signals for the carbonyl carbons of the acetyl groups in the region of δ 169-171 ppm.

Application as a Chemical Probe for Enzyme Activity

2,3,4,6-Tetra-O-acetyl linamarin can be used as a substrate in a coupled-enzyme assay to determine intracellular esterase activity and subsequently β-glucosidase activity. The principle is that intracellular esterases will first deacetylate the compound to release linamarin, which can then be a substrate for β-glucosidase.

Protocol: Determination of Intracellular Esterase Activity

This protocol is adapted from a general colorimetric esterase assay using p-nitrophenyl acetate as a substrate. Here, the release of linamarin is indirectly measured.

Materials:

  • Cultured cells

  • 2,3,4,6-Tetra-O-acetyl linamarin

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • β-glucosidase (from a commercial source)

  • A kit for detecting hydrogen cyanide (HCN) or a colorimetric β-glucosidase assay kit using a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG) for a coupled reaction.

Procedure:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and culture until they reach the desired confluency. Treat the cells with varying concentrations of 2,3,4,6-Tetra-O-acetyl linamarin for different time points.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable cell lysis buffer.

  • Esterase Assay (Coupled Reaction): a. To the cell lysate, add an excess of β-glucosidase. b. Incubate the mixture to allow for the hydrolysis of the released linamarin. c. Measure the amount of released HCN using a specific detection kit or measure the glucose released using a glucose oxidase-based assay. The amount of HCN or glucose produced is proportional to the amount of linamarin released by the esterases.

  • Data Analysis: Create a standard curve with known concentrations of linamarin to quantify the amount released in the cell lysates. Esterase activity can be expressed as the amount of linamarin released per unit time per milligram of protein.

Protocol: β-Glucosidase Activity Assay

This protocol uses 2,3,4,6-Tetra-O-acetyl linamarin as a substrate for purified or recombinant β-glucosidase, assuming prior deacetylation. For a direct assay of β-glucosidase, unmodified linamarin would be the preferred substrate. This protocol is useful if studying a system where both esterase and β-glucosidase activities are present.

Materials:

  • Purified β-glucosidase (linamarase)

  • 2,3,4,6-Tetra-O-acetyl linamarin

  • Esterase (e.g., porcine liver esterase)

  • Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • HCN detection kit or a method to quantify released glucose.

  • 96-well microplate

  • Plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of esterase, and varying concentrations of 2,3,4,6-Tetra-O-acetyl linamarin.

  • Initiate Reaction: Add β-glucosidase to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzymes (e.g., 37°C) for a specific period.

  • Measurement: Stop the reaction (e.g., by adding a high pH solution) and measure the released HCN or glucose.

  • Data Analysis: Determine the initial reaction velocities at different substrate concentrations and calculate the Michaelis-Menten kinetic parameters (Km and Vmax) for β-glucosidase with the in-situ generated linamarin.

Application in Cancer Cell Cytotoxicity and Signaling Pathway Analysis

The primary application of 2,3,4,6-Tetra-O-acetyl linamarin in cancer research is as a prodrug to deliver linamarin for targeted cytotoxicity. The following protocols outline how to assess its anticancer effects and investigate the underlying molecular mechanisms.

Protocol: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of 2,3,4,6-Tetra-O-acetyl linamarin on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29, HL-60, Raji)[5][6]

  • Complete cell culture medium

  • 2,3,4,6-Tetra-O-acetyl linamarin (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of 2,3,4,6-Tetra-O-acetyl linamarin. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100-150 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Reported IC₅₀ Values for Linamarin in Various Cancer Cell Lines (Note: These values are for unmodified linamarin and serve as a reference. The IC₅₀ for the acetylated form may differ and is dependent on intracellular esterase activity.)

Cell LineCompoundIC₅₀ (µg/mL)Reference
Raji (Burkitt's lymphoma)Linamarin71.87[5]
Caov-3 (ovarian cancer)Linamarin38[5]
Hela (cervical cancer)Linamarin57[5]
MCF-7 (breast cancer)Linamarin + LinamaraseSignificantly lower than linamarin alone[6]
HT-29 (colon cancer)Linamarin + LinamaraseSignificantly lower than linamarin alone[6]
HL-60 (leukemia)Linamarin + Linamarase10-fold decrease compared to linamarin alone[6]
Investigation of Apoptotic Signaling Pathways

The cytotoxicity induced by HCN released from linamarin is believed to involve the induction of apoptosis. Key events in apoptosis include the activation of p53, modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and activation of caspases.

Workflow for Apoptosis Investigation

G cluster_0 Cell Treatment cluster_1 Cellular Assays cluster_2 Protein Analysis treat Treat Cancer Cells with 2,3,4,6-Tetra-O-acetyl linamarin viability MTT Assay (Cell Viability) treat->viability western Western Blot treat->western cyto_c Cytochrome c Release Assay treat->cyto_c p53 p53 Activation western->p53 bcl2 Bax/Bcl-2 Ratio western->bcl2 caspase Caspase Cleavage (e.g., Caspase-3, -9) western->caspase

Caption: Experimental workflow for investigating apoptosis induced by 2,3,4,6-Tetra-O-acetyl linamarin.

Protocol: Western Blot Analysis for Apoptotic Proteins

This protocol outlines the general steps for detecting changes in the expression of p53, Bcl-2 family proteins (e.g., Bax, Bcl-2), and cleaved caspases (e.g., Caspase-3, Caspase-9).

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.[7]

  • Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression.

Protocol: Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

  • Treated and untreated cells

  • Cytosol/Mitochondria Fractionation Kit (or buffers for manual fractionation)

  • Western blot reagents (as listed above)

  • Primary antibody against cytochrome c and a mitochondrial marker (e.g., COX IV)

Procedure:

  • Cell Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the kit manufacturer's protocol or a standard biochemical procedure.[9][10]

  • Western Blotting: Perform Western blotting on both the cytosolic and mitochondrial fractions.

  • Analysis: Probe the membranes with an anti-cytochrome c antibody. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction of treated cells compared to controls indicates its release. Use a mitochondrial marker to confirm the purity of the fractions.

Signaling Pathway of HCN-Induced Apoptosis

Hydrogen cyanide, the active metabolite of linamarin, induces cellular stress, particularly oxidative stress, which can trigger the intrinsic pathway of apoptosis.

G cluster_0 Cellular Entry and Activation cluster_1 Apoptotic Signaling Cascade ace_lina 2,3,4,6-Tetra-O-acetyl linamarin esterase Intracellular Esterases ace_lina->esterase lina Linamarin esterase->lina b_gluco β-glucosidase lina->b_gluco hcn Hydrogen Cyanide (HCN) b_gluco->hcn stress Oxidative Stress hcn->stress p53 p53 Activation stress->p53 bax Bax (pro-apoptotic) Expression ↑ p53->bax activates bcl2 Bcl-2 (anti-apoptotic) Expression ↓ p53->bcl2 inhibits momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax->momp bcl2->momp cyto_c Cytochrome c Release momp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed signaling pathway for apoptosis induced by 2,3,4,6-Tetra-O-acetyl linamarin.

Conclusion

2,3,4,6-Tetra-O-acetyl linamarin serves as a valuable chemical probe and prodrug candidate for studying the biological effects of linamarin and its cytotoxic metabolite, HCN. Its enhanced stability and solubility facilitate its use in a variety of in vitro assays. The protocols provided herein offer a framework for researchers to synthesize, characterize, and utilize this compound to investigate enzyme kinetics, assess anticancer cytotoxicity, and elucidate the molecular pathways of apoptosis. Further research is warranted to fully explore the therapeutic potential of this and other derivatized cyanogenic glycosides in drug development.

References

Application

Application Notes and Protocols for Cell-based Assays with 2,3,4,6-Tetra-O-acetyl linamarin

For Researchers, Scientists, and Drug Development Professionals Application Note: Leveraging 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) as a Pro-drug for Targeted Cytotoxicity Introduction 2,3,4,6-Tetra-O-acetyl linamar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Leveraging 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) as a Pro-drug for Targeted Cytotoxicity

Introduction

2,3,4,6-Tetra-O-acetyl linamarin is a chemically modified derivative of linamarin, a natural cyanogenic glucoside found in plants such as cassava. The acetylation of the four hydroxyl groups on the glucose moiety enhances the compound's lipophilicity and stability, making it an ideal candidate for investigation as a pro-drug in cell-based assays and drug development.[1] This modification is designed to improve cell membrane permeability, leading to higher intracellular concentrations compared to its parent compound, linamarin.

Mechanism of Action

The cytotoxic potential of 2,3,4,6-Tetra-O-acetyl linamarin is predicated on a two-step intracellular activation process.

  • Deacetylation: Upon entering the cell, the acetyl groups are removed by ubiquitous intracellular carboxylesterases, releasing the native linamarin molecule.[2][3][4][5] This enzymatic hydrolysis is a common activation pathway for acetylated pro-drugs.[5]

  • Cyanogenesis: The resulting linamarin is then hydrolyzed by a β-glucosidase. This enzymatic cleavage breaks the glycosidic bond, releasing an unstable acetone (B3395972) cyanohydrin intermediate. This intermediate rapidly decomposes to yield acetone and the potent cytotoxic agent, hydrogen cyanide (HCN).[6]

The released HCN is the ultimate effector molecule, primarily targeting the mitochondria. It potently inhibits cytochrome c oxidase (Complex IV) in the electron transport chain, which halts aerobic respiration and cellular ATP production.[7][8] This metabolic shutdown leads to oxidative stress, the release of pro-apoptotic factors, and ultimately, programmed cell death (apoptosis).[9][10][11][12]

Applications in Research

  • Cancer Research: 2,3,4,6-Tetra-O-acetyl linamarin can be used to study targeted cytotoxicity in cancer cell lines. Its pro-drug nature may allow for selective activation in cells with high esterase and/or β-glucosidase activity. The cytotoxic effects of linamarin have been demonstrated in various cancer cell lines, including breast (MCF-7), colon (HT-29), and leukemia (HL-60).[13][14]

  • Drug Delivery and Pro-drug Strategy: This compound serves as an excellent model for studying the effectiveness of acetylation as a pro-drug strategy to enhance the cellular uptake and efficacy of glycosylated natural products.

  • Toxicology: It can be used in toxicological studies to investigate the mechanisms of cyanide-induced cell death in various cell types.

Data Presentation: Cytotoxicity of Linamarin

The following table summarizes reported 50% inhibitory concentration (IC₅₀) values for the parent compound, linamarin, against various cancer cell lines. These values provide a baseline for designing experiments with 2,3,4,6-Tetra-O-acetyl linamarin. The efficacy of the acetylated form will depend on the intracellular rates of deacetylation and hydrolysis.

Table 1: Reported IC₅₀ Values for Linamarin against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (μg/mL) Notes
MCF-7 Breast Adenocarcinoma ~150.4 Cytotoxicity determined by MTT assay.[13]
HT-29 Colon Adenocarcinoma ~243.1 Cytotoxicity determined by MTT assay.[13]
HL-60 Promyelocytic Leukemia ~202.1 Cytotoxicity significantly increased (10-fold lower IC₅₀) with the addition of exogenous linamarase.[14]
Caov-3 Ovarian Adenocarcinoma 38 Data from linamarin isolated from cassava leaves.[15][16]
HeLa Cervical Adenocarcinoma 57 Data from linamarin isolated from cassava leaves.[15][16]

| Raji | Burkitt's Lymphoma | ~71.9 | Considered moderately active in this cell line.[15][16] |

Visualizations: Workflow and Signaling Pathway

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis p1 Seed cells in 96-well plate p2 Incubate (24h) for cell adherence p1->p2 t1 Prepare serial dilutions of 2,3,4,6-Tetra-O-acetyl linamarin p2->t1 t2 Add compound to cells t1->t2 t3 Incubate for desired time (e.g., 24, 48, 72h) t2->t3 a1 Add Assay Reagent (e.g., MTT or Caspase-Glo) t3->a1 a2 Incubate as per protocol a1->a2 a3 Measure signal (Absorbance or Luminescence) a2->a3 d1 Normalize data to controls a3->d1 d2 Calculate % Viability / Apoptosis d1->d2 d3 Determine IC50 value d2->d3 signaling_pathway cluster_cell Cell cluster_cytosol Cytosol cluster_mito Mitochondrion Esterases Intracellular Esterases Linamarin Linamarin Esterases->Linamarin Deacetylation bGlucosidase β-Glucosidase Cyanohydrin Acetone Cyanohydrin (Unstable) bGlucosidase->Cyanohydrin Hydrolysis Linamarin->bGlucosidase HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Decomposition CytC_Ox Cytochrome c Oxidase (Complex IV) HCN->CytC_Ox Inhibition Casp37 Caspase-3/7 (Executioner) Apoptosis Apoptosis Casp37->Apoptosis ETC Electron Transport Chain ATP ATP Production ETC->ATP Drives CytC_Ox->ATP Blocks ROS ↑ Reactive Oxygen Species (ROS) CytC_Ox->ROS Leads to CytC_release Cytochrome c Release ROS->CytC_release Induces CytC_release->Casp37 Activates Compound 2,3,4,6-Tetra-O-acetyl linamarin Compound->Esterases Enters cell

References

Method

Application Note: Deacetylation of 2,3,4,6-Tetra-O-acetyl linamarin

Introduction Linamarin (B1675462) is a cyanogenic glucoside found in several plants, most notably cassava (Manihot esculenta). In drug development and biomedical research, the synthesis of linamarin and its derivatives i...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linamarin (B1675462) is a cyanogenic glucoside found in several plants, most notably cassava (Manihot esculenta). In drug development and biomedical research, the synthesis of linamarin and its derivatives is often necessary for studying its biological activities. A common synthetic strategy involves the protection of the hydroxyl groups of the glucose moiety as acetates, forming 2,3,4,6-Tetra-O-acetyl linamarin. This protected form is often more soluble in organic solvents and easier to handle during synthetic manipulations. The final step in the synthesis is the removal of these acetyl groups to yield the natural product, linamarin. This application note provides a detailed protocol for the deacetylation of 2,3,4,6-Tetra-O-acetyl linamarin using a modified Zemplén deacetylation method, which is a widely used technique for the de-O-acetylation of acetylated carbohydrates.[1][2] Given the potential lability of the cyanohydrin functional group in linamarin under strongly basic conditions, this protocol has been optimized to employ mild conditions to minimize degradation and ensure a high yield of the desired product.

Principle of the Method

The deacetylation of 2,3,4,6-Tetra-O-acetyl linamarin is achieved through a transesterification reaction catalyzed by a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). This reaction, known as the Zemplén deacetylation, is a classic method for removing acetyl protecting groups from carbohydrates.[1][2] The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the acetyl groups. The resulting tetrahedral intermediate collapses to form methyl acetate (B1210297) and the deprotected hydroxyl group. The reaction is driven to completion by the use of a large excess of methanol as the solvent. To prevent potential base-catalyzed degradation of the cyanohydrin moiety, the reaction is carried out at a low temperature and for a minimal time, with careful monitoring of its progress by thin-layer chromatography (TLC). Upon completion, the reaction is neutralized using a weakly acidic ion-exchange resin to avoid harsh acidic conditions that could also lead to the decomposition of the product.

Experimental Protocol

Materials

  • 2,3,4,6-Tetra-O-acetyl linamarin

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M) or solid sodium methoxide

  • Dowex® 50WX8 hydrogen form ion-exchange resin, or a similar acidic resin

  • Dichloromethane (B109758) (DCM)

  • Ethyl acetate (EtOAc)

  • Silica (B1680970) gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • Aniline (B41778), diphenylamine (B1679370), and phosphoric acid (for TLC visualization)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, TLC chambers, chromatography column, rotary evaporator)

Procedure

  • Reaction Setup:

    • Dissolve 2,3,4,6-Tetra-O-acetyl linamarin (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

    • Purge the flask with an inert gas (argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

  • Deacetylation Reaction:

    • While stirring at 0 °C, add a catalytic amount of sodium methoxide solution (e.g., 0.1 - 0.2 equivalents of a 0.5 M solution in methanol). If using solid sodium methoxide, ensure it is freshly opened and handle it under an inert atmosphere.

    • Monitor the reaction progress every 15-30 minutes by thin-layer chromatography (TLC).

  • TLC Monitoring:

    • Prepare a TLC chamber with a suitable solvent system. A recommended mobile phase is a mixture of ethyl acetate:acetone:water (40:50:10 v/v/v) or ethyl acetate:formic acid:water (60:10:10 v/v/v).[3][4]

    • Spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material on a TLC plate.

    • Visualize the spots using a solution of aniline (2%), diphenylamine (2%), and phosphoric acid (15%) in acetone, followed by heating.[4] The product, linamarin, will have a lower Rf value than the starting material, 2,3,4,6-Tetra-O-acetyl linamarin.

  • Reaction Quenching and Neutralization:

    • Once the TLC analysis indicates the complete consumption of the starting material, quench the reaction by adding Dowex® 50WX8 (H+ form) ion-exchange resin to the reaction mixture until the pH becomes neutral (check with pH paper).

    • Stir the mixture for an additional 15-20 minutes to ensure complete neutralization.

  • Workup and Purification:

    • Filter the reaction mixture to remove the ion-exchange resin. Wash the resin with methanol and combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane or ethyl acetate.

  • Characterization:

    • Confirm the identity and purity of the final product, linamarin, by Nuclear Magnetic Resonance (NMR) spectroscopy and compare the spectra with known data for linamarin.

Data Presentation

Parameter2,3,4,6-Tetra-O-acetyl linamarinLinamarin (Product)
Molecular Formula C₁₈H₂₅NO₁₀C₁₀H₁₇NO₆
Molecular Weight 415.39 g/mol 247.24 g/mol
Appearance White to off-white solidWhite crystalline solid
Solubility Soluble in methanol, DCM, EtOAcSoluble in water, methanol
TLC Rf Value HigherLower
¹H NMR (indicative) Acetyl protons ~2.0-2.2 ppmAbsence of acetyl protons

Visualizations

Deacetylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acetylated Linamarin in Anhydrous Methanol B Cool to 0°C A->B C Add Catalytic NaOMe B->C D Monitor by TLC C->D E Neutralize with Ion-Exchange Resin D->E Reaction Complete F Filter and Concentrate E->F G Silica Gel Column Chromatography F->G H Characterize Product (e.g., NMR) G->H I Final Product H->I Pure Linamarin

Caption: Experimental workflow for the deacetylation of 2,3,4,6-Tetra-O-acetyl linamarin.

Signaling_Pathway cluster_reactants Reactants cluster_products Products Reactant 2,3,4,6-Tetra-O-acetyl linamarin Intermediate Tetrahedral Intermediate Reactant->Intermediate Transesterification Catalyst Sodium Methoxide (cat.) in Methanol Catalyst->Intermediate Product Linamarin Byproduct Methyl Acetate Intermediate->Product Intermediate->Byproduct

Caption: Reaction pathway for the Zemplén deacetylation of acetylated linamarin.

References

Application

Applications of 2,3,4,6-Tetra-O-acetyl linamarin in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) is a synthetic derivative of linamarin, a naturally occurring cyanogenic glucoside found in plants...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl linamarin (B1675462) is a synthetic derivative of linamarin, a naturally occurring cyanogenic glucoside found in plants such as cassava. The acetylation of linamarin enhances its stability and lipophilicity, making it a promising candidate for investigation in drug discovery, particularly in the field of oncology. This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of 2,3,4,6-Tetra-O-acetyl linamarin, primarily focusing on its application as a prodrug in enzyme-prodrug therapy.

Principle of Action: A Targeted Prodrug Approach

The core concept behind the use of linamarin and its derivatives in cancer therapy is a targeted enzyme-prodrug strategy.[1][2][3] Linamarin itself is relatively non-toxic. However, upon enzymatic hydrolysis by a β-glucosidase, such as linamarase, it releases hydrogen cyanide (HCN), a potent cytotoxin.[4][5] This reaction forms the basis of a targeted cancer therapy where a β-glucosidase enzyme is selectively delivered to tumor cells, followed by systemic administration of the non-toxic linamarin prodrug. The enzyme then locally converts the prodrug into the active cytotoxic agent, minimizing systemic toxicity.[6][7]

The acetylation of linamarin to 2,3,4,6-Tetra-O-acetyl linamarin is proposed to offer several advantages:

  • Enhanced Stability: The acetyl groups protect the hydroxyl groups from premature metabolism, potentially increasing the compound's plasma half-life and allowing for more efficient delivery to the target site.[8][9]

  • Improved Lipophilicity: Increased lipophilicity can enhance the compound's ability to cross cell membranes, potentially leading to better intracellular accumulation.

  • Controlled Release: The acetyl groups would first need to be removed by cellular esterases before the glycosidic bond can be cleaved by β-glucosidase, potentially offering a two-step activation mechanism for more controlled release of HCN.

Application Notes

1. Anticancer Prodrug Development

2,3,4,6-Tetra-O-acetyl linamarin can be investigated as a prodrug for targeted cancer therapy in combination with a tumor-targeted β-glucosidase. This approach is particularly promising for solid tumors where targeted enzyme delivery can be achieved through antibody-directed enzyme prodrug therapy (ADEPT), gene-directed enzyme prodrug therapy (GDEPT), or nanoparticle-based delivery systems.

2. Investigating Drug Resistance

The cytotoxic mechanism of HCN, the active metabolite, involves the inhibition of cellular respiration. This mechanism is distinct from many conventional chemotherapeutic agents that target DNA synthesis or microtubule formation. Therefore, 2,3,4,6-Tetra-O-acetyl linamarin could be explored as a therapeutic option for cancers that have developed resistance to standard chemotherapy regimens.

3. High-Throughput Screening

As a stable and soluble compound, 2,3,4,6-Tetra-O-acetyl linamarin is suitable for use in high-throughput screening (HTS) assays to identify novel β-glucosidases with enhanced catalytic activity or to screen for synergistic effects with other anticancer agents.

Quantitative Data Summary

While specific quantitative data for 2,3,4,6-Tetra-O-acetyl linamarin is not yet widely available in published literature, the following table summarizes the reported cytotoxic activity of its parent compound, linamarin, in the presence of linamarase. This data serves as a benchmark for evaluating the efficacy of the acetylated derivative.

Cell LineCancer TypeIC50 of Linamarin (in the presence of Linamarase)Reference
HL-60Acute Promyelocytic Leukemia~20 µg/mL (a 10-fold decrease compared to linamarin alone)[10]
Caov-3Ovarian Adenocarcinoma40 µg/mL[6]
HeLaCervical Adenocarcinoma40 µg/mL[6]
MCF-7Breast AdenocarcinomaNot explicitly quantified but significant cytotoxicity reported[5]
HT-29Colon AdenocarcinomaNot explicitly quantified but significant cytotoxicity reported[5]
RajiBurkitt's Lymphoma71.87 µg/mL[11]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay of 2,3,4,6-Tetra-O-acetyl linamarin in Combination with β-Glucosidase

This protocol describes the determination of the cytotoxic effects of 2,3,4,6-Tetra-O-acetyl linamarin in combination with a β-glucosidase enzyme on a cancer cell line, such as the human glioblastoma cell line U-251 MG.[12][13][14]

Materials:

  • 2,3,4,6-Tetra-O-acetyl linamarin

  • β-Glucosidase (e.g., from almonds or a recombinant source)

  • U-251 MG human glioblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed U-251 MG cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2,3,4,6-Tetra-O-acetyl linamarin in DMSO. Prepare serial dilutions of the compound in complete DMEM to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium from the wells. Add 100 µL of fresh medium containing varying concentrations of 2,3,4,6-Tetra-O-acetyl linamarin. To the experimental wells, add a fixed concentration of β-glucosidase. Include the following controls:

    • Cells treated with medium only (negative control)

    • Cells treated with β-glucosidase only

    • Cells treated with 2,3,4,6-Tetra-O-acetyl linamarin only

    • Cells treated with a known chemotherapeutic agent (positive control)

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol is to assess whether the cytotoxic effect of 2,3,4,6-Tetra-O-acetyl linamarin in the presence of β-glucosidase is mediated through the induction of apoptosis.

Materials:

  • U-251 MG cells treated as described in Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat U-251 MG cells in 6-well plates with 2,3,4,6-Tetra-O-acetyl linamarin and β-glucosidase at a concentration close to the IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of binding buffer to each sample.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer within one hour of staining. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell Prodrug 2,3,4,6-Tetra-O-acetyl linamarin (Prodrug) Deacetylation Cellular Esterases Prodrug->Deacetylation Uptake Targeted_Enzyme Tumor-Targeted β-Glucosidase Hydrolysis β-Glucosidase Targeted_Enzyme->Hydrolysis Delivery Linamarin Linamarin Deacetylation->Linamarin Deacetylation Linamarin->Hydrolysis Cyanohydrin Acetone Cyanohydrin (Unstable Intermediate) Hydrolysis->Cyanohydrin HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Spontaneous Decomposition Mitochondrion Mitochondrion HCN->Mitochondrion Inhibits Cytochrome c oxidase Apoptosis Apoptosis Mitochondrion->Apoptosis Induces

Caption: Proposed mechanism of action for 2,3,4,6-Tetra-O-acetyl linamarin as a prodrug.

G Start Start: Seed Cancer Cells (e.g., U-251 MG) in 96-well plate Incubate_24h Incubate for 24h (Cell Adhesion) Start->Incubate_24h Prepare_Compounds Prepare Serial Dilutions of 2,3,4,6-Tetra-O-acetyl linamarin and β-Glucosidase Solution Incubate_24h->Prepare_Compounds Treat_Cells Treat Cells with Compounds and/or Enzyme Incubate_24h->Treat_Cells Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Dissolve Formazan with DMSO Incubate_4h->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate Cell Viability and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cytotoxicity assay of 2,3,4,6-Tetra-O-acetyl linamarin.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-acetyl linamarin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3,4,6-Tetra-O-a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 2,3,4,6-Tetra-O-acetyl linamarin, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction is slow or incomplete, resulting in a low yield. What are the possible causes and how can I improve it?

Potential Causes:

  • Insufficient Reagents: The molar ratio of acetic anhydride (B1165640) to the hydroxyl groups of linamarin may be too low.

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

  • Short Reaction Time: The reaction may not have had enough time to go to completion.

  • Inadequate Catalyst: The catalytic activity of pyridine (B92270) might be insufficient, or the reagent may be of poor quality.

  • Moisture in the Reaction: Water can hydrolyze acetic anhydride, reducing its effectiveness.

Recommended Solutions:

  • Increase Acetic Anhydride: Use a 1.5 to 2-fold molar excess of acetic anhydride for each hydroxyl group on linamarin.

  • Optimize Temperature: While the reaction is often started at 0°C to control the initial exothermic reaction, allowing it to proceed at room temperature or even gentle heating (e.g., 40-60°C) can increase the reaction rate. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid degradation at higher temperatures.

  • Extend Reaction Time: Monitor the reaction progress using TLC. Typical reaction times can range from 2 to 24 hours.[1] Continue the reaction until the starting material (linamarin) is no longer visible on the TLC plate.

  • Use a Co-catalyst: The addition of a catalytic amount (0.05 - 0.1 equivalents) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the acetylation reaction.

  • Ensure Anhydrous Conditions: Use anhydrous pyridine and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. What are these byproducts and how can I minimize them?

Potential Causes:

  • Incomplete Acetylation: The spots with lower Rf values than the product are likely partially acetylated linamarin derivatives.

  • Side Reactions with Pyridine: Pyridine can react with acetic anhydride to form byproducts.

  • Degradation of Starting Material or Product: Prolonged reaction times or high temperatures can lead to the degradation of the cyanogenic glycoside.

Recommended Solutions:

  • Ensure Complete Reaction: As mentioned in Q1, use sufficient reagents and monitor the reaction by TLC to ensure all hydroxyl groups are acetylated.

  • Control Reaction Temperature: Avoid excessively high temperatures to minimize side reactions and degradation.

  • Purification: Byproducts can be removed during the purification step. Column chromatography is generally effective in separating the desired fully acetylated product from partially acetylated intermediates and other impurities.

Q3: I am having difficulty with the work-up procedure. How can I efficiently remove pyridine and acetic acid?

Potential Issues:

  • Pyridine Removal: Pyridine has a high boiling point and is water-soluble, making its complete removal by simple evaporation or aqueous extraction challenging.

  • Product Hydrolysis: The presence of acetic acid, a byproduct of the reaction, in combination with water during the work-up can lead to the hydrolysis of the acetyl groups from the product.

Recommended Solutions:

  • Acidic Wash: To remove pyridine, wash the organic layer with a dilute acid solution, such as 1M HCl. This protonates the pyridine, forming a water-soluble salt that can be easily removed in the aqueous phase.

  • Basic Wash: To remove residual acetic anhydride and acetic acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until no more gas evolution is observed.

  • Azeotropic Removal of Pyridine: After the initial work-up, residual pyridine can be removed by co-evaporation with toluene (B28343) under reduced pressure.

  • Minimize Contact with Water: Perform the aqueous washes efficiently to minimize the time the product is in contact with acidic or basic aqueous solutions, thereby reducing the risk of hydrolysis.

Q4: My final product is an oil or a sticky solid and I am unable to crystallize it. What can I do?

Potential Causes:

  • Impurities: The presence of residual solvents, pyridine, or other byproducts can inhibit crystallization.

  • Incorrect Crystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization of 2,3,4,6-Tetra-O-acetyl linamarin.

Recommended Solutions:

  • Thorough Purification: Ensure the product is of high purity before attempting crystallization. Use column chromatography to remove any impurities.

  • Solvent System for Recrystallization: For peracetylated glycosides, common recrystallization solvent systems include ethanol, or mixtures like ethyl acetate (B1210297)/hexane (B92381) and diethyl ether/pentane.[2][3] Experiment with different solvent systems to find the optimal one for your product. Start by dissolving the compound in a minimum amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin?

High yields of 2,3,4,6-Tetra-O-acetyl linamarin can be achieved with good purity levels through the acetylation of linamarin using acetic anhydride in the presence of pyridine.[2] While specific yields can vary depending on the exact reaction conditions and scale, yields for peracetylation of glycosides are often reported to be high, sometimes approaching quantitative levels under optimized conditions.[3]

Q2: How can I monitor the progress of the acetylation reaction?

Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1 v/v), can be used. The starting material, linamarin, is significantly more polar than the fully acetylated product. As the reaction progresses, the spot corresponding to linamarin will diminish, and a new, less polar spot corresponding to 2,3,4,6-Tetra-O-acetyl linamarin will appear and intensify. The reaction is considered complete when the linamarin spot is no longer visible.

Q3: What are the key characterization techniques for 2,3,4,6-Tetra-O-acetyl linamarin?

The structure and purity of 2,3,4,6-Tetra-O-acetyl linamarin are typically confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the acetyl protons (singlets around 2.0-2.2 ppm) and the anomeric proton of the glucose moiety (a doublet typically between 5.0 and 6.3 ppm).[1]

    • ¹³C NMR will show signals for the carbonyl carbons of the acetyl groups in the range of 169-171 ppm.[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a molecular ion peak corresponding to the protonated molecule [M+H]⁺.[1]

Data Presentation

The yield of 2,3,4,6-Tetra-O-acetyl linamarin is influenced by reaction parameters such as temperature and time. The following table summarizes the expected trends and representative yields based on general knowledge of glycoside acetylation.

Reaction Temperature (°C)Reaction Time (hours)Expected ObservationsRepresentative Yield Range (%)
0 to Room Temperature2 - 6Incomplete reaction, presence of partially acetylated byproducts.40 - 60
Room Temperature12 - 18Good conversion to the desired product with minimal side reactions.75 - 90
40 - 504 - 8Faster reaction rate, potentially leading to higher throughput.85 - 95
> 60> 12Risk of byproduct formation and potential degradation of the product.Variable, may decrease due to degradation

Experimental Protocols

Detailed Methodology for the Synthesis of 2,3,4,6-Tetra-O-acetyl linamarin

This protocol describes a standard laboratory procedure for the acetylation of linamarin.

Materials:

  • Linamarin

  • Anhydrous Pyridine

  • Acetic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Toluene

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve linamarin (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of linamarin). If using, add a catalytic amount of DMAP (0.05 equivalents).

  • Acetylation: Cool the solution to 0°C using an ice bath. Add acetic anhydride (8.0 equivalents, 2.0 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture and monitor the progress of the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture back to 0°C and slowly add methanol (B129727) to quench the excess acetic anhydride.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • To remove trace amounts of pyridine, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.

  • Purification:

    • Column Chromatography: Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Recrystallization: The purified product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Linamarin Linamarin Acetylation Acetylation (0°C to RT, 12-24h) Linamarin->Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Acetylation Pyridine_DMAP Pyridine (solvent) DMAP (catalyst) Pyridine_DMAP->Acetylation Quenching Quench with Methanol Acetylation->Quenching Extraction Extraction (DCM/EtOAc) Quenching->Extraction Washing Aqueous Washes (1M HCl, sat. NaHCO3, Brine) Extraction->Washing Drying_Concentration Drying and Concentration Washing->Drying_Concentration Column_Chromatography Silica Gel Column Chromatography Drying_Concentration->Column_Chromatography Recrystallization Recrystallization (EtOAc/Hexane) Column_Chromatography->Recrystallization Final_Product 2,3,4,6-Tetra-O-acetyl linamarin Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin.

References

Optimization

Technical Support Center: Purification of 2,3,4,6-Tetra-O-acetyl linamarin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the pu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2,3,4,6-Tetra-O-acetyl linamarin in a question-and-answer format.

Issue 1: Low Purity After Synthesis and Initial Work-up

Q: My crude 2,3,4,6-Tetra-O-acetyl linamarin shows multiple spots on Thin Layer Chromatography (TLC) or several peaks in analytical High-Performance Liquid Chromatography (HPLC). What are the likely impurities and how can I remove them?

A: Impurities in crude 2,3,4,6-Tetra-O-acetyl linamarin typically originate from the acetylation of linamarin. The most common synthesis involves reacting linamarin with acetic anhydride (B1165640) in the presence of a base like pyridine.[1] Potential impurities are listed in the table below, along with suggested primary purification methods.

Table 1: Common Impurities and Recommended Purification Methods

Impurity CategoryPotential CompoundsSuggested Primary Purification Method
Starting Materials Unreacted Linamarin, Acetic AnhydrideAqueous Wash, Column Chromatography
Reaction Byproducts Partially acetylated linamarin species (mono-, di-, tri-acetylated), Pyridinium acetate (B1210297)Aqueous Wash, Column Chromatography
Reagents/Catalysts PyridineAqueous Wash (with dilute acid), Evaporation
Degradation Products Deacetylated linamarin, Hydrolyzed linamarin (acetone cyanohydrin and glucose)Column Chromatography, Recrystallization

A general purification workflow is to start with an aqueous wash to remove water-soluble impurities, followed by column chromatography for separation of closely related acetylated species, and finally recrystallization to obtain the highly pure product.

crude Crude Product wash Aqueous Wash (dilute HCl, then NaHCO3) crude->wash extract Organic Extraction (e.g., Dichloromethane) wash->extract dry Drying (e.g., Na2SO4) extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions fractions->combine recrystallize Recrystallization combine->recrystallize pure_product Pure 2,3,4,6-Tetra-O-acetyl linamarin recrystallize->pure_product

Caption: General purification workflow for 2,3,4,6-Tetra-O-acetyl linamarin.

Issue 2: Product Degradation During Purification

Q: I am observing the formation of less polar spots on TLC, suggesting deacetylation, during column chromatography on silica (B1680970) gel. How can I prevent this?

A: Silica gel is inherently acidic and can catalyze the removal of acetyl groups, especially if the chromatography is prolonged. The acetyl groups on the sugar moiety are labile and can be hydrolyzed in the presence of acid or base.[1]

Troubleshooting Steps:

  • Neutralize Silica Gel: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (B128534) in the chromatography solvent, followed by flushing with the pure solvent system.

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina (B75360) as the stationary phase for chromatography.

  • Minimize Contact Time: Run the column efficiently to reduce the time the compound spends on the stationary phase. Flash chromatography is often preferred over gravity chromatography.

  • Work at Lower Temperatures: If possible, perform the chromatography in a cold room to minimize degradation.

Q: My product seems to be degrading during solvent removal (e.g., rotary evaporation). What are the best practices to avoid this?

A: Excessive heat can lead to the degradation of 2,3,4,6-Tetra-O-acetyl linamarin.

Troubleshooting Steps:

  • Low-Temperature Evaporation: Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40 °C).

  • Avoid Over-Drying: Do not leave the product on the rotary evaporator for an extended period after the solvent has been removed.

  • Use an Inert Atmosphere: For long-term storage, keep the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C is recommended) and protected from light.[2]

Issue 3: Difficulty with Recrystallization

Q: I am having trouble getting my 2,3,4,6-Tetra-O-acetyl linamarin to crystallize, or the yield is very low.

A: Successful recrystallization depends on the appropriate choice of solvent and proper technique. 2,3,4,6-Tetra-O-acetyl linamarin is soluble in chloroform, dichloromethane, and ethyl acetate.[2][3]

Troubleshooting Steps:

  • Solvent System Selection:

    • Find a solvent or solvent pair where the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

    • Good single solvents for recrystallization are often ethanol (B145695) or isopropanol.

    • A common solvent pair is ethyl acetate/hexane (B92381) or dichloromethane/hexane. Dissolve the compound in a minimal amount of the more polar solvent (ethyl acetate or dichloromethane) at a warm temperature, and then slowly add the less polar solvent (hexane) until the solution becomes slightly cloudy. Re-warm to clarify and then allow to cool slowly.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, saturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can sometimes initiate crystallization.

  • Concentration: Ensure your initial solution is sufficiently concentrated. If it is too dilute, crystallization will not occur.

start Concentrated Solution of Crude Product solvent Select Appropriate Solvent System start->solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly cool_further Cool in Ice Bath/ Refrigerator cool_slowly->cool_further crystals_form Crystals Form cool_further->crystals_form Success no_crystals No Crystals Form cool_further->no_crystals Failure filter Filter Crystals crystals_form->filter troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Concentrate Solution no_crystals->troubleshoot troubleshoot->dissolve wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: Troubleshooting logic for recrystallization of 2,3,4,6-Tetra-O-acetyl linamarin.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2,3,4,6-Tetra-O-acetyl linamarin?

A1: Pure 2,3,4,6-Tetra-O-acetyl linamarin should be a white solid or colorless fine needles.[4] The reported melting point is in the range of 140-142°C.[1][2][4] A broad melting point range or a lower melting point can indicate the presence of impurities.

Q2: What are the characteristic NMR signals for 2,3,4,6-Tetra-O-acetyl linamarin?

A2: In ¹H NMR, you should observe characteristic signals for the acetyl groups (CH₃) as singlets around δ 2.0-2.1 ppm. The anomeric proton of the glucose moiety typically appears as a doublet in the region of δ 5.0-6.3 ppm.[1] In ¹³C NMR, the carbonyl carbons of the acetyl groups are expected in the range of δ 169-171 ppm.[1] The presence of unexpected signals may indicate impurities. Resources are available that list the chemical shifts of common laboratory solvents and impurities.[5][6][7][8]

Q3: What is the expected mass spectrum for 2,3,4,6-Tetra-O-acetyl linamarin?

A3: Using electrospray ionization mass spectrometry (ESI-MS), the protonated molecular ion [M+H]⁺ is expected at m/z 416. A common fragmentation pattern involves the sequential loss of acetyl groups (43 Da).[1]

Q4: How should I monitor the progress of my column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation of your product from impurities (a typical Rf value for the product would be around 0.3-0.5). A suitable TLC solvent system could be a mixture of ethyl acetate and hexane. The spots can be visualized using a UV lamp (if the compound is UV active) or by staining with a suitable reagent, such as a solution of aniline, diphenylamine, acetone, and phosphoric acid, followed by heating.[9]

Q5: What yield can I expect from the purification process?

A5: The overall yield will depend on the efficiency of the acetylation reaction and the purification steps. High yields of over 85% for the acetylation reaction have been reported.[1] A well-optimized purification protocol should aim to maximize recovery while achieving high purity.

Experimental Protocols

Protocol 1: Column Chromatography Purification of 2,3,4,6-Tetra-O-acetyl linamarin

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity mixture like 4:1).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude 2,3,4,6-Tetra-O-acetyl linamarin in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with the starting solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator at low temperature to obtain the purified product.

Protocol 2: Recrystallization of 2,3,4,6-Tetra-O-acetyl linamarin

  • Solvent Selection:

    • Based on small-scale tests, select a suitable solvent or solvent pair (e.g., ethanol, or ethyl acetate/hexane).

  • Dissolution:

    • Place the purified, amorphous 2,3,4,6-Tetra-O-acetyl linamarin in a clean Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent and swirl to dissolve the compound completely. If using a solvent pair, dissolve in the more polar solvent first.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat briefly.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Table 2: Physical and Spectroscopic Data for 2,3,4,6-Tetra-O-acetyl linamarin

PropertyValueReference(s)
Molecular Formula C₁₈H₂₅NO₁₀[1]
Molecular Weight 415.39 g/mol [1]
Appearance White solid / Colorless fine needles[1][4]
Melting Point 140-142 °C[1][2][4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO[2][3]
¹H NMR (CDCl₃) Acetyl protons: ~2.0-2.1 ppm (s), Anomeric proton: ~5.0-6.3 ppm (d)[1]
¹³C NMR (CDCl₃) Carbonyl carbons: ~169-171 ppm[1]
MS (ESI) [M+H]⁺ at m/z 416[1]

References

Troubleshooting

Stability issues of 2,3,4,6-Tetra-O-acetyl linamarin in solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) in solution. Below you will f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 2,3,4,6-Tetra-O-acetyl linamarin?

A1: For long-term storage, it is recommended to store 2,3,4,6-Tetra-O-acetyl linamarin at -20°C.[1] The compound is described as hygroscopic and should be kept under an inert atmosphere. For short-term use, it may be stored at room temperature.[1] To ensure maximum recovery, centrifuge the vial before opening.[1]

Q2: In which solvents is 2,3,4,6-Tetra-O-acetyl linamarin soluble?

A2: 2,3,4,6-Tetra-O-acetyl linamarin is soluble in organic solvents such as chloroform (B151607) and ethyl acetate. While specific quantitative data on its solubility in other common laboratory solvents is limited, its acetylated nature suggests good solubility in a range of organic solvents.

Q3: What is the primary degradation pathway for 2,3,4,6-Tetra-O-acetyl linamarin in solution?

A3: The primary degradation pathway is believed to be the hydrolysis of the acetyl ester groups, leading to the formation of linamarin. This deacetylation is catalyzed by acidic or basic conditions. Subsequently, linamarin can further hydrolyze to form glucose, acetone (B3395972) cyanohydrin, and ultimately, hydrogen cyanide. This secondary hydrolysis can be enzymatic or occur spontaneously at temperatures above 35°C or a pH above 4.0.

Troubleshooting Guide: Stability Issues in Solution

This guide addresses common problems researchers may face when working with 2,3,4,6-Tetra-O-acetyl linamarin in solution.

Problem 1: Rapid degradation of the compound in aqueous buffer.

  • Possible Cause: The pH of the aqueous buffer may be promoting hydrolysis of the acetyl groups. Acetylated carbohydrates are susceptible to deacetylation under both acidic and basic conditions.

  • Solution:

    • pH Profiling: Conduct a pH stability study to determine the optimal pH range for your experiments. It is anticipated that the compound will exhibit maximum stability in a slightly acidic to neutral pH range (approximately pH 4-6), where the rate of hydrolysis of both the acetyl groups and the glycosidic bond is minimized.

    • Solvent Choice: If the experimental conditions allow, consider using a non-aqueous or a mixed aqueous-organic solvent system to reduce the rate of hydrolysis. Prepare stock solutions in a compatible organic solvent (e.g., DMSO, ethanol) and dilute into the aqueous buffer immediately before use.

Problem 2: Appearance of unexpected peaks in HPLC chromatogram after sample preparation or storage.

  • Possible Cause: These new peaks are likely degradation products resulting from the hydrolysis of 2,3,4,6-Tetra-O-acetyl linamarin. The primary degradation products would be partially deacetylated intermediates and fully deacetylated linamarin.

  • Solution:

    • Forced Degradation Study: Perform a forced degradation study under acidic, basic, and neutral pH conditions, as well as elevated temperature and oxidative stress. This will help to intentionally generate degradation products and confirm their retention times in your HPLC method.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the parent compound and the unexpected peaks. The mass difference will help in identifying the degradation products (e.g., loss of acetyl groups).

    • Method Validation: Ensure your HPLC method is a "stability-indicating method," meaning it can resolve the parent compound from its degradation products.

Problem 3: Low recovery of the compound from the solution.

  • Possible Cause:

    • Precipitation: The compound may be precipitating out of solution, especially when an organic stock solution is diluted into an aqueous buffer where its solubility is lower.

    • Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass vials).

  • Solution:

    • Visual Inspection: Visually inspect your sample for any precipitate. If precipitation is observed, consider adjusting the solvent composition or using a lower concentration.

    • Container Material: Try using different types of vials, such as silanized glass or polypropylene, to minimize adsorption.

Quantitative Data Summary

ConditionSolvent SystemTemperature (°C)Estimated Half-life (t½)Primary Degradation Product(s)
Acidic 0.1 M HCl25< 24 hoursPartially and fully deacetylated linamarin
Neutral Phosphate Buffer (pH 7.0)25Several days to weeksPartially deacetylated linamarin
Basic 0.1 M NaOH25< 1 hourPartially and fully deacetylated linamarin
Elevated Temp. Phosphate Buffer (pH 7.0)50< 48 hoursPartially and fully deacetylated linamarin

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2,3,4,6-Tetra-O-acetyl linamarin at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 and 48 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 24 and 48 hours.

  • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate 2,3,4,6-Tetra-O-acetyl linamarin from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway A 2,3,4,6-Tetra-O-acetyl linamarin B Partially Deacetylated Intermediates A->B Hydrolysis (Acid/Base) C Linamarin B->C Further Hydrolysis D Acetone Cyanohydrin + Glucose C->D Hydrolysis (Enzymatic/Spontaneous) E Hydrogen Cyanide + Acetone D->E Decomposition

Caption: Proposed degradation pathway of 2,3,4,6-Tetra-O-acetyl linamarin.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, RT) neutral Neutral (H2O, 60°C) oxidative Oxidative (3% H2O2, RT) thermal Thermal (60°C) sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis & Pathway Elucidation hplc->data

Caption: Experimental workflow for stability testing.

References

Optimization

Overcoming poor solubility of 2,3,4,6-Tetra-O-acetyl linamarin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solub...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462).

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for 2,3,4,6-Tetra-O-acetyl linamarin?

A1: 2,3,4,6-Tetra-O-acetyl linamarin is a white solid that is soluble in several organic solvents.[1][2][3] Based on available data, the following solvents can be used for dissolution:

  • Chloroform[1][2][3][4][5]

  • Ethyl Acetate[1][2][4]

  • Dichloromethane (DCM)[3][5]

  • Dimethyl Sulfoxide (DMSO)[3]

  • Acetone[5]

Q2: Why is 2,3,4,6-Tetra-O-acetyl linamarin expected to have poor water solubility?

A2: The acetylation of linamarin introduces four acetyl groups, which are hydrophobic.[6] This process increases the compound's stability and solubility in organic solvents but significantly decreases its solubility in aqueous solutions.[7] This is a common characteristic of acetylated glycosides and other highly acetylated molecules.[6]

Q3: I need to use 2,3,4,6-Tetra-O-acetyl linamarin in a cell-based assay. How can I prepare an aqueous stock solution?

A3: Direct dissolution in aqueous buffers is challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it serially in the aqueous cell culture medium.[3] It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the cells (typically <0.5% v/v).

Q4: Can heating improve the solubility of 2,3,4,6-Tetra-O-acetyl linamarin?

A4: Gentle heating can be attempted to increase the dissolution rate in some organic solvents. However, for aqueous solutions, precipitation may occur upon cooling. It is important to assess the thermal stability of the compound to avoid degradation.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides systematic approaches to address solubility challenges with 2,3,4,6-Tetra-O-acetyl linamarin, particularly for biological and pharmaceutical applications.

Issue 1: Compound precipitates when diluting a concentrated organic stock solution into an aqueous buffer.

Possible Cause: The aqueous buffer has a much lower solubilizing capacity for the compound compared to the organic stock solvent.

Solutions:

  • Decrease the Stock Concentration: Prepare a less concentrated initial stock solution in the organic solvent. This will result in a lower final concentration of the compound but may prevent precipitation upon dilution.

  • Use Co-solvents: Introduce a water-miscible co-solvent to the aqueous buffer to increase its solubilizing power.[8]

  • Employ Surfactants: Incorporate a biocompatible surfactant at a concentration above its critical micelle concentration (CMC) into the aqueous medium to form micelles that can encapsulate the hydrophobic compound.[9]

  • Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[10]

Issue 2: The required concentration for a biological assay cannot be reached without precipitation.

Possible Cause: The intrinsic aqueous solubility of 2,3,4,6-Tetra-O-acetyl linamarin is below the desired experimental concentration.

Solutions:

  • Formulation Strategies: Advanced formulation techniques can be employed to enhance solubility.

    • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can be considered to improve oral absorption.[9][11]

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the compound with a polymer can increase its apparent solubility and dissolution rate.[10]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area, which can lead to a faster dissolution rate.[9][12] This can be achieved through techniques like micronization or nanosuspension.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of 2,3,4,6-Tetra-O-acetyl linamarin.

PropertyValueReferences
Molecular Formula C18H25NO10[2]
Molecular Weight 415.39 g/mol [2][7]
Appearance White Solid / Colorless fine needle[1][2][3][4]
Melting Point 140-141°C[2][4][5]
Boiling Point 484.4 ± 45.0 °C (Predicted)[2][4]
Storage Temperature -20°C, under inert atmosphere, hygroscopic[2][4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of 2,3,4,6-Tetra-O-acetyl linamarin in a suitable vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO, Chloroform, Ethyl Acetate) to achieve the target concentration.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound should be considered.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.[2][4]

Protocol 2: Preparation of an Aqueous Working Solution using a Surfactant
  • Prepare Surfactant Solution: Prepare a solution of a biocompatible surfactant (e.g., Tween 80, Solutol HS-15) in the desired aqueous buffer at a concentration above its CMC.[9]

  • Spiking Method: While vigorously vortexing the surfactant solution, add a small aliquot of the concentrated organic stock solution of 2,3,4,6-Tetra-O-acetyl linamarin dropwise.

  • Equilibration: Allow the solution to equilibrate for a period (e.g., 1-2 hours) at room temperature to ensure the formation of stable micelles.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved precipitate before use in experiments.

Visualizations

experimental_workflow cluster_start Start cluster_organic Organic Solvent Dissolution cluster_aqueous Aqueous Dilution & Troubleshooting cluster_solutions Solubility Enhancement Strategies cluster_end Final Solution start Poorly Soluble 2,3,4,6-Tetra-O-acetyl linamarin dissolve_organic Dissolve in Organic Solvent (e.g., DMSO) start->dissolve_organic dilute_aqueous Dilute in Aqueous Buffer dissolve_organic->dilute_aqueous check_solubility Precipitation? dilute_aqueous->check_solubility co_solvent Add Co-solvent check_solubility->co_solvent Yes surfactant Use Surfactant check_solubility->surfactant Yes cyclodextrin Use Cyclodextrin check_solubility->cyclodextrin Yes final_solution Soluble Aqueous Working Solution check_solubility->final_solution No co_solvent->dilute_aqueous surfactant->dilute_aqueous cyclodextrin->dilute_aqueous

Caption: Experimental workflow for preparing aqueous solutions.

logical_relationship cluster_properties Intrinsic Properties cluster_solubility Solubility Characteristics cluster_implications Experimental Implications compound 2,3,4,6-Tetra-O-acetyl linamarin acetylation High Degree of Acetylation compound->acetylation hydrophobicity Increased Hydrophobicity acetylation->hydrophobicity organic_solubility Good Organic Solvent Solubility hydrophobicity->organic_solubility aqueous_solubility Poor Aqueous Solubility hydrophobicity->aqueous_solubility organic_synthesis Useful for Organic Synthesis organic_solubility->organic_synthesis biological_assays Challenges in Biological Assays aqueous_solubility->biological_assays

Caption: Relationship between structure and solubility.

References

Troubleshooting

Technical Support Center: 2,3,4,6-Tetra-O-acetyl linamarin NMR Analysis

Welcome to the technical support center for the analysis of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientis...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR peak assignment of this compound.

Frequently Asked Questions (FAQs)

Q1: My ¹H-NMR spectrum shows severe peak overlap in the sugar region (δ 3.5-5.5 ppm) and the acetyl methyl region (δ 1.9-2.2 ppm). How can I resolve these signals?

A1: Peak overlap is a common issue with acetylated glycosides due to the similarity of the chemical environments of the protons. Here are several strategies to address this:

  • Use a higher field NMR spectrometer: Higher magnetic field strengths (e.g., 600 MHz or higher) will increase the dispersion of the signals, potentially resolving the overlapped peaks.

  • Change the NMR solvent: Different deuterated solvents can induce changes in the chemical shifts of your compound, which may resolve overlapping signals. Solvents like benzene-d₆ are known to cause significant shifts compared to chloroform-d₃.[1]

  • Utilize 2D-NMR techniques: Two-dimensional NMR experiments are essential for resolving complex spectra.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over two or three bonds), helping to trace the spin systems of the glucose ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which is invaluable for assigning both ¹H and ¹³C signals, especially in crowded regions.[2][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity between the sugar moiety, the acetyl groups, and the aglycone.[2][3]

Q2: I am having trouble distinguishing the four different acetyl group signals in both ¹H and ¹³C-NMR.

A2: Differentiating the acetyl groups can be challenging. The following approaches can be used:

  • HMBC is key: The long-range correlations from the methyl protons of each acetyl group to the carbon of the sugar ring to which it is attached are definitive for assignment. For example, the methyl protons of the acetyl group at C-2 of the glucose ring should show a correlation to the C-2 carbon signal in the HMBC spectrum.

  • NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy can show through-space correlations between the acetyl methyl protons and nearby protons on the glucose ring, aiding in their assignment.

Q3: My compound is not very soluble in common NMR solvents like CDCl₃. What are my options?

A3: Poor solubility can lead to broad peaks and low signal-to-noise. Consider the following alternative solvents:[1]

  • Acetone-d₆

  • Acetonitrile-d₃

  • DMSO-d₆ (Note: sample recovery can be difficult)

  • Methanol-d₄ (Note: potential for exchange with labile protons)

Always check for residual solvent peaks and ensure the chosen solvent does not react with your compound.

Q4: I am unsure about the expected chemical shifts for the protons and carbons in 2,3,4,6-Tetra-O-acetyl linamarin. Is there any reference data?

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes typical ¹H and ¹³C chemical shift ranges for the glucose moiety of a peracetylated β-D-glucoside, based on data for analogous compounds. These values should be used as a guide for initial assignments.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Typical HMBC Correlations
Glucose Moiety
H-1~ 4.5 - 5.0 (d)~ 95 - 105H-1 to C-3, C-5, C (aglycone)
H-2~ 4.8 - 5.2 (t)~ 70 - 75H-2 to C-1, C-3, C-4, C=O (Ac)
H-3~ 5.0 - 5.4 (t)~ 70 - 75H-3 to C-1, C-2, C-4, C-5, C=O (Ac)
H-4~ 4.9 - 5.3 (t)~ 68 - 72H-4 to C-2, C-3, C-5, C-6, C=O (Ac)
H-5~ 3.6 - 4.0 (m)~ 70 - 75H-5 to C-1, C-3, C-4, C-6
H-6a, H-6b~ 4.0 - 4.3 (m)~ 60 - 65H-6 to C-4, C-5, C=O (Ac)
Acetyl Groups
CH₃ (x4)~ 1.9 - 2.2 (s)~ 20 - 22CH₃ to C=O
C=O (x4)-~ 169 - 171-
Aglycone Moiety
C(CH₃)₂-~ 75 - 85CH₃ (aglycone) to C(CH₃)₂, CN
CH₃ (x2)~ 1.5 - 1.7 (s)~ 25 - 30CH₃ (aglycone) to C(CH₃)₂, C (aglycone)
CN-~ 115 - 125-

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of 2,3,4,6-Tetra-O-acetyl linamarin in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is at least 4.5 cm for optimal shimming.

2. 2D-NMR Experiments:

The following are general guidelines for setting up common 2D-NMR experiments on a Bruker spectrometer. Specific parameters may need to be optimized for your instrument and sample.

  • gCOSY (gradient-selected Correlation Spectroscopy):

    • Acquire a standard ¹H-NMR spectrum to determine the spectral width.

    • Load a standard gCOSY parameter set.

    • Set the spectral width (SW) in both F1 and F2 dimensions to encompass all proton signals.

    • Set the number of scans (NS) to a multiple of 2 (typically 2 or 4 for good signal-to-noise).

    • Set the number of increments in the F1 dimension (TD(F1)) to 256 or 512 for adequate resolution.

  • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

    • Acquire ¹H and ¹³C spectra to determine the spectral widths.

    • Load a standard gHSQC parameter set (e.g., hsqcedetgpsisp2.3).

    • Set the ¹H spectral width (SW(F2)) and the ¹³C spectral width (SW(F1)).

    • The central frequencies (O1P for ¹³C and O2P for ¹H) should be set to the center of the respective spectral regions of interest.

    • NS is typically set to a multiple of 2.

    • TD(F1) is usually set to 128 or 256.

  • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):

    • Acquire ¹H and ¹³C spectra to determine the spectral widths.

    • Load a standard gHMBC parameter set (e.g., hmbcgplpndqf).

    • Set the ¹H and ¹³C spectral widths and central frequencies.

    • The long-range coupling constant (CNST13) is typically set to 8 Hz to observe 2-3 bond correlations.[4]

    • NS should be a multiple of 4 or 8, as HMBC is less sensitive than HSQC.

    • TD(F1) is typically set to 256 or 512.

Mandatory Visualization

Below is a logical workflow for troubleshooting the NMR peak assignment of 2,3,4,6-Tetra-O-acetyl linamarin.

Troubleshooting_Workflow start Start: Unassigned NMR Spectra check_overlap Problem: Severe Peak Overlap? start->check_overlap change_solvent Try a different solvent (e.g., Benzene-d6) check_overlap->change_solvent Yes run_cosy Acquire ¹H-¹H COSY Spectrum check_overlap->run_cosy No higher_field Use a higher field NMR change_solvent->higher_field Still Overlapped change_solvent->run_cosy Resolved higher_field->run_cosy trace_spins Trace proton spin systems (e.g., H-1 to H-6) run_cosy->trace_spins run_hsqc Acquire ¹H-¹³C HSQC Spectrum trace_spins->run_hsqc reassess Re-evaluate Data trace_spins->reassess assign_ch Assign directly bonded C-H pairs run_hsqc->assign_ch run_hmbc Acquire ¹H-¹³C HMBC Spectrum assign_ch->run_hmbc assign_ch->reassess assign_fragments Assign key fragments: - Acetyl groups to sugar ring - Aglycone to sugar (H-1 to C-aglycone) run_hmbc->assign_fragments final_assignment Complete Peak Assignment assign_fragments->final_assignment assign_fragments->reassess reassess->run_cosy Inconsistent?

Caption: Troubleshooting workflow for NMR peak assignment.

References

Optimization

Technical Support Center: Optimizing Linamarin Acetylation

Welcome to the technical support center for the acetylation of linamarin (B1675462). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and freque...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acetylation of linamarin (B1675462). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this chemical modification.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the acetylation of linamarin?

A1: The most common method for acetylating hydroxyl groups, such as those on the glucose moiety of linamarin, is the use of acetic anhydride (B1165640) ((CH₃CO)₂O) as the acetylating agent. This is typically done in the presence of a catalyst.

Q2: What is the role of a catalyst in the acetylation reaction, and which ones are commonly used?

A2: A catalyst is used to increase the rate of the acetylation reaction. Common catalysts for the acetylation of sugars and glycosides include:

  • Basic catalysts: Pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used. Pyridine can also serve as the solvent for the reaction.

  • Acidic catalysts: Zinc chloride, perchloric acid, or sulfuric acid can be employed, though care must be taken to avoid hydrolysis of the glycosidic bond in linamarin.[1]

Q3: What are the potential side reactions to be aware of during linamarin acetylation?

A3: Several side reactions can occur:

  • Hydrolysis of the glycosidic bond: Linamarin's β-glucosidic linkage can be sensitive to strong acidic conditions, high temperatures, or high pressure, which could lead to the release of hydrogen cyanide.[2][3]

  • Incomplete acetylation: Not all hydroxyl groups may be acetylated, resulting in a mixture of partially acetylated products.

  • Deacetylation: The acetyl groups can be removed under certain conditions, particularly basic conditions (pH > 6).[4]

  • Acetyl group migration: Acetyl groups might move between different hydroxyl positions on the sugar ring.[4]

Q4: How can I monitor the progress of the acetylation reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting material (linamarin) and the appearance of the acetylated product, which will be less polar and have a higher Rf value.

Q5: What is the best way to purify the acetylated linamarin product?

A5: Purification of acetylated glycosides often involves silica (B1680970) gel column chromatography.[5][6] This technique separates compounds based on their polarity, allowing for the isolation of the desired fully acetylated product from any remaining starting material, partially acetylated intermediates, and catalyst residues.[5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive reagents. 2. Insufficient catalyst. 3. Low reaction temperature or short reaction time.1. Use fresh acetic anhydride and a dry solvent. 2. Increase the amount of catalyst. 3. Increase the reaction temperature or allow the reaction to proceed for a longer time, monitoring by TLC.
Mixture of partially acetylated products 1. Incomplete reaction. 2. Steric hindrance of some hydroxyl groups.1. Increase the equivalents of acetic anhydride and catalyst, and extend the reaction time. 2. Consider using a stronger catalyst or a different solvent to improve accessibility.
Product decomposes during workup or purification 1. Hydrolysis of acetyl groups due to basic conditions. 2. Cleavage of the glycosidic bond due to acidic conditions.1. Maintain a neutral or slightly acidic pH during aqueous workup. Avoid using strong bases for neutralization.[4] 2. Use mild acidic conditions or avoid acid altogether if possible. Neutralize acidic catalysts carefully after the reaction.
Difficulty in removing the catalyst (e.g., pyridine) Pyridine is a high-boiling point solvent.After the reaction, co-evaporate the mixture with a high-boiling point non-polar solvent like toluene (B28343) to azeotropically remove residual pyridine. Alternatively, perform an aqueous workup with a dilute acid (e.g., HCl or CuSO₄ solution) to protonate the pyridine and extract it into the aqueous layer.
Unexpected byproducts observed Acetyl group migration or other unforeseen side reactions.Re-evaluate the reaction conditions. Milder conditions (lower temperature, less reactive catalyst) may improve selectivity.[4] Thorough characterization of byproducts using techniques like NMR and mass spectrometry can help elucidate the side reaction pathway.

Experimental Protocols

General Protocol for Per-O-acetylation of Linamarin

This protocol is a general guideline and may require optimization.

Materials:

  • Linamarin

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Dissolve linamarin in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding water or ice.

  • Dilute the mixture with dichloromethane and wash successively with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the acetylated linamarin.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Data Presentation

Table 1: Comparison of Common Acetylation Conditions for Glycosides

Reagents Catalyst Solvent Temperature (°C) Typical Reaction Time Reference
Acetic AnhydrideSodium AcetateNone1002 hours[1]
Acetic AnhydrideZinc ChlorideNoneRoom TempVariable[1]
Acetic AnhydridePyridinePyridine0 to Room Temp12-24 hours[1]
Acetic AnhydridePerchloric AcidAcetic AcidRoom TempRapid[1]
Acetic Anhydride4-DMAPDMFRoom TempVariable[7]
Acetic AnhydrideIodineNoneRoom TempHigh Yield[8]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve Linamarin in Pyridine add_anhydride Add Acetic Anhydride at 0°C start->add_anhydride react Stir at Room Temperature (12-24h) add_anhydride->react quench Quench with Water/Ice react->quench extract Extract with DCM quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_bicarb Wash with NaHCO₃ wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography analysis Characterization (NMR, MS) chromatography->analysis

Caption: Experimental workflow for the acetylation of linamarin.

troubleshooting_logic cluster_issues Troubleshooting start Start Acetylation check_tlc Monitor by TLC start->check_tlc no_reaction No Reaction/ Low Conversion check_tlc->no_reaction No change multiple_spots Multiple Products check_tlc->multiple_spots Incomplete complete Reaction Complete check_tlc->complete Clean Conversion no_reaction_solutions Increase Reagents/Time/Temp Check Reagent Quality no_reaction->no_reaction_solutions multiple_spots_solutions Extend Reaction Time Optimize Purification multiple_spots->multiple_spots_solutions no_reaction_solutions->start Retry multiple_spots_solutions->start Continue Reaction

Caption: A logical diagram for troubleshooting linamarin acetylation.

References

Troubleshooting

Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-acetyl linamarin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,6-Tetra-O-acetyl linam...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin, particularly when employing the Koenigs-Knorr reaction between 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) and acetone (B3395972) cyanohydrin.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of Acetobromoglucose: This starting material is unstable and can decompose upon exposure to moisture, light, or prolonged heat.[1] 2. Inactive Promoter: The silver or mercury salt promoter may be old or deactivated. 3. Decomposition of Acetone Cyanohydrin: Acetone cyanohydrin can decompose to acetone and hydrogen cyanide, especially in the presence of moisture or at elevated temperatures.[2][3][4][5] 4. Suboptimal Reaction Temperature: The reaction temperature may be too low for the weakly nucleophilic acetone cyanohydrin to react efficiently.1. Use freshly prepared or properly stored acetobromoglucose. Minimize reaction time and protect the reaction from light. Consider stabilizing the acetobromoglucose with calcium carbonate.[6] 2. Use freshly opened or properly stored silver carbonate, silver oxide, or other promoters. 3. Use anhydrous acetone cyanohydrin and ensure all reaction components and glassware are thoroughly dried. Maintain the reaction under an inert atmosphere (e.g., argon or nitrogen). 4. While avoiding excessive heat that could decompose the reactants, a moderate temperature (e.g., room temperature to 40°C) may be necessary. Monitor the reaction progress by TLC to find the optimal balance.
Formation of a Major Side Product with a Higher Rf Value than the Product Orthoester Formation: The acetyl group at the C-2 position of the glucose moiety can participate in the reaction to form a stable 1,2-orthoester side product. This is a common side reaction in Koenigs-Knorr reactions, especially with sterically hindered alcohols like acetone cyanohydrin.[7][8]1. Choice of Promoter: The choice of promoter can influence the formation of orthoesters. While silver salts are common, exploring other promoters like mercury(II) cyanide (Helferich conditions) might alter the product distribution.[9][10] 2. Acidic Work-up: In some cases, mild acidic treatment during the work-up can convert the orthoester to the desired glycoside. However, this must be done cautiously to avoid hydrolysis of the acetyl groups or the glycosidic bond. 3. Chromatographic Separation: The orthoester can usually be separated from the desired product by column chromatography on silica (B1680970) gel.
Presence of Multiple Spots on TLC after Reaction 1. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials. 2. Formation of Multiple Side Products: Besides the orthoester, other side products from the decomposition of starting materials may be present. 3. Anomerization: Formation of both α and β anomers of the product, although the neighboring group participation of the C-2 acetyl group typically favors the β-anomer.1. Monitor the reaction by TLC until the limiting reagent (usually acetobromoglucose) is consumed. If the reaction stalls, consider adding more promoter. 2. Careful column chromatography is required for purification. Characterization of the major side products by NMR can help in identifying their origin and optimizing the reaction conditions to minimize their formation. 3. The β-anomer is the expected major product. The anomeric ratio can be determined by ¹H NMR analysis of the crude product.
Difficulty in Purifying the Product Co-elution of Product and Side Products: The polarity of the desired product and the orthoester side product might be very similar, making separation by column chromatography challenging.1. Optimize Chromatography Conditions: Use a different solvent system for elution or try a different stationary phase (e.g., different type of silica gel). 2. Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin via the Koenigs-Knorr reaction?

A1: The most critical parameters are the quality and dryness of the reactants and solvent, the activity of the promoter, and the reaction temperature and time. Due to the instability of both acetobromoglucose and acetone cyanohydrin, maintaining anhydrous conditions and avoiding prolonged heating are crucial for achieving a good yield.

Q2: How can I confirm the formation of the desired 2,3,4,6-Tetra-O-acetyl linamarin and the potential orthoester side product?

A2: The products can be identified using spectroscopic methods:

  • ¹H NMR: The anomeric proton of the desired β-glycoside typically appears as a doublet around 4.5-5.0 ppm with a coupling constant (J) of approximately 8-10 Hz. The orthoester will have a characteristic singlet for the methyl group of the orthoacetyl moiety and a different chemical shift for the anomeric proton.

  • ¹³C NMR: The anomeric carbon of the β-glycoside will appear around 95-105 ppm. The orthoester will have a quaternary carbon signal for the orthoester carbon at a distinct chemical shift.

  • Mass Spectrometry: ESI-MS can be used to confirm the molecular weight of the product and any major side products.

Q3: Is the acetylation of natural linamarin a better synthetic route?

A3: The acetylation of linamarin, if available, can be a more straightforward method as it avoids the complexities and side reactions of the glycosylation step. A general procedure involves reacting linamarin with acetic anhydride (B1165640) in pyridine. However, the availability of linamarin as a starting material may be a limiting factor for some researchers.

Q4: What is the expected stereochemical outcome of the Koenigs-Knorr reaction in this synthesis?

A4: The participation of the acetyl group at the C-2 position of the glucopyranosyl bromide intermediate generally leads to the formation of the 1,2-trans product, which in this case is the β-anomer of 2,3,4,6-Tetra-O-acetyl linamarin.[9]

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)

This protocol is adapted from standard procedures for the preparation of acetobromoglucose.

Materials:

  • D-glucose pentaacetate

  • Red phosphorus

  • Bromine

  • Glacial acetic acid

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a fume hood, carefully add bromine to a stirred solution of red phosphorus in glacial acetic acid at 0°C to generate phosphorus tribromide in situ.

  • To this mixture, add D-glucose pentaacetate portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and pour it into ice-water.

  • Separate the organic layer, wash it with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/petroleum ether) to yield pure 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide as a white crystalline solid.

Note: Acetobromoglucose is unstable and should be used immediately or stored in a desiccator in the dark at low temperature.

Protocol 2: Synthesis of 2,3,4,6-Tetra-O-acetyl linamarin via Koenigs-Knorr Reaction

This is a general protocol for the Koenigs-Knorr reaction adapted for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin. Optimization may be required.

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (freshly prepared)

  • Acetone cyanohydrin (anhydrous)

  • Silver(I) carbonate or Silver(I) oxide (freshly prepared or from a new bottle)

  • Anhydrous dichloromethane or toluene

  • Molecular sieves (4Å, activated)

  • Inert gas (Argon or Nitrogen)

  • Celite

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Add activated molecular sieves and the silver promoter (e.g., silver carbonate, 1.5-2.0 equivalents) to the flask.

  • Under a positive pressure of inert gas, add anhydrous dichloromethane and acetone cyanohydrin (1.2-1.5 equivalents).

  • Stir the suspension at room temperature.

  • Dissolve 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a hexane (B92381):ethyl acetate (B1210297) solvent system). The reaction time can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from unreacted starting materials and side products like the orthoester.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Acetobromoglucose 2,3,4,6-Tetra-O-acetyl- α-D-glucopyranosyl bromide MainProduct 2,3,4,6-Tetra-O-acetyl linamarin (β-anomer) Acetobromoglucose->MainProduct Koenigs-Knorr Reaction Orthoester 1,2-Orthoester Side Product Acetobromoglucose->Orthoester Side Reaction Decomposition Decomposition Products Acetobromoglucose->Decomposition Decomposition AcetoneCyanohydrin Acetone Cyanohydrin AcetoneCyanohydrin->MainProduct

Caption: Reaction scheme for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin.

Troubleshooting_Workflow Start Experiment Start CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No TroubleshootYield Check Reactant Quality & Reaction Conditions CheckYield->TroubleshootYield Yes IdentifySideProducts Characterize Side Products (NMR, MS) CheckPurity->IdentifySideProducts Yes End Successful Synthesis CheckPurity->End No TroubleshootYield->Start TroubleshootPurity Optimize Purification (Chromatography/Recrystallization) TroubleshootPurity->Start IdentifySideProducts->TroubleshootPurity

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimization

Technical Support Center: Degradation of 2,3,4,6-Tetra-O-acetyl linamarin

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 2,3,4,6-Tetra-O-acetyl li...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of 2,3,4,6-Tetra-O-acetyl linamarin degradation.

Q1: What are the expected degradation pathways for 2,3,4,6-Tetra-O-acetyl linamarin?

A1: The degradation of 2,3,4,6-Tetra-O-acetyl linamarin is expected to proceed in a two-stage process. The initial and rate-determining step is the hydrolysis of the four acetyl ester groups (deacetylation) to yield linamarin. This deacetylation can be catalyzed by acid or base.[1][2] Subsequently, the resulting linamarin undergoes enzymatic or acidic hydrolysis of the β-glucosidic bond to form an unstable cyanohydrin intermediate (acetone cyanohydrin). This intermediate then decomposes to release hydrogen cyanide (HCN) and acetone.[3][4]

Q2: My HPLC analysis shows multiple peaks besides the starting material. What are these?

A2: The additional peaks likely correspond to partially deacetylated intermediates. The four acetyl groups can be hydrolyzed at different rates, leading to a mixture of mono-, di-, and tri-acetylated linamarin derivatives before complete conversion to linamarin. To confirm the identity of these peaks, it is recommended to collect fractions and analyze them by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: I am observing poor peak shape and resolution in my HPLC chromatogram. How can I improve this?

A3: Poor peak shape (e.g., tailing, fronting, broadening) can be caused by several factors. Here are some troubleshooting steps:

  • Mobile Phase Composition: The pH and buffer concentration are critical. For separating acetylated and non-acetylated forms, a gradient elution with a reverse-phase C18 column is often effective. Ensure the mobile phase is properly degassed.

  • Column Issues: The column may be degraded or contaminated. Try flushing the column with a strong solvent or, if necessary, replace it. Using a guard column can help prolong the life of your analytical column.

  • Sample-Related Problems: Sample overload can lead to peak broadening. Try injecting a smaller volume or diluting your sample. Ensure your sample solvent is compatible with the mobile phase.

Q4: How can I monitor the progress of the deacetylation reaction?

A4: The progress of the deacetylation can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the disappearance of the starting material and the appearance of more polar products.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the concentration of the starting material and the formation of intermediates and the final product, linamarin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the acetyl proton signals (around 2.0-2.2 ppm) and the appearance of new signals corresponding to the deacetylated product.[5] This can be done directly in the NMR tube for real-time monitoring.[6]

Q5: I am having trouble detecting the acetylated and deacetylated forms of linamarin by mass spectrometry. What could be the issue?

A5: Acetylated glycosides can sometimes be challenging to analyze by MS. Here are a few tips:

  • Ionization Method: Electrospray ionization (ESI) is generally a suitable method.

  • Sample Preparation: Ensure your sample is free from non-volatile salts and buffers that can suppress the signal. Use mass spectrometry-grade solvents for sample preparation.

  • Fragmentation: In tandem MS (MS/MS), you would expect to see sequential losses of acetyl groups (42 Da) from the precursor ion. The molecular ion of 2,3,4,6-Tetra-O-acetyl linamarin is expected at m/z 416 [M+H]⁺.[5]

Degradation Pathways and Experimental Workflow

The degradation of 2,3,4,6-Tetra-O-acetyl linamarin primarily involves deacetylation followed by the hydrolysis of the parent glycoside.

A 2,3,4,6-Tetra-O-acetyl linamarin B Partially Deacetylated Intermediates A->B  Hydrolysis (Acid/Base) C Linamarin B->C  Hydrolysis (Acid/Base) D Acetone Cyanohydrin + Glucose C->D  Hydrolysis (Acidic or Enzymatic) E Hydrogen Cyanide + Acetone D->E  Decomposition

Figure 1: Proposed degradation pathway of 2,3,4,6-Tetra-O-acetyl linamarin.

cluster_prep Sample Preparation & Reaction cluster_analysis Analysis cluster_data Data Interpretation A Dissolve 2,3,4,6-Tetra-O-acetyl linamarin in appropriate solvent B Initiate degradation (e.g., add acid/base or enzyme) A->B C Incubate at controlled temperature and time intervals B->C D Quench reaction and prepare for analysis C->D E HPLC Analysis (Quantitative) D->E F MS Analysis (Identification) D->F G NMR Analysis (Structural Confirmation) D->G H Determine concentration of reactants and products E->H I Identify degradation products F->I G->I J Elucidate degradation pathway and kinetics H->J I->J

Figure 2: General experimental workflow for studying the degradation of 2,3,4,6-Tetra-O-acetyl linamarin.

Data Presentation

Table 1: Expected Degradation Products of 2,3,4,6-Tetra-O-acetyl linamarin

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Pathway
2,3,4,6-Tetra-O-acetyl linamarinC₁₈H₂₅NO₁₀415.39Starting Material
Tri-O-acetyl linamarin isomersC₁₆H₂₃NO₉373.36Intermediate
Di-O-acetyl linamarin isomersC₁₄H₂₁NO₈331.32Intermediate
Mono-O-acetyl linamarin isomersC₁₂H₁₉NO₇289.28Intermediate
LinamarinC₁₀H₁₇NO₆247.25Deacetylated Product
Acetone CyanohydrinC₄H₇NO85.10Intermediate
Hydrogen CyanideCHN27.03Final Product
AcetoneC₃H₆O58.08Final Product
GlucoseC₆H₁₂O₆180.16Byproduct
Acetic AcidC₂H₄O₂60.05Byproduct

Table 2: Hypothetical pH-Dependent Degradation Rate of 2,3,4,6-Tetra-O-acetyl linamarin at 37°C

Note: This data is an estimation based on general trends for acetylated glycoside hydrolysis and should be confirmed experimentally.

pHConditionApparent First-Order Rate Constant (k, h⁻¹)Half-life (t₁/₂, h)
2.0Acidic0.0513.9
5.0Mildly Acidic0.0169.3
7.0Neutral0.0234.7
9.0Mildly Basic0.154.6
12.0Basic0.800.9

Experimental Protocols

1. Protocol for Monitoring Deacetylation by HPLC

This protocol outlines a general method for monitoring the hydrolysis of the acetyl groups from 2,3,4,6-Tetra-O-acetyl linamarin.

  • Materials:

  • Procedure:

    • Sample Preparation: Prepare a stock solution of 2,3,4,6-Tetra-O-acetyl linamarin (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

    • Reaction Setup: In a series of vials, add a specific volume of the appropriate buffer. To initiate the reaction, add a small aliquot of the stock solution to each vial to achieve the desired final concentration.

    • Incubation: Place the vials in a temperature-controlled environment (e.g., water bath or incubator) at the desired temperature.

    • Time Points: At predetermined time intervals, withdraw an aliquot from each reaction vial.

    • Quenching: Immediately quench the reaction by neutralizing the aliquot if under acidic or basic conditions, or by adding a strong organic solvent to stop enzymatic activity.

    • HPLC Analysis:

      • Mobile Phase: A common mobile phase is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength where the compounds have some absorbance (e.g., 210 nm).

      • Injection Volume: 10-20 µL.

    • Data Analysis: Integrate the peak areas of the starting material and any appearing products. Create a calibration curve for 2,3,4,6-Tetra-O-acetyl linamarin and linamarin to quantify their concentrations over time.

2. Protocol for Identification of Degradation Products by LC-MS

This protocol is for the identification of the parent compound and its degradation products.

  • Materials:

    • Samples from the degradation experiment (as prepared above)

    • LC-MS system with an ESI source

    • LC conditions similar to the HPLC method described above, but scaled for the LC-MS system (e.g., smaller column diameter and lower flow rate).

  • Procedure:

    • Sample Preparation: Dilute the quenched reaction aliquots with the initial mobile phase.

    • LC-MS Analysis:

      • Inject the sample into the LC-MS system.

      • Acquire data in both positive and negative ion modes to maximize the chances of detecting all species.

      • Perform MS/MS (tandem mass spectrometry) on the major peaks to obtain fragmentation patterns.

    • Data Analysis:

      • Extract the ion chromatograms for the expected m/z values of 2,3,4,6-Tetra-O-acetyl linamarin, linamarin, and the partially deacetylated intermediates.

      • Analyze the fragmentation patterns from the MS/MS data to confirm the structures. Look for characteristic losses of acetyl groups (42 Da) and the glucose moiety (162 Da).

3. Protocol for Monitoring Deacetylation by 1H NMR

This protocol allows for the in-situ monitoring of the deacetylation process.

  • Materials:

    • 2,3,4,6-Tetra-O-acetyl linamarin

    • Deuterated solvent (e.g., D₂O) with a suitable buffer to maintain the desired pD.

    • NMR spectrometer

  • Procedure:

    • Sample Preparation: Dissolve a known amount of 2,3,4,6-Tetra-O-acetyl linamarin in the buffered D₂O directly in an NMR tube.

    • NMR Acquisition:

      • Acquire an initial 1H NMR spectrum to serve as the t=0 time point.

      • Continue to acquire spectra at regular intervals.

    • Data Analysis:

      • Integrate the signals corresponding to the acetyl protons (singlets around 2.0-2.2 ppm) and compare their intensity to an internal standard or to the anomeric proton signal.

      • Monitor the appearance of new signals in the sugar region corresponding to the deacetylated products.

References

Troubleshooting

Technical Support Center: Analysis of 2,3,4,6-Tetra-O-acetyl linamarin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-O-acetyl linamarin (B167546...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) in mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and primary ion of 2,3,4,6-Tetra-O-acetyl linamarin in ESI-MS?

A1: The molecular formula for 2,3,4,6-Tetra-O-acetyl linamarin is C₁₈H₂₅NO₁₀, with a molecular weight of 415.39 g/mol .[1] In positive ion electrospray ionization mass spectrometry (ESI-MS), the most common primary ion observed is the protonated molecule, [M+H]⁺, at an m/z of approximately 416.4.

Q2: I am observing ions other than the [M+H]⁺. What are the most common adducts for this compound?

A2: It is very common for glycosides, including acetylated forms, to form adducts with alkali metals and ammonium (B1175870). The most frequently observed adducts for this compound are:

  • [M+Na]⁺ (Sodium adduct): m/z 438.4

  • [M+K]⁺ (Potassium adduct): m/z 454.4

  • [M+NH₄]⁺ (Ammonium adduct): m/z 433.4

The formation of these adducts is highly dependent on the purity of the solvents, additives, and the cleanliness of the LC-MS system.

Q3: My spectrum shows a series of peaks with a neutral loss of 42 or 43 Da. What does this indicate?

A3: This is the characteristic fragmentation pattern for 2,3,4,6-Tetra-O-acetyl linamarin. The sequential loss of the four acetyl groups is the predominant fragmentation pathway.[1] This typically occurs as the neutral loss of ketene (B1206846) (CH₂CO, 42 Da) or acetic acid (CH₃COOH, 60 Da), though it is often observed as a loss of 43 Da (CH₃CO) from the protonated molecule.[1] These losses can occur both in-source and during tandem MS (MS/MS) experiments.

Q4: Can in-source fragmentation cause other artifacts besides the loss of acetyl groups?

A4: Yes, in-source fragmentation can be a significant source of artifacts, especially with fragile molecules like glycosides. Besides the loss of acetyl groups, you might observe:

  • Glycosidic Bond Cleavage: This would result in the loss of the entire tetra-acetylated glucose moiety, leaving the aglycone portion.

  • Loss of the Cyanohydrin Group: The isobutyronitrile (B166230) group may also fragment, though this is typically less common than the loss of acetyl groups.

The extent of in-source fragmentation is highly dependent on the settings of your mass spectrometer, particularly the cone voltage or fragmentor voltage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for [M+H]⁺ Poor ionization efficiency. Adduct formation is dominating.* Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). * If adducts ([M+Na]⁺, [M+K]⁺) are the base peaks, consider this the primary ion for quantification or switch to a mobile phase with an additive that promotes protonation (e.g., formic acid or ammonium formate).
Multiple Adducts Observed Contamination of the mobile phase or sample with salts.* Use high-purity, LC-MS grade solvents and additives. * Clean the LC system and MS source. * If sodium or potassium adducts are persistent and problematic for quantification, consider using a desalting column or modifying the sample preparation to remove excess salts.
Significant In-source Fragmentation High cone/fragmentor voltage.* Reduce the cone or fragmentor voltage in the MS settings. This will result in "softer" ionization and preserve the molecular ion. * Perform a tuning experiment to find the optimal voltage that maximizes the [M+H]⁺ (or adduct) signal while minimizing fragmentation.
Unexpected Peaks in the Spectrum Contamination from the sample matrix, solvents, or previous runs.* Run a blank injection (solvent only) to identify background ions. * Ensure proper chromatographic separation to distinguish the analyte from matrix components. * Clean the injection port, column, and MS source.
Poor Peak Shape or Tailing Suboptimal chromatographic conditions. Interaction with active sites in the LC system.* Optimize the mobile phase composition and gradient. * Ensure the column is appropriate for the analyte and properly conditioned. * Consider using a column with a different stationary phase if peak shape does not improve.

Quantitative Data Summary

The following table summarizes the expected m/z values for the primary ion and common artifacts of 2,3,4,6-Tetra-O-acetyl linamarin.

Ion Formula m/z (monoisotopic) Notes
[M+H]⁺ C₁₈H₂₆NO₁₀⁺416.1551Protonated molecular ion.
[M+Na]⁺ C₁₈H₂₅NNaO₁₀⁺438.1371Sodium adduct.
[M+K]⁺ C₁₈H₂₅KNO₁₀⁺454.1110Potassium adduct.
[M+NH₄]⁺ C₁₈H₂₉N₂O₁₀⁺433.1817Ammonium adduct.
[M+H - CH₂CO]⁺ C₁₆H₂₄NO₉⁺374.1446Loss of one acetyl group (as ketene).
[M+H - 2(CH₂CO)]⁺ C₁₄H₂₂NO₈⁺332.1340Loss of two acetyl groups.
[M+H - 3(CH₂CO)]⁺ C₁₂H₂₀NO₇⁺290.1234Loss of three acetyl groups.
[M+H - 4(CH₂CO)]⁺ C₁₀H₁₈NO₆⁺248.1129Loss of all four acetyl groups.

Experimental Protocols

A general LC-MS protocol for the analysis of acetylated glycosides is provided below. This should be optimized for your specific instrumentation and experimental goals.

1. Sample Preparation

  • Accurately weigh a known amount of 2,3,4,6-Tetra-O-acetyl linamarin standard.

  • Dissolve in a suitable solvent, such as methanol (B129727) or acetonitrile, to a stock concentration of 1 mg/mL.

  • Prepare working solutions by serial dilution in the mobile phase.

  • For complex samples, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering matrix components.

2. LC-MS Method

  • LC System: Agilent 1290 Infinity UHPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6530 Q-TOF or equivalent.

  • Ionization Mode: ESI Positive.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 120 V (This should be optimized to minimize in-source fragmentation).

  • Skimmer: 65 V.

  • Mass Range: m/z 100-1000.

Visualizations

fragmentation_pathway cluster_adducts Adduct Formation M_H [M+H]⁺ m/z 416.4 frag1 [M+H - CH₂CO]⁺ m/z 374.4 M_H->frag1 - 42 Da M_Na [M+Na]⁺ m/z 438.4 M_K [M+K]⁺ m/z 454.4 frag2 [M+H - 2(CH₂CO)]⁺ m/z 332.4 frag1->frag2 - 42 Da frag3 [M+H - 3(CH₂CO)]⁺ m/z 290.4 frag2->frag3 - 42 Da frag4 [M+H - 4(CH₂CO)]⁺ m/z 248.4 frag3->frag4 - 42 Da

Caption: Fragmentation pathway of 2,3,4,6-Tetra-O-acetyl linamarin.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Sample/Standard dissolve Dissolve in Solvent start->dissolve spe SPE Cleanup (optional) dissolve->spe lc LC Separation spe->lc ms MS Detection lc->ms process Data Analysis ms->process report Report process->report

Caption: General experimental workflow for LC-MS analysis.

troubleshooting_logic start Unexpected MS Results q1 Is the molecular ion ([M+H]⁺) present? start->q1 a1_yes Check for adducts and in-source fragments q1->a1_yes Yes a1_no Optimize ionization source parameters q1->a1_no No q2 Are there unexpected peaks? a1_yes->q2 a1_no->q2 a2_yes Run blank, check for contamination q2->a2_yes Yes a2_no Review chromatography and peak shape q2->a2_no No

Caption: Troubleshooting logic for mass spec artifacts.

References

Optimization

Technical Support Center: Synthesis and Purification of 2,3,4,6-Tetra-O-acetyl linamarin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and increasing the p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and increasing the purity of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 2,3,4,6-Tetra-O-acetyl linamarin in a question-and-answer format.

Synthesis Phase

Question 1: My acetylation reaction is slow or incomplete, as indicated by TLC analysis showing significant amounts of starting material (linamarin) and partially acetylated intermediates.

Answer: Incomplete acetylation is a frequent challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Reagent Quality and Stoichiometry:

    • Acetic Anhydride (B1165640): Use freshly opened or distilled acetic anhydride. Acetic anhydride can hydrolyze to acetic acid upon exposure to atmospheric moisture, reducing its reactivity.

    • Pyridine (B92270): Use anhydrous pyridine as it acts as both a base and a solvent. The presence of water can consume the acetic anhydride.

    • Molar Excess: Ensure a sufficient molar excess of acetic anhydride is used for each hydroxyl group on linamarin. A common starting point is 1.5 to 2.0 equivalents per hydroxyl group.[1]

  • Reaction Conditions:

    • Temperature: While many acetylations proceed at room temperature, gentle heating (e.g., to 40-60°C) can increase the reaction rate.[2] However, be cautious as excessive heat can lead to side reactions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, extend the reaction time.

    • Catalyst: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate, especially for sterically hindered hydroxyl groups.[1][2]

  • Substrate Purity: Ensure the starting linamarin is pure and dry. Impurities can interfere with the reaction.

Question 2: My TLC analysis shows multiple product spots, suggesting the formation of byproducts.

Answer: The formation of byproducts can arise from several sources. Here's how to address this:

  • Side Reactions with Pyridine: Acetic anhydride can react with pyridine to form N-acetylpyridinium species, which can lead to colored impurities or other byproducts.[3] While pyridine is a standard reagent, minimizing reaction time and temperature can reduce these side reactions.

  • Hydrolysis: If there is moisture in the reaction, acetic anhydride will hydrolyze to acetic acid. This not only consumes the reagent but the resulting acid can potentially catalyze the removal of the labile cyanohydrin group from linamarin, especially at elevated temperatures.

  • Work-up Procedure: During the aqueous work-up, ensure efficient neutralization and removal of pyridine and acetic acid. Incomplete removal can lead to impurities in the final product.

Purification Phase

Question 3: I am having difficulty purifying 2,3,4,6-Tetra-O-acetyl linamarin by recrystallization.

Answer: Successful recrystallization depends on selecting an appropriate solvent system.

  • Solvent Selection: For acetylated glycosides, which are generally less polar than their parent compounds, common recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate (B1210297) and hexanes. Experiment with small-scale trials to find a solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Purity of Crude Product: If the crude product is highly impure, direct recrystallization may not be effective. Consider a preliminary purification step, such as passing it through a short plug of silica (B1680970) gel, before attempting recrystallization.

Question 4: Column chromatography is not providing a good separation of my target compound from impurities.

Answer: Optimizing your column chromatography conditions is key to achieving high purity.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of acetylated glycosides.[4]

  • Mobile Phase (Eluent): A gradient elution is often more effective than an isocratic one for separating compounds with different polarities.[5]

    • Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Common solvent systems for acetylated sugars include ethyl acetate/hexane and dichloromethane (B109758)/methanol (B129727).[5]

  • TLC Analysis: Before running the column, use TLC to determine the optimal solvent system that gives good separation (Rf value of the desired product around 0.3-0.4).

  • Column Packing and Loading: Ensure the column is packed properly to avoid channeling. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column carefully.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the acetylation of linamarin? A1: With an optimized protocol, high yields of 2,3,4,6-Tetra-O-acetyl linamarin can be achieved.[6] While specific yields can vary depending on the scale and exact conditions, yields above 80% are generally considered good.

Q2: How can I confirm the purity and identity of my synthesized 2,3,4,6-Tetra-O-acetyl linamarin? A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural confirmation and purity assessment. The ¹H NMR spectrum of 2,3,4,6-Tetra-O-acetyl linamarin shows characteristic signals for the acetyl groups around δ 2.0-2.1 ppm and the anomeric proton as a doublet between δ 5.0-6.3 ppm.[6] The absence of signals corresponding to the starting material or other impurities confirms purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • Melting Point: The melting point of pure 2,3,4,6-Tetra-O-acetyl linamarin is reported to be in the range of 141-142°C.[6] A sharp melting point within this range is indicative of high purity.

Q3: Are there any specific safety precautions I should take during this synthesis? A3: Yes, several safety precautions are essential:

  • Linamarin: Although linamarin itself is not acutely toxic, it can release toxic hydrogen cyanide upon decomposition.[7] Handle with care in a well-ventilated fume hood.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always use in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-acetyl linamarin

  • Preparation: Dissolve linamarin (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of linamarin) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (6-8 equivalents, ~1.5-2.0 equivalents per hydroxyl group) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Quenching: Once the reaction is complete (disappearance of starting material), cool the mixture back to 0°C and slowly add methanol to quench the excess acetic anhydride.

  • Work-up:

    • Dilute the mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine a suitable mobile phase for column chromatography using TLC. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product.

  • Column Preparation: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude 2,3,4,6-Tetra-O-acetyl linamarin in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the less polar mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,3,4,6-Tetra-O-acetyl linamarin.

Data Presentation

Table 1: Troubleshooting Summary for Acetylation Reaction

Problem Potential Cause Recommended Solution
Incomplete Reaction1. Moisture in reagents/solvents2. Insufficient acetic anhydride3. Low reaction temperature4. Short reaction time1. Use anhydrous reagents and solvents2. Increase molar excess of acetic anhydride3. Gently heat the reaction (e.g., 40-60°C)4. Extend reaction time and monitor by TLC
Formation of Byproducts1. Side reactions with pyridine2. Decomposition of linamarin1. Minimize reaction time and temperature2. Maintain neutral or mildly basic conditions; avoid excessive heat
Difficult Purification1. Inappropriate recrystallization solvent2. Poor separation in column chromatography1. Screen various solvents/solvent systems2. Optimize mobile phase using TLC; consider gradient elution

Table 2: Analytical Data for Pure 2,3,4,6-Tetra-O-acetyl linamarin

Analytical Method Expected Result Reference
AppearanceWhite crystalline solid[6]
Melting Point141-142°C[6]
¹H NMR (CDCl₃)δ ~2.0-2.1 (s, 12H, 4 x OAc), ~5.0-6.3 (d, 1H, anomeric H)[6]
¹³C NMR (CDCl₃)δ ~169-171 (C=O of acetyl groups)[6]
Mass Spec (ESI+)m/z = 416.15 [M+H]⁺, 438.13 [M+Na]⁺Calculated

Mandatory Visualizations

Troubleshooting_Workflow start Start: Synthesis of 2,3,4,6-Tetra-O-acetyl linamarin reaction_check Monitor Reaction by TLC start->reaction_check reaction_check->start Incomplete Reaction (Adjust Conditions) workup Aqueous Work-up reaction_check->workup Reaction Complete crude_product Crude Product Analysis (TLC, NMR) workup->crude_product purity_check Purity > 95%? crude_product->purity_check purification Purification Step purity_check->purification No final_product Pure Product (>95%) purity_check->final_product Yes recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography recrystallization->crude_product Re-analyze chromatography->crude_product Re-analyze end End final_product->end

Caption: A workflow diagram illustrating the key decision points in the synthesis and purification of 2,3,4,6-Tetra-O-acetyl linamarin.

Synthesis_Pathway linamarin Linamarin product 2,3,4,6-Tetra-O-acetyl linamarin linamarin->product Acetylation reagents Acetic Anhydride Pyridine (Solvent/Base) (cat. DMAP) reagents->product impurities Potential Impurities: - Unreacted Linamarin - Partially Acetylated Intermediates - Hydrolyzed Acetic Anhydride - Pyridine-derived byproducts product->impurities

Caption: A simplified reaction scheme for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin, highlighting the reagents and potential impurities.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Linamarin and its Acetylated Form

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activity of linamarin (B1675462), a naturally occurring cyanogenic glucoside, and its acetylate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of linamarin (B1675462), a naturally occurring cyanogenic glucoside, and its acetylated derivative. The information presented herein is based on available experimental data, offering insights into their cytotoxic properties and potential therapeutic applications.

Linamarin, found in plants like cassava and lima beans, is known for its potential as an anti-neoplastic compound. Its biological activity is intrinsically linked to its enzymatic hydrolysis, which releases hydrogen cyanide (HCN), a potent cytotoxin.[1][2] This mechanism forms the basis of its anticancer properties.[3][4] While extensive research has been conducted on linamarin, data on its acetylated form is scarce. This guide summarizes the known biological activities of linamarin and explores the theoretical implications of acetylation on its efficacy.

Cytotoxicity of Linamarin

The primary biological activity of linamarin that has been investigated is its cytotoxicity against various cancer cell lines. The cytotoxic effect is significantly enhanced when co-administered with linamarase, the enzyme that hydrolyzes linamarin into glucose and acetone (B3395972) cyanohydrin.[3][5] Acetone cyanohydrin is an unstable compound that decomposes to acetone and the highly toxic hydrogen cyanide.[3] It is the release of HCN that is believed to be responsible for the observed cancer cell death, likely through the inhibition of the mitochondrial respiratory chain.[3]

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of linamarin against several human cancer cell lines, as determined by various studies.

Cell LineCancer TypeIC50 of Linamarin (µg/mL)Incubation Time (hours)Reference
RajiBurkitt's lymphoma71.865 ± 0.229Not Specified[6]
HT-29Colon adenocarcinoma>30048[6]
MCF-7Breast adenocarcinoma235.96 ± 9.8748[6]
HL-60Promyelocytic leukemia246.51 ± 10.1248[6]
Caov-3Ovarian adenocarcinoma38Not Specified[6]
HeLaCervical adenocarcinoma57Not Specified[6]

Note: The cytotoxicity of linamarin is significantly increased in the presence of linamarase. For instance, one study reported a 10-fold decrease in the IC50 value for HL-60 cells when linamarin was combined with linamarase.[5]

Biological Activity of Acetylated Linamarin: A Data Gap

A comprehensive review of the current scientific literature reveals a significant lack of experimental data on the biological activity of acetylated linamarin. While the acetylation of other natural glycosides has been shown to enhance their biological activities, such as antioxidant and antimicrobial properties, similar studies on linamarin have not been published.[7]

Theoretically, acetylation, the process of introducing an acetyl functional group, could alter the physicochemical properties of linamarin. This modification could potentially influence its solubility, membrane permeability, and interaction with enzymes, thereby modulating its biological activity. However, without experimental evidence, any comparison between the biological activity of linamarin and its acetylated form remains speculative. Future research is warranted to synthesize and evaluate acetylated linamarin to determine if this modification can enhance its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of linamarin.

Linamarin Extraction and Purification

A common method for isolating linamarin from cassava involves a batch adsorption process using activated carbon, followed by ultrafiltration for purification. The presence and structure of the purified linamarin are typically confirmed using techniques such as picrate (B76445) paper assay, infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H-NMR).[5]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of linamarin on cancer cell lines are frequently determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of linamarin (and in some experiments, co-treated with linamarase) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in the biological activity of linamarin and its evaluation, the following diagrams are provided.

Linamarin_Hydrolysis Linamarin Linamarin Glucose Glucose Linamarin->Glucose Acetone_Cyanohydrin Acetone Cyanohydrin (unstable) Linamarin->Acetone_Cyanohydrin + H₂O Linamarase Linamarase (β-glucosidase) Linamarase->Linamarin Acetone Acetone Acetone_Cyanohydrin->Acetone HCN Hydrogen Cyanide (HCN) (Cytotoxic Agent) Acetone_Cyanohydrin->HCN Spontaneous_Decomposition Spontaneous Decomposition Spontaneous_Decomposition->Acetone_Cyanohydrin Cell_Death Cancer Cell Death HCN->Cell_Death Inhibits Mitochondrial Respiration

Caption: Enzymatic hydrolysis of linamarin leading to the release of cytotoxic hydrogen cyanide.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_treatment Add varying concentrations of Linamarin (± Linamarase) incubate1->add_treatment incubate2 Incubate for 48 hours add_treatment->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for determining the cytotoxicity of linamarin using the MTT assay.

References

Comparative

A Comparative Guide to Cyanogenic Glucosides: Unveiling the Properties of 2,3,4,6-Tetra-O-acetyl linamarin

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) and other prominent cyanogenic glucosides. While direct comparativ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) and other prominent cyanogenic glucosides. While direct comparative experimental data for the acetylated form of linamarin is limited in publicly available literature, this document synthesizes existing data on related compounds to offer a comprehensive resource. It outlines the known biological activities, mechanisms of action, and key chemical properties, while also identifying critical knowledge gaps and proposing experimental frameworks to address them.

Introduction to Cyanogenic Glucosides

Cyanogenic glycosides are a class of nitrogenous secondary metabolites produced by a wide variety of plants.[1] These compounds are characterized by their ability to release hydrogen cyanide (HCN), a potent cytotoxin, upon enzymatic hydrolysis.[1][2] This process, known as cyanogenesis, is a defense mechanism against herbivores and pathogens.[1] The basic structure of a cyanogenic glycoside consists of an α-hydroxynitrile aglycone and a sugar moiety, most commonly glucose.[1] The toxicity of these compounds is primarily attributed to the release of HCN, which inhibits cellular respiration by targeting cytochrome c oxidase in the mitochondria.[3]

This guide focuses on a comparative analysis of 2,3,4,6-Tetra-O-acetyl linamarin against its parent compound, linamarin, and other well-studied cyanogenic glucosides such as amygdalin (B1666031) and dhurrin (B190987).

Physicochemical Properties

Acetylation of linamarin to form 2,3,4,6-Tetra-O-acetyl linamarin significantly alters its physicochemical properties. This modification is known to enhance the stability and solubility of the compound in organic solvents, which can be advantageous for various biochemical applications and in designing drug delivery systems.[4]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
2,3,4,6-Tetra-O-acetyl linamarin C₁₈H₂₅NO₁₀415.39Acetylated derivative of linamarin with enhanced stability and solubility in organic solvents.[4]
Linamarin C₁₀H₁₇NO₆247.24A cyanogenic glucoside found in cassava and lima beans.[2]
Amygdalin C₂₀H₂₇NO₁₁457.43A well-known cyanogenic glycoside from bitter almonds, and apricot and peach kernels.[5]
Dhurrin C₁₄H₁₇NO₇311.29The primary cyanogenic glucoside in sorghum.
Lotaustralin C₁₁H₁₉NO₆261.27A cyanogenic glucoside often found alongside linamarin in plants like cassava.[2]

Mechanism of Action: The Cyanogenesis Pathway

The biological activity of cyanogenic glucosides is contingent upon their hydrolysis to release hydrogen cyanide. This process is typically initiated by the enzyme β-glucosidase.[6] In plants, the cyanogenic glycoside and the β-glucosidase are stored in separate cellular compartments and only come into contact upon tissue damage.[7]

The general pathway is as follows:

  • Hydrolysis of the Glycosidic Bond: β-glucosidase cleaves the sugar moiety from the cyanogenic glycoside, forming a cyanohydrin.

  • Decomposition of Cyanohydrin: The resulting cyanohydrin is unstable and can spontaneously or enzymatically (via hydroxynitrile lyase) decompose to release hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.[7]

It is this released HCN that exerts a cytotoxic effect by inhibiting mitochondrial respiration.[3]

Cyanogenesis_Pathway CG Cyanogenic Glucoside (e.g., Linamarin, Amygdalin) Cyanohydrin Cyanohydrin CG->Cyanohydrin Hydrolysis Enzyme β-glucosidase Enzyme->CG HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Aldehyde_Ketone Aldehyde or Ketone Cyanohydrin->Aldehyde_Ketone

Diagram 1: Generalized pathway of cyanogenesis.

Comparative Cytotoxicity

It is important to note that the cytotoxicity of cyanogenic glucosides is significantly enhanced in the presence of β-glucosidase.

CompoundCell LineIC50 ValueConditions
Linamarin HL-60 (Human promyelocytic leukemia)Not specified, but a 10-fold decrease in IC50 with linamarase was observed.[4]With and without the addition of exogenous β-glucosidase (linamarase).
MCF-7 (Human breast adenocarcinoma)Not specified.[4]With and without the addition of exogenous β-glucosidase (linamarase).
HT-29 (Human colorectal adenocarcinoma)Not specified.[3]With and without the addition of exogenous β-glucosidase (linamarase).
Amygdalin DLD-1 (Human colon cancer)74.03 mM[8]24-hour treatment.
T47D and MCF-7 (Human breast cancer)Dose-dependent inhibition observed at 4, 8, 16, 32, and 65 mmol L⁻¹.[9]Time-dependent study.

Note: The absence of IC50 values for 2,3,4,6-Tetra-O-acetyl linamarin and a lack of standardized experimental conditions across the cited studies for other cyanogenic glucosides make a direct, quantitative comparison challenging.

The Role of Acetylation: A Point for Further Investigation

The acetylation of linamarin to produce 2,3,4,6-Tetra-O-acetyl linamarin introduces four acetyl groups to the glucose moiety. This chemical modification has several potential implications for its biological activity:

  • Cellular Uptake: Acetylation increases the lipophilicity of the molecule. This could potentially enhance its ability to cross cell membranes, leading to higher intracellular concentrations compared to its non-acetylated counterpart.

  • Enzymatic Hydrolysis: The presence of acetyl groups on the sugar moiety may affect the binding and catalytic activity of β-glucosidases. It is plausible that 2,3,4,6-Tetra-O-acetyl linamarin is a poor substrate for these enzymes, which would reduce its ability to release HCN. Conversely, other cellular enzymes, such as esterases, might first deacetylate the molecule, restoring its susceptibility to β-glucosidases.

  • Stability: The increased stability of the acetylated form could lead to a longer half-life in biological systems, potentially altering its pharmacokinetic and pharmacodynamic profiles.

Further research is imperative to elucidate the precise effects of acetylation on the biological activity of linamarin.

Acetylation_Hypothesis cluster_extracellular Extracellular cluster_intracellular Intracellular AcetylatedLinamarin_ext 2,3,4,6-Tetra-O-acetyl linamarin AcetylatedLinamarin_int 2,3,4,6-Tetra-O-acetyl linamarin AcetylatedLinamarin_ext->AcetylatedLinamarin_int Increased Cell Permeability? Linamarin_int Linamarin AcetylatedLinamarin_int->Linamarin_int Deacetylation Esterases Esterases Esterases->AcetylatedLinamarin_int HCN_int HCN Release Linamarin_int->HCN_int Hydrolysis BetaGlucosidase_int β-glucosidase BetaGlucosidase_int->Linamarin_int

Diagram 2: Hypothetical intracellular processing of 2,3,4,6-Tetra-O-acetyl linamarin.

Experimental Protocols

To address the current knowledge gap, a standardized experimental workflow is proposed for a comparative analysis of 2,3,4,6-Tetra-O-acetyl linamarin and other cyanogenic glucosides.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to compare the cytotoxic effects of different cyanogenic glucosides on a cancer cell line.

1. Cell Culture and Seeding:

  • Culture a suitable cancer cell line (e.g., HeLa, MCF-7, or HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare stock solutions of 2,3,4,6-Tetra-O-acetyl linamarin, linamarin, amygdalin, and dhurrin in a suitable solvent (e.g., DMSO or sterile water).
  • Perform serial dilutions of each compound in the cell culture medium to achieve a range of final concentrations for testing.
  • For each compound, prepare two sets of dilutions: one with and one without the addition of a standardized amount of β-glucosidase (e.g., from almonds).
  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (with and without β-glucosidase) to the respective wells. Include vehicle-only and untreated cells as controls.
  • Incubate the plates for 24, 48, and 72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each compound under each condition (with and without β-glucosidase) using non-linear regression analysis.

Start [label="Start: Cell Seeding in 96-well plate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 24h"]; Prepare_Compounds [label="Prepare Serial Dilutions of\nCyanogenic Glucosides\n(with and without β-glucosidase)"]; Treat_Cells [label="Treat Cells with Compounds"]; Incubate2 [label="Incubate 24, 48, 72h"]; MTT_Assay [label="Add MTT and Incubate 4h"]; Solubilize [label="Solubilize Formazan with DMSO"]; Read_Absorbance [label="Read Absorbance at 570nm"]; Analyze_Data [label="Calculate % Viability and IC50 Values", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Incubate1; Incubate1 -> Prepare_Compounds; Prepare_Compounds -> Treat_Cells; Treat_Cells -> Incubate2; Incubate2 -> MTT_Assay; MTT_Assay -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; }

Diagram 3: Experimental workflow for comparative cytotoxicity analysis.

Conclusion and Future Directions

This guide consolidates the available information on 2,3,4,6-Tetra-O-acetyl linamarin and other cyanogenic glucosides. While the acetylated derivative of linamarin presents intriguing possibilities due to its enhanced stability and solubility, a significant knowledge gap exists regarding its biological activity. Direct comparative studies are essential to understand how acetylation influences cellular uptake, enzymatic activation, and ultimately, the cytotoxic potential of linamarin.

Future research should focus on:

  • Performing direct comparative cytotoxicity studies of 2,3,4,6-Tetra-O-acetyl linamarin against linamarin and other cyanogenic glucosides using standardized protocols.

  • Investigating the susceptibility of 2,3,4,6-Tetra-O-acetyl linamarin to hydrolysis by β-glucosidases and other cellular enzymes like esterases.

  • Evaluating the cellular uptake and intracellular fate of 2,3,4,6-Tetra-O-acetyl linamarin.

By addressing these research questions, the scientific community can gain a clearer understanding of the structure-activity relationship of acetylated cyanogenic glucosides and their potential applications in drug development and other biomedical fields.

References

Validation

Comparative Guide to the Enzymatic Validation of 2,3,4,6-Tetra-O-acetyl linamarin

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 2,3,4,6-Tetra-O-acetyl linamarin's potential effects on enzymatic activity, placed in context with other k...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,3,4,6-Tetra-O-acetyl linamarin's potential effects on enzymatic activity, placed in context with other known modulators. Due to the specificity of enzymatic interactions, this document will use β-glucosidase as a representative target, referred to as "Enzyme X." This choice is based on the known interaction between the parent compound, linamarin (B1675462), and linamarase (a β-glucosidase), which hydrolyzes it. Human cytosolic β-glucosidase (GBA3) is involved in the metabolism of dietary glycosides and xenobiotics, making it a relevant pharmacological target.

Data Presentation: Comparative Inhibitory Effects on β-Glucosidase

The following table summarizes the inhibitory potency of 2,3,4,6-Tetra-O-acetyl linamarin against β-glucosidase in comparison to established inhibitors. Note that the data for 2,3,4,6-Tetra-O-acetyl linamarin is presented as "To Be Determined (TBD)" to highlight the necessity for empirical validation as outlined in this guide. The values for alternative compounds are representative and can vary based on the specific enzyme source and assay conditions.

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (nM)Mode of Inhibition
2,3,4,6-Tetra-O-acetyl linamarin β-GlucosidaseTBDTBDTBD
Castanospermine (B190763)β-GlucosidaseVariable~32 (for GBA1)Competitive[1][2]
1-Deoxynojirimycin (DNJ)α/β-Glucosidases~2.0 (for GluII)TBDCompetitive[3]
Acarboseβ-Glucosidase~2.15TBDCompetitive

Experimental Protocols

A detailed methodology for validating the inhibitory effect of 2,3,4,6-Tetra-O-acetyl linamarin on β-glucosidase activity is provided below.

In Vitro β-Glucosidase Inhibition Assay

This protocol outlines a standard colorimetric method for determining the inhibitory activity of a test compound against β-glucosidase using p-Nitrophenyl-β-D-glucopyranoside (pNPG) as a chromogenic substrate.[4][5]

Principle: β-glucosidase hydrolyzes the colorless substrate pNPG to release D-glucose and p-nitrophenol.[4] Upon addition of a basic stop solution, the p-nitrophenol is converted to the p-nitrophenolate ion, which is yellow and can be quantified by measuring its absorbance at 405-410 nm.[4][5][6] The reduction in absorbance in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • β-Glucosidase (from a commercial source, e.g., almonds or Aspergillus niger)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • 2,3,4,6-Tetra-O-acetyl linamarin (Test Inhibitor)

  • Known inhibitor (e.g., Deoxynojirimycin) for positive control

  • Assay Buffer: 50 mM Sodium Acetate Buffer, pH 5.0[4][5]

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)[4]

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of pNPG in the assay buffer.

    • Prepare a stock solution of β-glucosidase (e.g., 1 U/mL) in assay buffer. Dilute further as needed to ensure the reaction remains in the linear range during the assay period.

    • Prepare a stock solution of 2,3,4,6-Tetra-O-acetyl linamarin in DMSO. Create a series of dilutions at various concentrations to determine the IC₅₀.

    • Prepare a stock solution of the positive control inhibitor in a similar manner.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of assay buffer, 25 µL of the test inhibitor dilution, and 25 µL of the enzyme solution.

    • Control Wells (100% Activity): Add 50 µL of assay buffer, 25 µL of DMSO (or the solvent used for the inhibitor), and 25 µL of the enzyme solution.

    • Blank Wells (No Enzyme): Add 75 µL of assay buffer and 25 µL of the highest concentration of the test inhibitor.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[4]

  • Initiation of Reaction:

    • Add 25 µL of the 10 mM pNPG solution to all wells to start the reaction. The total volume in each well should be 125 µL.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C or 50°C) for a defined period (e.g., 30 minutes).[5] The incubation time should be optimized to ensure the control wells do not reach substrate saturation.

  • Termination of Reaction:

    • Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution to each well.[4][5] The solution should turn yellow in wells with enzymatic activity.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank values.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for validating the effect of 2,3,4,6-Tetra-O-acetyl linamarin on Enzyme X (β-Glucosidase).

G prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-Well Plate (Enzyme + Inhibitor/Vehicle) prep->setup preinc Pre-incubation (15 min @ RT) setup->preinc start Initiate Reaction (Add pNPG Substrate) preinc->start inc Incubation (30 min @ 37°C) start->inc stop Terminate Reaction (Add Stop Solution) inc->stop read Measure Absorbance (@ 405 nm) stop->read analyze Data Analysis (Calculate % Inhibition and IC50) read->analyze

Caption: Workflow for the in vitro β-glucosidase inhibition assay.

Hypothetical Signaling Pathway

This diagram illustrates a potential role of cytosolic β-glucosidase (Enzyme X) in xenobiotic metabolism and how its inhibition by a compound like 2,3,4,6-Tetra-O-acetyl linamarin could impact cellular processes. In this pathway, the enzyme is responsible for metabolizing a dietary glycoside into an active form, which then influences a downstream signaling cascade.

G cluster_0 Extracellular Space cluster_1 Cytosol glycoside Dietary Glycoside (Inactive Xenobiotic) enzyme_x Enzyme X (Cytosolic β-Glucosidase) glycoside->enzyme_x Metabolism aglycone Active Aglycone enzyme_x->aglycone Hydrolysis target Cellular Target (e.g., Transcription Factor) aglycone->target Activation response Cellular Response (e.g., Gene Expression) target->response inhibitor 2,3,4,6-Tetra-O-acetyl linamarin inhibitor->enzyme_x Inhibition

Caption: Inhibition of Enzyme X alters xenobiotic metabolism.

References

Validation

Comparative analysis of different synthesis methods for 2,3,4,6-Tetra-O-acetyl linamarin

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of complex molecules is paramount. 2,3,4,6-Tetra-O-acetyl linamarin (B1675462), a protected form of the c...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of complex molecules is paramount. 2,3,4,6-Tetra-O-acetyl linamarin (B1675462), a protected form of the cyanogenic glucoside linamarin, is a valuable intermediate in various biochemical applications. The acetylation of linamarin enhances its stability and solubility in organic solvents, facilitating further chemical modifications. This guide provides a comparative analysis of different synthesis methods for 2,3,4,6-Tetra-O-acetyl linamarin, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Methods

The synthesis of 2,3,4,6-Tetra-O-acetyl linamarin primarily involves the per-O-acetylation of linamarin. The most established method utilizes a chemical approach with acetic anhydride (B1165640) and a base catalyst. However, emerging enzymatic and alternative catalytic methods offer potential advantages in terms of selectivity and environmental impact.

Chemical Synthesis: Acetylation with Acetic Anhydride and Pyridine (B92270)

This is the most widely employed and well-documented method for the complete acetylation of linamarin's four hydroxyl groups. The reaction typically involves dissolving linamarin in pyridine, which acts as both the solvent and a basic catalyst, followed by the addition of acetic anhydride as the acetylating agent.

The reaction mechanism involves the nucleophilic attack of the hydroxyl groups of linamarin on the carbonyl carbon of acetic anhydride. Pyridine facilitates this process by acting as a base to deprotonate the hydroxyl groups, increasing their nucleophilicity, and also by activating the acetic anhydride.

Potential Alternative Synthesis Methods

While the acetic anhydride/pyridine method is effective, research into alternative acetylation methods for glycosides is ongoing, driven by the desire for milder reaction conditions, improved selectivity, and the use of less hazardous reagents.

Enzymatic Acetylation: Lipases, such as Candida antarctica lipase (B570770) B (often immobilized as Novozyme 435), have shown efficacy in the regioselective acylation of various glucosides. This enzymatic approach offers the potential for selective acetylation of specific hydroxyl groups on the linamarin molecule under mild reaction conditions, which could be advantageous in certain synthetic strategies. While specific data for linamarin is limited, studies on other glucosides demonstrate the feasibility of this method.

Lewis Acid and Solid Acid Catalysis: Alternative catalysts to pyridine have been explored for the acetylation of carbohydrates. Lewis acids such as zinc chloride (ZnCl₂) and solid acid catalysts like Amberlite IR-120 resin can promote the acetylation reaction, often with simpler work-up procedures compared to methods using pyridine. These catalysts can offer a more environmentally friendly approach to the synthesis.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes the key performance indicators for the different synthesis approaches. It is important to note that while quantitative data for the conventional chemical method on linamarin is available, the data for alternative methods is often derived from studies on similar glucoside structures and should be considered indicative.

Synthesis Method Reagents/Catalyst Typical Yield (%) Reaction Time Reaction Conditions Selectivity Key Advantages Potential Drawbacks
Chemical Synthesis Acetic Anhydride / Pyridine>85 (often near quantitative)Several hours to overnightRoom temperature or slightly elevatedPer-O-acetylation (low selectivity)High yield, well-establishedUse of toxic and unpleasant pyridine, work-up can be extensive
Enzymatic Acetylation Acyl donor / Lipase (e.g., Novozyme 435)Variable (dependent on substrate and enzyme)24 hours or moreMild (e.g., 60°C)Potentially regioselectiveMild conditions, high selectivity, environmentally benignLonger reaction times, enzyme cost and stability
Lewis Acid Catalysis Acetic Anhydride / Lewis Acid (e.g., ZnCl₂)Generally good to highVariableVariableGenerally per-O-acetylationAvoids pyridine, simpler work-upCatalyst may require removal, potential for side reactions
Solid Acid Catalysis Acetic Anhydride / Solid Acid (e.g., Amberlite IR-120)Moderate to highVariableElevated temperaturesGenerally per-O-acetylationEasy catalyst removal, reusable catalystPotentially harsh conditions, mass transfer limitations

Experimental Protocols

Method 1: Chemical Synthesis using Acetic Anhydride and Pyridine

This protocol is a standard procedure for the per-O-acetylation of glycosides and is applicable to linamarin.

Materials:

  • Linamarin

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Toluene (B28343)

  • Dichloromethane (B109758) (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve linamarin (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding methanol.

  • Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.

  • Dilute the residue with dichloromethane or ethyl acetate (B1210297).

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 2,3,4,6-Tetra-O-acetyl linamarin.

Method 2: General Protocol for Enzymatic Acetylation

This protocol is based on the enzymatic acylation of other glucosides and would require optimization for linamarin.

Materials:

  • Linamarin

  • An appropriate acyl donor (e.g., vinyl acetate or acetic anhydride)

  • Immobilized Lipase (e.g., Novozyme 435)

  • Anhydrous organic solvent (e.g., tert-butanol, acetone, or acetonitrile)

  • Molecular sieves

Procedure:

  • Dry the linamarin and the chosen solvent over molecular sieves.

  • Dissolve the linamarin in the anhydrous organic solvent.

  • Add the acyl donor to the solution.

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction has reached the desired conversion, filter off the immobilized enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product using silica gel column chromatography.

Visualizations

The following diagrams illustrate the workflows for the chemical and potential enzymatic synthesis of 2,3,4,6-Tetra-O-acetyl linamarin.

Chemical_Synthesis_Workflow start Start: Linamarin dissolution Dissolution in Anhydrous Pyridine start->dissolution cooling Cooling to 0°C dissolution->cooling acetylation Addition of Acetic Anhydride cooling->acetylation reaction Reaction at Room Temperature acetylation->reaction quench Quenching with Methanol reaction->quench workup Aqueous Work-up (HCl, NaHCO3, Brine) quench->workup purification Purification (Column Chromatography) workup->purification product Product: 2,3,4,6-Tetra-O-acetyl linamarin purification->product

Caption: Workflow for the chemical synthesis of 2,3,4,6-Tetra-O-acetyl linamarin.

Enzymatic_Synthesis_Workflow start Start: Linamarin dissolution Dissolution in Anhydrous Solvent start->dissolution reagents Addition of Acyl Donor & Lipase dissolution->reagents incubation Incubation with Shaking reagents->incubation filtration Enzyme Filtration incubation->filtration concentration Solvent Evaporation filtration->concentration purification Purification (Column Chromatography) concentration->purification product Product: Regioselectively Acetylated Linamarin purification->product

Caption: A potential workflow for the enzymatic synthesis of acetylated linamarin.

Comparative

Comparative Efficacy of 2,3,4,6-Tetra-O-acetyl linamarin: An Analysis of Available Data

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the inhibitory efficacy of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) against specific biological targe...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the inhibitory efficacy of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) against specific biological targets. While its synthesis and general biological relevance are documented, quantitative data such as IC50 values, which are crucial for comparing its potency with known inhibitors, are not publicly available.

2,3,4,6-Tetra-O-acetyl linamarin is a derivative of linamarin, a naturally occurring cyanogenic glucoside found in plants like cassava. The acetylation of linamarin is a chemical modification that enhances its stability and solubility, making it more suitable for certain research applications.[1] It is utilized in biochemical research as a reagent to study enzyme activity and metabolic pathways, and there is interest in its potential for pharmaceutical development, including modulating signaling pathways related to cell growth and apoptosis.[1]

However, despite its use in research contexts, specific studies detailing its inhibitory performance against particular enzymes or cellular processes are scarce. Consequently, a direct, data-driven comparison with established inhibitors is not possible at this time.

Research on the Parent Compound: Linamarin

While data on the acetylated form is lacking, some research has been conducted on the biological activities of its parent compound, linamarin. Studies have investigated its cytotoxic effects on various cancer cell lines. For instance, linamarin has been shown to inhibit the growth of Raji (Burkitt's lymphoma), HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (promyelocytic leukemia) cells. The reported IC50 values for linamarin against Caov-3 and HeLa cells were 38 and 57 µg/mL, respectively. It is important to note that these values reflect general cytotoxicity rather than inhibition of a specific enzyme and that the presence of the enzyme linamarase, which hydrolyzes linamarin to release cyanide, significantly enhances this cytotoxic effect.

Future Directions

The enhanced stability and solubility of 2,3,4,6-Tetra-O-acetyl linamarin make it a compound of interest for further investigation. Future research should focus on screening this compound against a panel of relevant biological targets to identify specific inhibitory activities. Subsequent studies would then be required to determine its potency (e.g., IC50 values) and directly compare its efficacy against known, clinically relevant inhibitors. Without such dedicated experimental evaluation, its potential as a therapeutic agent or a specific biochemical tool remains largely theoretical.

Experimental Workflow for Efficacy Comparison

Should data become available, a standard workflow for comparing the efficacy of 2,3,4,6-Tetra-O-acetyl linamarin with a known inhibitor would involve the following steps:

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_cellular Cell-Based Assay cluster_analysis Data Analysis and Comparison A Synthesize and purify 2,3,4,6-Tetra-O-acetyl linamarin C Develop and optimize enzyme inhibition assay A->C B Procure known inhibitor and target enzyme B->C D Determine IC50 values for both compounds C->D G Statistically compare IC50 values D->G E Treat relevant cell lines with both compounds F Assess downstream effects on signaling pathway E->F H Compare effects on cellular pathways F->H G->H

References

Validation

A Structural Showdown: Acetylated Linamarin Analogs in the Spotlight for Drug Development

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is relentless. Cyanogenic glucosides, such as linamarin (B1675462), have emerged as intriguing candidates due to the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is relentless. Cyanogenic glucosides, such as linamarin (B1675462), have emerged as intriguing candidates due to their potential cytotoxic properties upon enzymatic activation. This guide provides a comprehensive structural and functional comparison of linamarin and its acetylated analogs, offering insights into their potential as targeted anticancer agents.

Linamarin, a naturally occurring cyanogenic glucoside found in plants like cassava and lima beans, is relatively inert on its own. However, in the presence of the enzyme β-glucosidase, it hydrolyzes to release hydrogen cyanide (HCN), a potent cytotoxin.[1][2] This targeted release of a cytotoxic agent in a specific environment, such as a tumor expressing high levels of β-glucosidase, forms the basis of its therapeutic potential. Acetylation of linamarin's glucose moiety presents a promising strategy to modulate its physicochemical properties, potentially enhancing its stability, cell permeability, and enzymatic hydrolysis rate.

This guide delves into a structural comparison of linamarin and its hypothetical acetylated derivatives, summarizes their potential cytotoxic effects based on theoretical and known data, and provides detailed experimental protocols for their evaluation.

Structural and Cytotoxic Comparison

While extensive experimental data on the cytotoxicity of specific acetylated linamarin analogs is not yet available in the public domain, we can construct a comparative framework based on the known properties of linamarin and theoretical advantages conferred by acetylation. A recent computational study has suggested that modifications to the glucose moiety, such as altering the anomeric configuration, can significantly impact the rate of hydrolysis and subsequent HCN release.[3][4] Acetylation can influence the stereochemistry and electronic properties of the glycosidic bond, potentially leading to more efficient enzymatic cleavage.

The following table summarizes the known cytotoxic data for linamarin and presents a hypothetical comparison with its peracetylated analog, tetra-O-acetyl-linamarin. The hypothesized values for the acetylated analog are based on the potential for increased lipophilicity and altered enzymatic susceptibility, which could lead to enhanced cytotoxicity.

CompoundStructureMolecular Weight ( g/mol )LogP (Predicted)IC50 (µM) - A549 Human Lung Carcinoma Cells (Hypothetical)
Linamarin 2-(β-D-glucopyranosyloxy)-2-methylpropanenitrile247.25-1.5>100 (without β-glucosidase) ~10-50 (with β-glucosidase)
Tetra-O-acetyl-linamarin 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)-2-methylpropanenitrile415.380.5>100 (without β-glucosidase) Hypothesized: <10-20 (with β-glucosidase)

Note: The IC50 values for linamarin are derived from qualitative statements in the literature indicating significant enhancement of cytotoxicity in the presence of β-glucosidase.[5] The IC50 values for tetra-O-acetyl-linamarin are hypothetical and represent a potential increase in potency based on theoretical considerations.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of acetylated linamarin analogs and the evaluation of their cytotoxic effects are provided below.

Synthesis of Tetra-O-acetyl-linamarin (General Protocol)

This protocol is adapted from standard procedures for the acetylation of glycosides.

Materials:

Procedure:

  • Dissolve linamarin in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified tetra-O-acetyl-linamarin using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, or other relevant line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Linamarin and its acetylated analogs

  • β-glucosidase from almonds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds (linamarin and acetylated analogs) in the cell culture medium.

  • For experiments involving enzymatic activation, prepare solutions of the test compounds with and without a fixed concentration of β-glucosidase.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (with and without β-glucosidase) to the respective wells. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Mechanism of Action

The cytotoxic effect of linamarin and its analogs is contingent on the enzymatic release of hydrogen cyanide, which subsequently induces apoptosis in target cells. The following diagrams illustrate the key pathways involved.

Linamarin Bioactivation and Cyanide Release

Linamarin_Activation Linamarin Linamarin Enzyme β-Glucosidase (Linamarase) Linamarin->Enzyme Hydrolysis Acetylated_Linamarin Acetylated Linamarin Analog Acetylated_Linamarin->Enzyme Hydrolysis (Potentially Faster) Unstable_Intermediate Unstable Aglycone (Acetone Cyanohydrin) Enzyme->Unstable_Intermediate HCN Hydrogen Cyanide (HCN) Unstable_Intermediate->HCN Acetone Acetone Unstable_Intermediate->Acetone HCN_Apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular HCN Hydrogen Cyanide (HCN) ROS ↑ Reactive Oxygen Species (ROS) HCN->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves DNA_Frag DNA Fragmentation Casp3->DNA_Frag Induces Apoptosis Apoptosis PARP->Apoptosis DNA_Frag->Apoptosis

References

Comparative

A Comparative Guide to the Biological Effects of 2,3,4,6-Tetra-O-acetyl linamarin and its Parent Compound, Linamarin

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the known biological effects of the cyanogenic glucoside linamarin (B1675462) and its acetylated derivative, 2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological effects of the cyanogenic glucoside linamarin (B1675462) and its acetylated derivative, 2,3,4,6-Tetra-O-acetyl linamarin. Due to a notable gap in the existing scientific literature, direct experimental data on the in vitro and in vivo effects of 2,3,4,6-Tetra-O-acetyl linamarin are scarce. Therefore, this comparison is primarily based on the established bioactivity of linamarin and the anticipated impact of acetylation on its physicochemical properties and biological interactions. This document also outlines detailed experimental protocols to facilitate future research and generate the necessary comparative data.

Introduction: Linamarin and its Acetylated Form

Linamarin is a naturally occurring cyanogenic glucoside found in plants such as cassava and lima beans.[1] Its biological activity, particularly its cytotoxicity, is attributed to the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis by β-glucosidases.[2][3] This property has garnered interest in its potential as an anti-cancer agent.[4][5]

2,3,4,6-Tetra-O-acetyl linamarin is a synthetic derivative of linamarin where the hydroxyl groups of the glucose moiety are acetylated.[6] Acetylation is a common chemical modification in drug development aimed at altering a compound's properties, such as its stability and lipophilicity, which can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile and overall biological activity.[6][7] While primarily used in organic synthesis, the potential therapeutic effects of this acetylated form are an area of emerging interest.[6][8]

Comparative Analysis: In Vitro Effects

Table 1: Comparison of Potential In Vitro Effects

ParameterLinamarin2,3,4,6-Tetra-O-acetyl linamarin (Predicted)Rationale for Prediction
Cytotoxicity Exhibits cytotoxic effects on various cancer cell lines, particularly in the presence of the enzyme linamarase, which catalyzes the release of hydrogen cyanide.[3][9]Potentially altered cytotoxicity. Increased lipophilicity may enhance cell membrane permeability, leading to increased intracellular concentrations. However, the acetyl groups may sterically hinder enzymatic hydrolysis by β-glucosidases, potentially reducing the rate of HCN release.[2]Acetylation increases lipophilicity, which can improve cell uptake. The impact on enzymatic cleavage is a key determinant of its ultimate cytotoxic potential.
Antioxidant Activity Limited direct evidence of significant antioxidant activity. Its primary mechanism is cytotoxic, not antioxidant.May possess modest antioxidant properties. Studies on other acetylated phenolic compounds and polysaccharides have shown that acetylation can sometimes enhance antioxidant activity.[7][10]The addition of acetyl groups can modulate the electron-donating capacity of the molecule, a key factor in antioxidant activity.
Anti-inflammatory Activity Not a well-documented effect.Potentially exhibits anti-inflammatory effects. Other acetylated glycosides have demonstrated anti-inflammatory properties.[11]The structural modifications introduced by acetylation could lead to interactions with inflammatory pathways.

Comparative Analysis: In Vivo Effects

As with the in vitro data, there is a significant lack of direct in vivo studies for 2,3,4,6-Tetra-O-acetyl linamarin. The comparison below is extrapolated from linamarin's known in vivo profile and the general principles of how acetylation affects pharmacokinetics.

Table 2: Comparison of Potential In Vivo Effects

ParameterLinamarin2,3,4,6-Tetra-O-acetyl linamarin (Predicted)Rationale for Prediction
Toxicity Ingestion can lead to cyanide poisoning if not properly detoxified.[1] High doses have shown maternal and developmental toxicity in animal models.[12] Ingested linamarin is rapidly excreted in the urine.[1][13]The toxicity profile is unknown. Increased absorption due to higher lipophilicity could potentially increase systemic exposure and toxicity. Conversely, if the acetylated form is more stable and resistant to hydrolysis by gut flora, it might result in lower cyanide release and reduced acute toxicity.The balance between increased absorption and the rate of metabolic activation (hydrolysis) will determine the overall in vivo toxicity.
Anti-tumor Efficacy In animal models, targeted delivery of linamarase to tumors followed by systemic administration of linamarin has shown to eradicate tumors.[14]The anti-tumor efficacy is yet to be determined. Enhanced permeability and retention (EPR) effect in tumors, coupled with potentially higher cellular uptake, could lead to improved therapeutic outcomes if the compound can be effectively hydrolyzed to release cyanide within the tumor microenvironment.Improved pharmacokinetic properties are a common goal of acetylation in drug development.
Neurotoxicity High levels of exposure from insufficiently processed cassava have been associated with neurotoxic effects.[1]The neurotoxic potential is uncharacterized.Dependent on the compound's ability to cross the blood-brain barrier and its rate of cyanide release in the central nervous system.

Experimental Protocols

To address the current knowledge gap, the following are detailed protocols for key experiments to directly compare the in vitro and in vivo effects of 2,3,4,6-Tetra-O-acetyl linamarin and linamarin.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the measurement of cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by viable cells.[15]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, HL-60)[9]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Linamarin and 2,3,4,6-Tetra-O-acetyl linamarin

  • β-glucosidase (Linamarase)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of linamarin and 2,3,4,6-Tetra-O-acetyl linamarin in culture medium. Treat cells with these compounds, with and without the addition of a fixed concentration of β-glucosidase. Include untreated and vehicle-treated cells as controls.

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

  • Linamarin and 2,3,4,6-Tetra-O-acetyl linamarin

  • DPPH solution in methanol

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well plates

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, mix the sample solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard model to assess the acute anti-inflammatory activity of a compound.[16]

Materials:

  • Wistar rats or Swiss albino mice

  • Linamarin and 2,3,4,6-Tetra-O-acetyl linamarin

  • Carrageenan solution (1% in saline)

  • Indomethacin or Diclofenac sodium (positive control)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups: control, positive control, and test groups for different doses of linamarin and its acetylated derivative.

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental designs is crucial for understanding the comparative effects.

cluster_0 In Vitro Cytotoxicity Pathway Linamarin Linamarin Cell_Membrane Cancer Cell Membrane Linamarin->Cell_Membrane b_Glucosidase β-glucosidase (Linamarase) Linamarin->b_Glucosidase Acetylated_Linamarin 2,3,4,6-Tetra-O-acetyl linamarin Acetylated_Linamarin->Cell_Membrane Increased Permeability (Hypothesized) Acetylated_Linamarin->b_Glucosidase Hypothesized (Potentially altered rate) HCN Hydrogen Cyanide (HCN) b_Glucosidase->HCN Mitochondrion Mitochondrion HCN->Mitochondrion Cytochrome_C_Oxidase Cytochrome c Oxidase Mitochondrion->Cytochrome_C_Oxidase Inhibition Apoptosis Apoptosis Cytochrome_C_Oxidase->Apoptosis Induction

Caption: Hypothesized cytotoxic signaling pathway of linamarin and 2,3,4,6-Tetra-O-acetyl linamarin.

cluster_1 In Vivo Anti-inflammatory Experimental Workflow Start Animal Acclimatization Grouping Grouping of Animals (Control, Positive Control, Test Groups) Start->Grouping Administration Oral/IP Administration of Test Compounds/Vehicle Grouping->Administration Induction Sub-plantar Injection of Carrageenan Administration->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis Conclusion Conclusion on Anti-inflammatory Activity Analysis->Conclusion

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

While 2,3,4,6-Tetra-O-acetyl linamarin presents an interesting modification of the naturally occurring cyanogenic glucoside linamarin, a significant lack of empirical data hinders a definitive comparison of their biological effects. Based on chemical principles, acetylation is expected to increase lipophilicity, which may enhance cellular uptake but could also alter the rate of enzymatic hydrolysis, the key step for its cytotoxic action.

The future of research on 2,3,4,6-Tetra-O-acetyl linamarin should focus on systematic in vitro and in vivo studies, as outlined in the provided protocols, to elucidate its cytotoxic, antioxidant, and anti-inflammatory properties in direct comparison to linamarin. Such studies are imperative to determine if the acetylated derivative offers any therapeutic advantages over its parent compound for potential applications in drug development, particularly in the realm of oncology.

References

Validation

Reproducibility in Focus: A Comparative Guide to Experiments with 2,3,4,6-Tetra-O-acetyl linamarin and Alternatives

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving the cyanogenic glucoside linamarin (B16754...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving the cyanogenic glucoside linamarin (B1675462) and its acetylated derivative, 2,3,4,6-Tetra-O-acetyl linamarin. Due to a scarcity of direct experimental data on the acetylated form, this guide presents established data for linamarin and offers a comparative perspective on the potential effects of acetylation based on studies of other glycosides. This approach aims to provide a framework for designing reproducible experiments and understanding the potential advantages of using the acetylated compound.

Enhancing Stability and Bioavailability through Acetylation

Linamarin, a naturally occurring cyanogenic glucoside, has been the subject of research for its potential biological activities, including anticancer properties. However, its inherent properties can present experimental challenges. The acetylation of linamarin to form 2,3,4,6-Tetra-O-acetyl linamarin is a strategy employed to potentially enhance its stability and lipophilicity, which could, in turn, improve its performance in various experimental settings. While direct comparative experimental data is limited, studies on other acetylated glycosides suggest that this modification can lead to increased stability and improved antioxidant activity.[1][2][3][4][]

Comparative Analysis of Cytotoxicity

Linamarin has demonstrated cytotoxic effects against a range of cancer cell lines. The following table summarizes the available data on the 50% inhibitory concentration (IC50) of linamarin in different cancer cell lines. It is important to note that the cytotoxic effects of linamarin are significantly enhanced in the presence of the enzyme linamarase (a β-glucosidase), which hydrolyzes linamarin to release cytotoxic hydrogen cyanide.

Table 1: Cytotoxicity of Linamarin against Various Cancer Cell Lines

Cell LineCompoundIC50 (µg/mL)Experimental AssayReference
MCF-7 (Breast Adenocarcinoma)Linamarin>300MTT Assay--INVALID-LINK--
HT-29 (Colon Adenocarcinoma)Linamarin235.96 ± 9.87MTT Assay--INVALID-LINK--
HL-60 (Promyelocytic Leukemia)Linamarin246.51 ± 10.12MTT Assay--INVALID-LINK--
Raji (Burkitt's Lymphoma)Linamarin71.865 ± 0.229MTT Assay--INVALID-LINK--
HeLa (Cervical Adenocarcinoma)Linamarin57MTT Assay--INVALID-LINK--
Caov-3 (Ovarian Adenocarcinoma)Linamarin38MTT Assay--INVALID-LINK--

Based on studies of other acetylated glycosides, it is hypothesized that 2,3,4,6-Tetra-O-acetyl linamarin may exhibit altered cytotoxic activity. Acetylation can increase the lipophilicity of a molecule, potentially leading to enhanced cell membrane permeability and increased intracellular concentrations. Studies on pyrimidine-N-β-glucosides and their tetra-O-acetyl derivatives have shown that both forms can exhibit strong antiproliferative activity.[1][2]

Enzymatic Hydrolysis: A Key Factor in Activity

The biological activity of linamarin is intrinsically linked to its enzymatic hydrolysis by β-glucosidases. This process releases hydrogen cyanide, the primary cytotoxic agent. The efficiency of this hydrolysis can be a critical factor in experimental outcomes.

Table 2: Comparative Enzymatic Hydrolysis of Cyanogenic Glucosides

SubstrateEnzyme SourceApparent Km (mM)Apparent Vmax (nmol/min/mg protein)Reference
LinamarinHamster caecum β-glucosidase7.331.04--INVALID-LINK--
AmygdalinHamster caecum β-glucosidase3.63 x 10⁻²0.35--INVALID-LINK--

The acetylation of the hydroxyl groups in 2,3,4,6-Tetra-O-acetyl linamarin would likely render it resistant to direct hydrolysis by β-glucosidases. Intracellular esterases would first need to remove the acetyl groups to regenerate linamarin, which could then be hydrolyzed. This two-step activation process could potentially offer a more controlled and sustained release of the active compound within the target cells.

Experimental Protocols

To ensure the reproducibility of experiments, detailed methodologies are crucial. The following are summarized protocols for key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HT-29, HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (linamarin or 2,3,4,6-Tetra-O-acetyl linamarin) for a specified period (e.g., 48 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Enzymatic Hydrolysis Assay
  • Enzyme Preparation: Prepare a crude β-glucosidase extract from a suitable source (e.g., hamster caecum).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Substrate Addition: Add the cyanogenic glucoside substrate (linamarin or an alternative) to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set period.

  • Cyanide Measurement: Stop the reaction and measure the amount of cyanide released using a colorimetric method (e.g., picrate (B76445) assay).

  • Kinetic Analysis: Determine the initial reaction velocities at various substrate concentrations and calculate the apparent Km and Vmax values using Lineweaver-Burk plots.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological pathways, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture B Seeding in 96-well Plate A->B C Addition of Test Compound B->C D MTT Addition C->D E Formazan Solubilization D->E F Absorbance Reading E->F G IC50 Calculation F->G

Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Linamarin Linamarin Beta_Glucosidase β-Glucosidase Linamarin->Beta_Glucosidase Hydrolysis Acetylated_Linamarin 2,3,4,6-Tetra-O-acetyl linamarin Esterases Esterases Acetylated_Linamarin->Esterases Deacetylation Esterases->Linamarin HCN Hydrogen Cyanide Beta_Glucosidase->HCN Apoptosis Apoptosis HCN->Apoptosis Induces

References

Comparative

A Head-to-Head Comparison: 2,3,4,6-Tetra-O-acetyl linamarin and Linamarin in the Context of Cancer Research

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cyanogenic glucoside linamarin (B1675462) and its acetylated derivative, 2,3,4,6-Tetra-O-acetyl linamarin...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cyanogenic glucoside linamarin (B1675462) and its acetylated derivative, 2,3,4,6-Tetra-O-acetyl linamarin. While extensive research has been conducted on the cytotoxic properties of linamarin, a direct head-to-head comparison with its acetylated form is not available in current scientific literature. This guide summarizes the existing experimental data for linamarin and outlines the properties of its acetylated counterpart.

Linamarin, a naturally occurring cyanogenic glucoside found in plants like cassava and lima beans, has garnered significant interest in cancer research. Its cytotoxic activity is attributed to its enzymatic hydrolysis, which releases toxic hydrogen cyanide (HCN) within the cellular environment. The acetylation of linamarin to form 2,3,4,6-Tetra-O-acetyl linamarin is primarily a synthetic modification to enhance its stability and solubility in organic solvents, potentially improving its utility in experimental and pharmaceutical applications. However, to date, there is a notable absence of published studies directly comparing the biological performance of these two compounds.

This guide presents the available quantitative data on the cytotoxicity of linamarin against various cancer cell lines, details the experimental protocols for assessing this activity, and provides a visual representation of its mechanism of action. Information on 2,3,4,6-Tetra-O-acetyl linamarin is limited to its synthesis and general chemical properties.

Quantitative Data Summary

The cytotoxic effects of linamarin have been evaluated against a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance metric. The following table summarizes the reported IC50 values for linamarin. It is important to note that no comparable data for 2,3,4,6-Tetra-O-acetyl linamarin has been found in the reviewed literature.

Cell LineCancer TypeIC50 of Linamarin (µg/mL)Reference
RajiBurkitt's lymphoma71.865 ± 0.229[1]
Caov-3Ovarian adenocarcinoma38[1]
HeLaCervical cancer57[1]
HT-29Colorectal adenocarcinoma>300[1]
MCF-7Breast adenocarcinoma235.96 ± 9.87[1]
HL-60Promyelocytic leukemia246.51 ± 10.12[1]
MCF-7Breast adenocarcinoma150.36[2]
HT-29Colorectal adenocarcinoma243.05[2]
HL-60Promyelocytic leukemia202.11[2]
Caov-3Ovarian adenocarcinoma150[2]
HeLaCervical adenocarcinoma210[2]

Note: The cytotoxicity of linamarin is significantly enhanced in the presence of the enzyme β-glucosidase (linamarase), which catalyzes the release of hydrogen cyanide. For instance, one study reported a 10-fold decrease in the IC50 value for HL-60 cells when linamarin was co-administered with linamarase.[3]

Mechanism of Action: Linamarin's Cytotoxic Pathway

The anticancer activity of linamarin is contingent upon its enzymatic breakdown to produce hydrogen cyanide, a potent inhibitor of cellular respiration. This process is initiated by the enzyme β-glucosidase.

Linamarin_Pathway Linamarin Linamarin Acetone_Cyanohydrin Acetone Cyanohydrin Linamarin->Acetone_Cyanohydrin Hydrolysis Glucose Glucose Linamarin->Glucose Beta_Glucosidase β-Glucosidase (Linamarase) Beta_Glucosidase->Linamarin HCN Hydrogen Cyanide (HCN) Acetone_Cyanohydrin->HCN Spontaneous degradation Cytochrome_c_oxidase Cytochrome c oxidase HCN->Cytochrome_c_oxidase Inhibits Mitochondrion Mitochondrion Mitochondrion->Cytochrome_c_oxidase Cellular_Respiration Inhibition of Cellular Respiration Cytochrome_c_oxidase->Cellular_Respiration Apoptosis Apoptosis (Cell Death) Cellular_Respiration->Apoptosis

Figure 1: Proposed cytotoxic pathway of linamarin.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the evaluation of linamarin and its derivatives.

Synthesis of 2,3,4,6-Tetra-O-acetyl linamarin

While biological data for 2,3,4,6-Tetra-O-acetyl linamarin is lacking, its synthesis is a crucial step for any future comparative studies.

Synthesis_Workflow Start Start Dissolve Dissolve Linamarin in Pyridine Start->Dissolve Add_Reagent Add Acetic Anhydride (B1165640) dropwise Dissolve->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Quench Quench with Ice Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Dilute HCl, NaHCO3, and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End 2,3,4,6-Tetra-O-acetyl linamarin Purify->End

Figure 2: General workflow for the synthesis of 2,3,4,6-Tetra-O-acetyl linamarin.

Detailed Protocol:

  • Dissolution: Dissolve linamarin in anhydrous pyridine.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Quenching: Pour the reaction mixture into ice water to quench the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2,3,4,6-Tetra-O-acetyl linamarin.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Treat Treat cells with varying concentrations of compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (linamarin or its derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The available evidence strongly supports the cytotoxic potential of linamarin against a variety of cancer cell lines, with its efficacy being significantly enhanced by the presence of β-glucosidase. This suggests a promising avenue for targeted cancer therapy, where the enzyme could be specifically delivered to tumor sites to activate the prodrug linamarin.

The acetylated derivative, 2,3,4,6-Tetra-O-acetyl linamarin, offers potential advantages in terms of stability and solubility, which are critical for drug development. However, the lack of biological data for this compound represents a significant knowledge gap. Future research should prioritize a direct head-to-head comparison of the cytotoxic and pharmacokinetic properties of linamarin and 2,3,4,6-Tetra-O-acetyl linamarin. Such studies would be invaluable in determining whether the acetylated form offers a tangible therapeutic advantage and warrants further investigation as a potential anticancer agent.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2,3,4,6-Tetra-O-acetyl Linamarin: A Step-by-Step Guide for Laboratory Professionals

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals The proper disposal of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462), a derivative of the cyanogenic glycoside linam...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,3,4,6-Tetra-O-acetyl linamarin (B1675462), a derivative of the cyanogenic glycoside linamarin, is critical to ensure laboratory safety and environmental protection. Due to its potential to release highly toxic hydrogen cyanide (HCN), a multi-step chemical neutralization process is required prior to disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound.

Core Disposal Strategy: Deacetylation and Oxidative Degradation

The primary disposal strategy involves two key chemical transformations:

  • Deacetylation: The acetyl groups of 2,3,4,6-Tetra-O-acetyl linamarin are first removed under basic conditions to yield the parent compound, linamarin.

  • Hydrolysis and Oxidation: The resulting linamarin is then hydrolyzed to release cyanide, which is subsequently oxidized to the less toxic cyanate (B1221674) using an alkaline solution of sodium hypochlorite (B82951) (bleach).

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the disposal procedure.

ParameterValueNotes
Deacetylation Reagent Catalytic Sodium Methoxide (B1231860) (NaOMe) in Methanol (B129727)A small amount is sufficient to catalyze the reaction.
Solvent for Deacetylation Anhydrous Methanol---
Reaction Time for Deacetylation Varies; monitor by TLCThe reaction is typically complete within a few hours.
pH for Cyanide Oxidation ≥ 10Crucial to prevent the formation of toxic cyanogen (B1215507) chloride gas.
Oxidizing Agent Sodium Hypochlorite (NaOCl) solution (household bleach)A significant excess is used to ensure complete oxidation.
Ratio of Bleach to Cyanide Approximately 12.5 mL of 5.25% NaOCl per 100 mg of 2,3,4,6-Tetra-O-acetyl linamarinThis provides a substantial excess of the oxidizing agent.
Reaction Time for Oxidation At least 1-2 hoursTo ensure complete conversion of cyanide to cyanate.

Experimental Protocol for Disposal

This protocol should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part 1: Deacetylation of 2,3,4,6-Tetra-O-acetyl Linamarin

  • Dissolution: Dissolve the 2,3,4,6-Tetra-O-acetyl linamarin waste in anhydrous methanol in a suitable flask equipped with a magnetic stirrer.

  • Addition of Base: While stirring, add a catalytic amount of sodium methoxide solution to the flask. The solution will become basic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the deacetylation can be monitored using Thin Layer Chromatography (TLC).[1]

  • Completion: The reaction is complete when the starting material is no longer visible by TLC. This process yields a solution containing linamarin.

Part 2: Hydrolysis and Oxidation of Cyanide

  • pH Adjustment: Ensure the pH of the methanolic linamarin solution is ≥ 10. If necessary, add a small amount of sodium hydroxide (B78521) solution. This high pH is critical for the safe and effective oxidation of the cyanide that will be released.[2]

  • Oxidation: Slowly and with continuous stirring, add a significant excess of sodium hypochlorite solution (household bleach, typically 5.25% NaOCl) to the reaction mixture.[3][4]

  • Reaction Time: Continue stirring the mixture in the fume hood for at least 1-2 hours to ensure the complete hydrolysis of linamarin and the oxidation of the resulting cyanide to the much less toxic cyanate.[2]

  • Final Disposal: After the reaction is complete, the resulting solution can be disposed of as hazardous waste according to your institution's guidelines. The treated solution should be clearly labeled as "Treated Cyanide Waste (as Cyanate)".

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,3,4,6-Tetra-O-acetyl linamarin.

G cluster_prep Preparation cluster_deacetylation Step 1: Deacetylation cluster_oxidation Step 2: Hydrolysis & Oxidation cluster_disposal Final Disposal start Start: 2,3,4,6-Tetra-O-acetyl linamarin Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood dissolve Dissolve waste in anhydrous Methanol fume_hood->dissolve add_naome Add catalytic amount of Sodium Methoxide dissolve->add_naome monitor_tlc Monitor reaction by TLC add_naome->monitor_tlc check_ph Ensure pH >= 10 monitor_tlc->check_ph Reaction Complete add_bleach Add excess Sodium Hypochlorite (Bleach) check_ph->add_bleach stir Stir for at least 1-2 hours add_bleach->stir dispose Dispose of treated waste as per institutional guidelines stir->dispose Neutralization Complete

Caption: Disposal workflow for 2,3,4,6-Tetra-O-acetyl linamarin.

Disclaimer: This information is intended for guidance and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed instructions.

References

Handling

Personal protective equipment for handling 2,3,4,6-Tetra-O-acetyl linamarin

Essential Safety and Handling Guide for 2,3,4,6-Tetra-O-acetyl linamarin (B1675462) Disclaimer: A specific Safety Data Sheet (SDS) for 2,3,4,6-Tetra-O-acetyl linamarin was not publicly available at the time of this writi...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3,4,6-Tetra-O-acetyl linamarin (B1675462)

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3,4,6-Tetra-O-acetyl linamarin was not publicly available at the time of this writing. The following guidance is based on the known hazards of its parent compound, linamarin (a cyanogenic glycoside), and general safety protocols for handling potentially hazardous acetylated compounds and chemicals containing nitrile groups. It is imperative to obtain the official SDS from your chemical supplier and conduct a thorough, site-specific risk assessment before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,3,4,6-Tetra-O-acetyl linamarin. The procedural, step-by-step guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. At a minimum, standard laboratory attire, including a lab coat, long pants, and closed-toe shoes, is required when handling this compound.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile gloves (double-gloving recommended)Flame-resistant lab coatRequired if not in a certified chemical fume hood
Conducting reactions Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Flame-resistant lab coatRecommended to work within a chemical fume hood
Handling spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges
Waste disposal Chemical splash gogglesNitrile glovesLab coatAs needed based on exposure risk

Detailed PPE Specifications:

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when working with pressurized systems.[3]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice for many laboratory chemicals.[4] Given the potential for skin absorption and the hazardous nature of related compounds, double-gloving is a prudent measure. For extended contact or in the event of a spill, heavier-duty gloves such as butyl rubber may be necessary. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory.[3] For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Respiratory Protection: All work with 2,3,4,6-Tetra-O-acetyl linamarin should ideally be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3][5] If a fume hood is not available or if there is a potential for aerosol generation, a properly fitted air-purifying respirator with cartridges appropriate for organic vapors and particulates should be used. All respirator users must be part of a respiratory protection program that includes medical evaluation and fit testing.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Step 1: Pre-Experiment Preparation

  • Obtain and Review the SDS: Before any work begins, obtain the specific Safety Data Sheet for 2,3,4,6-Tetra-O-acetyl linamarin from your supplier and thoroughly review it.

  • Conduct a Risk Assessment: Perform a detailed risk assessment for your specific experimental protocol.[6][7][8] This should identify potential hazards, evaluate risks, and establish control measures.

  • Designate a Work Area: All work with this compound should be performed in a designated area within a laboratory, away from high-traffic areas.

  • Ensure Proper Ventilation: A certified chemical fume hood is the preferred engineering control for handling this compound.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers ready before starting the experiment to avoid interruptions.

Step 2: Handling the Compound

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before handling the chemical.

  • Weighing: If the compound is a solid, weigh it carefully within the fume hood to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions within the chemical fume hood.

  • Good Laboratory Practices:

    • Avoid eating, drinking, or applying cosmetics in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

    • Keep containers of 2,3,4,6-Tetra-O-acetyl linamarin tightly closed when not in use.

Step 3: Post-Experiment Procedures

  • Decontamination: Clean the work area thoroughly after each use. Decontaminate any equipment that has come into contact with the compound.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Storage: Store 2,3,4,6-Tetra-O-acetyl linamarin in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

All waste containing 2,3,4,6-Tetra-O-acetyl linamarin must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[9][10]

  • Solid Waste: Collect any unused compound and contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing 2,3,4,6-Tetra-O-acetyl linamarin in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: Empty containers that held 2,3,4,6-Tetra-O-acetyl linamarin should be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

  • Sewer Disposal: Do not dispose of 2,3,4,6-Tetra-O-acetyl linamarin or its solutions down the drain.[12]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: In the event of a spill, evacuate the immediate area and alert others. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.

Visual Workflow for PPE Selection

.

PPE_Selection_Workflow PPE Selection Logic for Handling 2,3,4,6-Tetra-O-acetyl linamarin start Start: Assess Experimental Procedure is_solid Is the compound a solid? start->is_solid weighing Weighing solid compound? is_solid->weighing Yes is_liquid Is the compound in solution? is_solid->is_liquid No in_hood Working in a fume hood? weighing->in_hood Yes weighing->is_liquid No ppe_solid_hood Standard PPE: - Safety Goggles - Nitrile Gloves (double) - Lab Coat in_hood->ppe_solid_hood Yes ppe_solid_no_hood Enhanced PPE: - Safety Goggles - Nitrile Gloves (double) - Lab Coat - Respirator in_hood->ppe_solid_no_hood No end End: Proceed with Experiment ppe_solid_hood->end ppe_solid_no_hood->end splash_risk Significant splash risk? is_liquid->splash_risk Yes is_liquid->end No ppe_liquid_low_risk Standard PPE: - Safety Goggles - Nitrile Gloves (double) - Lab Coat splash_risk->ppe_liquid_low_risk No ppe_liquid_high_risk Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves (double) - Lab Coat & Apron splash_risk->ppe_liquid_high_risk Yes ppe_liquid_low_risk->end ppe_liquid_high_risk->end

Caption: Logical workflow for selecting appropriate PPE.

References

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